Cbl-b-IN-26
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H19F3N6 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
3-[3-[(R)-cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C21H19F3N6/c1-30-11-26-29-20(30)18(12-4-2-5-12)13-6-3-7-14(8-13)19-15-9-17(21(22,23)24)25-10-16(15)27-28-19/h3,6-12,18H,2,4-5H2,1H3,(H,27,28)/t18-/m1/s1 |
InChI-Schlüssel |
UIUMBZFTJDQUGU-GOSISDBHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cbl-b-IN-26: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that plays a critical role as an intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation. Its inhibition presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. Cbl-b-IN-26 is a potent and specific small molecule inhibitor of Cbl-b. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related Cbl-b inhibitors, detailing its effects on key signaling pathways and summarizing relevant quantitative data and experimental methodologies.
Core Mechanism of Action
This compound functions as an inhibitor of the Cbl-b E3 ubiquitin ligase activity. By binding to Cbl-b, it prevents the ubiquitination and subsequent degradation of downstream target proteins involved in T-cell and NK-cell signaling pathways. This leads to enhanced activation of these immune cells, promoting a robust anti-tumor response. The primary mechanism involves the inhibitor binding to a pocket between the TKB (Tyrosine Kinase Binding) domain and the linker helix region of Cbl-b, locking the protein in an inactive conformation. This allosteric inhibition prevents the catalytic RING domain from interacting with the E2 ubiquitin-conjugating enzyme, thereby blocking the transfer of ubiquitin to its substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant Cbl-b inhibitors from various in vitro and cellular assays.
| Compound | Assay Type | Target | Value | Units | Reference |
| This compound | Binding Affinity (Kd) | Cbl-b | 34.6 | nM | [1] |
| Cbl-b Inhibitor (analogue) | TR-FRET | Cbl-b | IC50 in nM range | nM | [2] |
| Cbl-b Inhibitor (analogue) | IL-2 Secretion (Human T-cells) | T-cell activation | Dose-dependent increase | - | [2] |
| Cbl-b Inhibitor (analogue) | Cbl-b Autoubiquitination Assay | Cbl-b activity | Complete ablation | - | [2] |
| Cbl-b Inhibitor (analogue) | ZAP70 Ubiquitination Assay | Cbl-b substrate ubiquitination | Complete ablation | - | [2] |
Signaling Pathways Affected by Cbl-b Inhibition
Inhibition of Cbl-b by compounds like this compound leads to the modulation of several critical signaling pathways within immune cells. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common protocols used to characterize Cbl-b inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of an inhibitor to Cbl-b.
-
Principle: The assay measures the disruption of the interaction between a fluorescently labeled probe and the Cbl-b protein by a competitive inhibitor.
-
Materials:
-
Recombinant human Cbl-b protein
-
Fluorescently labeled probe with high affinity for Cbl-b
-
TR-FRET compatible microplates
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound)
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant Cbl-b protein to each well of the microplate.
-
Add the serially diluted this compound to the wells.
-
Add a fixed concentration of the fluorescently labeled probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
T-Cell Activation and Cytokine Release Assay
This cellular assay evaluates the functional effect of Cbl-b inhibition on T-cell activation.
-
Principle: Measures the production of activation markers, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T-cells upon stimulation in the presence of a Cbl-b inhibitor.
-
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell culture medium and supplements
-
This compound
-
ELISA kits for IL-2 and IFN-γ
-
-
Protocol:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture the T-cell line.
-
Plate the T-cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.
-
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the inhibitory effect of a compound on the E3 ligase activity of Cbl-b.
-
Principle: Monitors the transfer of ubiquitin to a substrate protein (e.g., ZAP70 or auto-ubiquitination of Cbl-b itself) in the presence of the inhibitor.
-
Materials:
-
Recombinant human Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin and ATP
-
Substrate protein (e.g., recombinant ZAP70)
-
This compound
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against ubiquitin and the substrate protein
-
-
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant Cbl-b and the substrate protein.
-
Add a serial dilution of this compound to the reactions.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against ubiquitin and the substrate to visualize the extent of ubiquitination.
-
Quantify the band intensities to determine the degree of inhibition.
-
Conclusion
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, acting through an allosteric mechanism to lock Cbl-b in an inactive conformation. By preventing the ubiquitination of key signaling molecules in T-cells and NK-cells, this compound enhances immune cell activation, leading to increased cytokine production and anti-tumor activity. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug developers working on the next generation of immuno-oncology therapeutics targeting the Cbl-b pathway.
References
The Rise of Cbl-b Inhibitors: A Deep Dive into the Discovery and Development of Cbl-b-IN-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing the activation of T cells, NK cells, and other immune effector cells.[1][2] Its function as a negative regulator of anti-tumor immunity has positioned it as a high-value target for cancer immunotherapy.[3] Small molecule inhibitors of Cbl-b are being developed to unleash the full potential of the immune system against malignancies. This technical guide provides an in-depth overview of the discovery and development of Cbl-b inhibitors, with a specific focus on the promising molecule, Cbl-b-IN-26. We will explore the underlying biology of Cbl-b, the strategies for inhibitor discovery, preclinical data for representative compounds, and detailed experimental methodologies.
Introduction: Cbl-b as a Key Regulator of Immune Tolerance
Cbl-b is a RING finger E3 ubiquitin ligase that is predominantly expressed in immune cells.[1] It functions as a crucial gatekeeper of immune activation by ubiquitinating key signaling proteins, thereby targeting them for degradation and dampening the immune response.[1] Cbl-b is a master regulator downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28 signaling pathways.[1] In the absence of strong co-stimulation, Cbl-b sets a high threshold for T cell activation, preventing inappropriate immune responses and maintaining peripheral tolerance.[1][4] However, in the context of cancer, this regulatory function contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[1]
Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to robust anti-tumor immunity and the rejection of established tumors.[4] This has provided a strong rationale for the pharmacological inhibition of Cbl-b as a therapeutic strategy to enhance anti-tumor immunity.[4]
The Cbl-b Signaling Pathway
Cbl-b exerts its inhibitory function by targeting several key proteins in the T cell activation cascade. Upon T cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. Cbl-b negatively regulates this process through the ubiquitination of proteins such as PLC-γ1, Vav1, and the p85 subunit of PI3K.[5] This ubiquitination leads to their degradation or functional inactivation, ultimately suppressing T cell proliferation and cytokine production.[1]
dot
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.
Discovery and Development of Cbl-b Inhibitors
The development of small molecule inhibitors targeting E3 ligases has been historically challenging. However, recent advancements in drug discovery technologies have enabled the identification of potent and selective Cbl-b inhibitors.[1] Key strategies employed include:
-
High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial hit compounds that bind to and inhibit Cbl-b.
-
Structure-Based Drug Design (SBDD): X-ray crystallography is used to determine the co-crystal structure of Cbl-b with hit compounds, enabling the rational design of more potent and selective inhibitors.[6]
-
DNA-Encoded Library (DEL) Screening: This technology allows for the rapid screening of billions of compounds to identify novel chemical scaffolds.
These efforts have led to the discovery of several distinct chemical series of Cbl-b inhibitors, including the clinical candidate NX-1607.[6]
This compound: A Potent Cbl-b Inhibitor
This compound (also referred to as Example A1 in some sources) is a small molecule inhibitor of Cbl-b.[7][8] It has been identified as a potent binder to the Cbl-b protein.[7][8]
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a comparison with other notable Cbl-b inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Cbl-b | Binding Affinity (Kd) | 34.6 nM | [7][8] |
| NX-1607 | Cbl-b | - | - | [6] |
| BGP-29984 | Cbl-b | Covalent Inhibitor | - | [9] |
Further quantitative data for this compound from cellular or in vivo studies is not yet publicly available.
Mechanism of Action of Cbl-b Inhibitors
Many Cbl-b inhibitors, likely including this compound, function as "molecular glues."[3] They bind to a pocket in Cbl-b, locking the protein in an inactive, auto-inhibited conformation.[3] This prevents the conformational changes necessary for its E3 ligase activity, specifically the phosphorylation of a key tyrosine residue (Y363) that is required for activation.[10] By stabilizing the inactive state, these inhibitors effectively block the ubiquitination of Cbl-b's downstream targets.[3]
dot
Caption: Generalized workflow for the discovery and development of Cbl-b inhibitors.
Preclinical Characterization of Cbl-b Inhibitors
Extensive preclinical studies on Cbl-b inhibitors like NX-1607 have demonstrated their potential as immunotherapeutic agents.
In Vitro Activity
Cbl-b inhibitors have been shown to enhance T cell activation in response to TCR stimulation.[11] This is typically measured by the increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11]
In Vivo Efficacy
In syngeneic mouse tumor models, oral administration of Cbl-b inhibitors has resulted in significant single-agent anti-tumor activity.[12] This anti-tumor effect is dependent on both CD8+ T cells and NK cells.[12] Furthermore, combination therapy with anti-PD-1 antibodies has shown synergistic effects, leading to enhanced tumor regression and improved survival.[12]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of Cbl-b inhibitors, based on published studies of compounds like NX-1607.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition
This biochemical assay is used to measure the direct inhibitory activity of a compound on the E3 ligase function of Cbl-b.
-
Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A terbium-labeled anti-tag antibody binds to the Cbl-b enzyme, and a d2-labeled ubiquitin is used. When the substrate is ubiquitinated, the terbium and d2 come into close proximity, resulting in a FRET signal.
-
Protocol:
-
Recombinant Cbl-b, E1 and E2 enzymes, biotinylated substrate, and d2-labeled ubiquitin are combined in an assay buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a stop solution containing EDTA and terbium-labeled anti-tag antibody is added.
-
The HTRF signal is read on a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Primary Human T Cell Activation Assay
This cell-based assay assesses the functional consequence of Cbl-b inhibition on T cell activation.
-
Principle: The assay measures the production of cytokines (IL-2 and IFN-γ) by primary human T cells following stimulation of the T cell receptor.
-
Protocol:
-
Primary human T cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
96-well plates are coated with anti-CD3 antibodies to stimulate the TCR. For co-stimulation experiments, anti-CD28 antibodies are also coated.
-
T cells are added to the wells in the presence of varying concentrations of the Cbl-b inhibitor.
-
The plates are incubated for 48-72 hours.
-
The supernatant is collected, and the concentration of IL-2 and IFN-γ is measured by ELISA.
-
EC50 values are determined from the dose-response curves.
-
In Vivo Syngeneic Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of Cbl-b inhibitors alone and in combination with other immunotherapies.
-
Principle: Tumor cells that are genetically compatible with the host mouse strain are implanted, allowing for the study of the interaction between the tumor and a fully functional immune system.
-
Protocol:
-
CT26 colon carcinoma cells are implanted subcutaneously into the flank of BALB/c mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, Cbl-b inhibitor, anti-PD-1 antibody, combination).
-
The Cbl-b inhibitor is typically administered orally once daily. The anti-PD-1 antibody is administered intraperitoneally twice a week.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be harvested for analysis of the tumor microenvironment by techniques such as flow cytometry or RNA sequencing.
-
Conclusion and Future Directions
The inhibition of Cbl-b represents a promising new frontier in cancer immunotherapy. This compound is a potent inhibitor of this key intracellular immune checkpoint. While further data is needed to fully characterize its biological activity, the wealth of preclinical evidence for other Cbl-b inhibitors strongly supports the therapeutic potential of this drug class. Future research will focus on the continued clinical development of Cbl-b inhibitors, both as monotherapies and in combination with other cancer treatments, and on the identification of biomarkers to select patients who are most likely to benefit from this novel therapeutic approach. The development of molecules like this compound holds the promise of overcoming resistance to current immunotherapies and expanding the benefits of immunotherapy to a wider range of cancer patients.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 9. BridGene Biosciences | Pioneering the next era of small molecules therapeutics [bridgenebio.com]
- 10. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
Cbl-b-IN-26: A Technical Guide to its Role in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as an intracellular immune checkpoint, negatively regulating T-cell activation.[1][2] Its inhibition presents a promising therapeutic strategy for enhancing anti-tumor immunity.[3][4] Cbl-b-IN-26 is a potent inhibitor of Cbl-b with a binding affinity in the nanomolar range. This document provides an in-depth technical overview of the role of Cbl-b in T-cell activation and the potential of this compound as a modulator of this pathway. It includes a summary of key quantitative data, detailed experimental protocols for assessing Cbl-b inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Cbl-b in T-Cell Activation
T-cell activation is a tightly regulated process requiring two signals: antigen recognition by the T-cell receptor (TCR) and a co-stimulatory signal, primarily through CD28.[5] In the absence of co-stimulation, Cbl-b is instrumental in inducing a state of T-cell anergy or unresponsiveness, thereby preventing inappropriate immune responses.[6] Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the TCR and CD28, targeting them for degradation or altering their function.[2][6]
Key functions of Cbl-b in T-cells include:
-
Setting the activation threshold: Cbl-b ensures that T-cells are only activated in the presence of strong, specific signals.[7]
-
Enforcing co-stimulation dependency: Inhibition or genetic deletion of Cbl-b can lower the requirement for CD28 co-stimulation for T-cell activation and proliferation.[6]
-
Negative regulation of TCR signaling: Cbl-b targets several key components of the TCR signaling cascade, including Zap-70, PLCγ1, and the p85 subunit of PI3K.[2]
Inhibition of Cbl-b is therefore a compelling strategy to enhance T-cell responses, particularly in the context of cancer immunotherapy where tumor microenvironments are often immunosuppressive.[4][8]
This compound: A Potent Cbl-b Inhibitor
This compound has been identified as a potent inhibitor of Cbl-b. While extensive public data on this specific compound is limited, its high binding affinity suggests significant potential for modulating T-cell activity.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 34.6 nM | [9] |
Note: Further characterization of this compound would typically involve determining its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cellular assays.
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating the T-cell activation signaling pathway. Inhibition of Cbl-b by a molecule like this compound would block these negative regulatory actions, leading to enhanced T-cell activation.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize Cbl-b inhibitors. While specific data for this compound is not publicly available, these methodologies would be standard for its evaluation.
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination.[1][10]
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) signal is generated when a terbium-labeled anti-GST antibody binds to GST-tagged Cbl-b and a biotin-labeled ubiquitin is brought into proximity through the ubiquitination reaction, which is then bound by a streptavidin-acceptor fluorophore.
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-labeled acceptor (e.g., d2)
-
This compound or other test compounds
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and assay buffer.
-
Add this compound at various concentrations to the wells of the assay plate.
-
Add the recombinant GST-Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mixture containing terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and determine the IC50 of this compound.
T-Cell Proliferation Assay
This assay measures the effect of a Cbl-b inhibitor on the proliferation of T-cells following stimulation.
Principle: T-cell proliferation is assessed by the incorporation of a thymidine analog, such as BrdU or EdU, into newly synthesized DNA, or by using a dye dilution assay (e.g., CFSE).
Materials:
-
Primary human or mouse T-cells, or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound or other test compounds
-
Proliferation detection reagent (e.g., CFSE, BrdU, or EdU kit)
-
96-well cell culture plates
-
Flow cytometer
Procedure (using CFSE):
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with CFSE dye according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Determine the percentage of proliferating cells (cells with diluted CFSE signal) and the proliferation index.
Cytokine Release Assay (ELISA or CBA)
This assay quantifies the production of key T-cell effector cytokines, such as IL-2 and IFN-γ, following stimulation in the presence of a Cbl-b inhibitor.[11]
Principle: The concentration of cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
Materials:
-
Primary T-cells or a T-cell line
-
Cell culture medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28)
-
This compound or other test compounds
-
96-well cell culture plates
-
ELISA kit or CBA kit for the desired cytokines (e.g., IL-2, IFN-γ)
-
Plate reader (for ELISA) or flow cytometer (for CBA)
Procedure (using ELISA):
-
Plate T-cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Culture the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.
Expected Outcomes and Interpretation
Inhibition of Cbl-b by this compound is expected to result in:
-
Decreased Cbl-b auto-ubiquitination: A lower TR-FRET signal in the in vitro ubiquitination assay, indicating direct inhibition of Cbl-b's E3 ligase activity.
-
Enhanced T-cell proliferation: An increased percentage of divided cells and a higher proliferation index in the T-cell proliferation assay, particularly under suboptimal stimulation conditions.
-
Increased cytokine production: Elevated levels of IL-2 and IFN-γ in the cell culture supernatant, demonstrating enhanced T-cell effector function.
These outcomes would collectively indicate that this compound can effectively reverse the negative regulatory effects of Cbl-b, leading to a more robust T-cell activation and immune response.
Conclusion
This compound is a potent inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of T-cell activation. By targeting Cbl-b, this compound holds the potential to lower the threshold for T-cell activation, enhance effector functions, and overcome immune suppression. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of Cbl-b inhibitors as a promising class of cancer immunotherapeutics. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oicr.on.ca [oicr.on.ca]
- 4. promega.com [promega.com]
- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 10. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 11. nurixtx.com [nurixtx.com]
Cbl-b-IN-26: A Technical Guide to a Novel Immunotherapy Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor effector cells, including T cells and Natural Killer (NK) cells.[1][2] Its role as a master regulator of immune tolerance makes it a compelling target for cancer immunotherapy, with the potential to overcome resistance to existing checkpoint inhibitors.[1][3] Genetic knockout studies have demonstrated that deficiency in Cbl-b leads to spontaneous tumor rejection in various preclinical models, underscoring the therapeutic potential of its pharmacological inhibition. This document provides a comprehensive technical overview of Cbl-b as a target and details the available information on Cbl-b-IN-26, a novel small molecule inhibitor, within the broader context of cancer immunotherapy.
The Role of Cbl-b in Immune Regulation
Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells.[2] It functions as a crucial gatekeeper for T cell activation, establishing the threshold required for a productive immune response.[1] In the absence of a co-stimulatory signal (Signal 2) from molecules like CD28, Cbl-b is activated following T cell receptor (TCR) engagement (Signal 1). Activated Cbl-b then targets key downstream signaling proteins for ubiquitination and subsequent proteasomal or lysosomal degradation.[3][4]
Key substrates of Cbl-b in T cells include:
-
Phospholipase C-γ1 (PLC-γ1): Essential for downstream signaling cascades.
-
PI3K (p85 subunit): A critical component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.
-
Vav1: A guanine nucleotide exchange factor involved in cytoskeleton reorganization.
-
Zap-70 and LAT: Proximal signaling molecules downstream of the TCR.[5]
By ubiquitinating these targets, Cbl-b effectively dampens TCR signaling, preventing T cell proliferation, cytokine production, and effector function, ultimately leading to a state of anergy or tolerance.[1][3] Conversely, co-stimulation via CD28 leads to the degradation of Cbl-b, thus lowering the activation threshold and permitting a robust T cell response.[5] Cbl-b also plays a significant role in regulating the activity of NK cells and other immune cell types.[6]
This compound: A Potent Small Molecule Inhibitor
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase.[7] While detailed peer-reviewed publications on this specific molecule are limited, it is referenced by chemical suppliers as "Example A1," likely originating from patent literature.[7][8] The available data indicates its potential for research in cancer and chronic viral infections.[7]
Mechanism of Action
Inhibition of Cbl-b by a small molecule like this compound is designed to prevent the ubiquitination of its target substrates. By blocking the E3 ligase activity of Cbl-b, the inhibitor effectively removes the "brakes" on T cell and NK cell activation. This allows for a more robust immune response to tumor antigens, even in the absence of strong co-stimulation, which is often lacking in the tumor microenvironment.[1][3] This mechanism effectively lowers the threshold for immune cell activation, promoting anti-tumor immunity.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other representative Cbl-b inhibitors for comparative purposes.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Compound | Assay Type | Target | Potency | Source |
| This compound (Example A1) | Binding Assay | Cbl-b | K_d_ = 34.6 nM | [7] |
| Cbl-b-IN-10 | Activity Assay | Cbl-b | IC_50_ = 6.0 nM | [7] |
| Cbl-b-IN-10 | Activity Assay | c-Cbl | IC_50_ = 3.5 nM | [7] |
| Cbl-b-IN-13 (Example 520) | Activity Assay | Cbl-b | IC_50_ < 100 nM | [7] |
| Cbl-b-IN-27 | Activity Assay | Cbl-b | IC_50_ = 7 nM | [7] |
Table 2: Preclinical In Vivo Dosing of a Cbl-b Inhibitor (NX-1607)
| Compound | Mouse Model | Tumor Type | Dose & Regimen | Outcome | Source |
| NX-1607 | BALB/c | CT26 (Colon Carcinoma) | 30 mg/kg, PO, QD | Significant anti-tumor activity | [6][9] |
| NX-1607 | C57BL/6 | MC38 (Colon Carcinoma) | 30 mg/kg, PO, QD | Significant anti-tumor activity | [9] |
| NX-1607 | BALB/c | 4T1 (Breast Cancer) | 30 mg/kg, PO, QD | Reduced tumor volume, prolonged survival | [6] |
| NX-1607 | BALB/c | A20 (B-cell Lymphoma) | 30 mg/kg, PO, QD | Reduced tumor volume | [6] |
Note: Data for this compound in cellular and in vivo models is not publicly available at this time. NX-1607 is included as a well-characterized Cbl-b inhibitor in clinical development to provide context.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Cbl-b inhibitors. Below are representative protocols for key biochemical, cellular, and in vivo experiments.
Biochemical Assay: Cbl-b Auto-ubiquitination TR-FRET Assay
This assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination in a homogeneous, high-throughput format.[10]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a GST-tagged Cbl-b (recognized by a terbium-labeled antibody, the donor) and biotin-labeled Ubiquitin (which gets conjugated to Cbl-b and is detected by a streptavidin-linked acceptor fluorophore).
Materials:
-
Recombinant GST-tagged Cbl-b
-
Ubiquitin-activating enzyme (E1, e.g., UBE1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UBCH5b)
-
Biotin-labeled Ubiquitin
-
ATP
-
Assay Buffer
-
TR-FRET Donor (e.g., anti-GST-Tb)
-
TR-FRET Acceptor (e.g., Streptavidin-D2)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Thaw all enzymes and reagents on ice. Prepare a 5X master mix of E1, E2, and biotin-ubiquitin in assay buffer. Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing the same final concentration of DMSO (typically ≤1%).
-
Reaction Setup: To each well of a 384-well plate, add:
-
4 µL of the test inhibitor or vehicle control (for positive and negative controls).
-
11 µL of a master mix containing E1, E2, Cbl-b, and a substrate (e.g., SRC or for auto-ubiquitination, no additional substrate is needed).[11]
-
-
Initiation: Initiate the ubiquitination reaction by adding 5 µL of ATP solution (e.g., 4 mM) to all wells except the "Negative Control" wells, to which 5 µL of assay buffer is added.
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Detection: Add detection reagents (TR-FRET donor and acceptor antibodies/proteins). Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Percentage inhibition is calculated relative to the positive (no inhibitor) and negative (no ATP) controls. Plot the percentage inhibition against inhibitor concentration to determine the IC_50_ value.
Cellular Assay: Primary T-Cell Activation
This assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation, measured by cytokine production.[12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T cells.
-
Complete RPMI-1640 medium.
-
Anti-human CD3 antibody (plate-bound for stimulation).
-
Anti-human CD28 antibody (soluble, for co-stimulation where required).
-
This compound or other test inhibitors.
-
96-well flat-bottom tissue culture plates.
-
ELISA kits for human IL-2 and IFN-γ.
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.[12]
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium at a density of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 100 µL of the cell suspension to each anti-CD3 coated well.
-
Add 100 µL of the this compound dilution or vehicle control to the corresponding wells.
-
For co-stimulation conditions, add soluble anti-CD28 antibody (e.g., 2 µg/mL final concentration).[12]
-
-
Incubation: Incubate the plate in a humidified 37°C, 5% CO_2 incubator for 48-72 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 and IFN-γ using commercial ELISA kits according to the manufacturer's instructions.
-
Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC_50_ value (the concentration at which the inhibitor elicits 50% of its maximal effect).
In Vivo Assay: Syngeneic Mouse Tumor Model (CT26)
This model evaluates the anti-tumor efficacy of a Cbl-b inhibitor in immunocompetent mice.[13][14]
Materials:
-
BALB/c mice (6-8 weeks old).[13]
-
CT26 murine colon carcinoma cell line.[13]
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Sterile PBS and Matrigel (optional).
-
This compound formulation for oral or IP administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture CT26 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 3 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^5 cells) into the right flank of each BALB/c mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. When tumors reach a predetermined average size (e.g., 80-120 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[14]
-
Treatment: Administer the formulated this compound or vehicle control according to the planned schedule (e.g., once daily by oral gavage). Continue treatment for a specified period (e.g., 14-21 days).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size. At the endpoint, excise tumors and weigh them. Analyze tumor growth curves and final tumor weights to assess anti-tumor efficacy. For mechanistic studies, tumors and spleens can be harvested and processed for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or RNA sequencing.[9][16]
Mandatory Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2024105563A1 - Substituted bicyclic pyridone derivatives - Google Patents [patents.google.com]
- 9. nurixtx.com [nurixtx.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Cbl-b Inhibition: A Technical Guide to Unlocking Anti-Tumor Immunity in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity.[1][2] By negatively regulating the activation of key immune effector cells, Cbl-b contributes to an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor progression and resistance to conventional therapies.[3][4][5] This technical guide provides an in-depth overview of targeting Cbl-b as a therapeutic strategy, with a focus on the use of small molecule inhibitors for studying and modulating the TME. We will delve into the mechanism of action, present available preclinical data for representative Cbl-b inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction: Cbl-b as a Master Regulator of Immune Tolerance
Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial negative regulator of immune responses.[1][6] It is expressed in various immune cells, including T cells, Natural Killer (NK) cells, B cells, and dendritic cells (DCs).[7][8] Cbl-b's primary function is to set the activation threshold for these cells, preventing excessive or inappropriate immune reactions.[6][9] In the context of cancer, tumor cells exploit this regulatory mechanism to evade immune destruction.
Mechanism of Action in T Cells
In T cells, Cbl-b acts as a gatekeeper for activation. Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), Cbl-b is recruited to the immunological synapse. In the absence of a strong co-stimulatory signal (e.g., via CD28), Cbl-b ubiquitinates key signaling proteins downstream of the TCR, such as PLC-γ1 and PKC-θ, targeting them for degradation.[6] This action effectively dampens T cell activation, leading to a state of anergy or unresponsiveness.[6][9] Inhibition of Cbl-b removes this brake, allowing for robust T cell activation even with suboptimal co-stimulation, leading to enhanced proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity against tumor cells.[8][10]
Role in NK Cell Function
Cbl-b also negatively regulates the cytotoxic potential of NK cells.[1] It has been shown to be involved in the ubiquitination of signaling components downstream of activating receptors on NK cells.[1] Inhibition of Cbl-b enhances NK cell activation, proliferation, and their ability to directly kill tumor cells.[11]
Cbl-b Inhibitors: A New Class of Immuno-Oncology Agents
The "undruggable" nature of Cbl-b has been overcome with the development of potent and selective small molecule inhibitors.[3][5] These inhibitors, such as the clinical-stage compounds NX-1607 and HST-1011, typically function by binding to an allosteric site on the Cbl-b protein, locking it in an inactive conformation.[5][12] This prevents the subsequent ubiquitination of its target proteins, thereby unleashing the anti-tumor activity of immune cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of representative Cbl-b inhibitors.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Inhibitor | Assay | Cell Type | Outcome | Result | Reference |
| NX-1607 | T Cell Activation | Primary Human T Cells | IL-2 Secretion (αCD3 stimulation) | Low nanomolar EC50 | [10] |
| NX-1607 | T Cell Activation | Primary Human T Cells | IFN-γ Secretion (αCD3 stimulation) | Low nanomolar EC50 | [10] |
| HST-1011 | Binding Affinity | Cbl-b protein | Tight binding, low nM potency | Low nanomolar | [13] |
| NRX-8 | Binding Affinity (KD) | Cbl-b protein | Binding affinity | 20 nM | [14] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
| Inhibitor | Mouse Model | Tumor Type | Dosing | Outcome | Result | Reference |
| NX-1607 | CT26 | Colon Carcinoma | 30 mg/kg, PO QD | Tumor Growth Inhibition | Significant | [15] |
| NX-1607 | MC38 | Colon Carcinoma | 30 mg/kg, PO QD | Tumor Growth Inhibition | Significant | [15] |
| NX-1607 | 4T1 | Triple-Negative Breast Cancer | 30 mg/kg, PO QD | Tumor Growth Inhibition | Significant | [15] |
| Cbl-b Inhibitor | CT-26 | Colorectal | Repeated Dosing | Anti-tumor activity | Dose-dependent | [8][13] |
| NX-1607 + anti-PD-1 | CT26, MC38, 4T1 | Colon, Breast | Combination Therapy | Survival | Substantially increased median overall survival | [10][14] |
Table 3: Impact of Cbl-b Inhibition on the Tumor Microenvironment
| Inhibitor | Mouse Model | Analysis Method | Key Findings | Reference |
| NX-1607 | CT26 | NanoString nCounter PanCancer Immune Profile | Increased infiltration of activated T and NK cells | [15] |
| NX-1607 | A20 Lymphoma | Immunophenotyping | Increased CD3+, CD4+, and CD8+ T cells in tumors | [16] |
| NX-1607 | CT26 | CD8+ T or NK cell depletion | Abrogation of anti-tumor activity | [15] |
| HST-1011 | Solid Tumors (Phase 1) | Gene Expression Analysis | Increase in immune activation signatures in blood and tumor | [17][18] |
Experimental Protocols
In Vitro T Cell Activation Assay
Objective: To assess the effect of a Cbl-b inhibitor on T cell activation by measuring cytokine production.
Materials:
-
Primary human or mouse T cells
-
Cbl-b inhibitor (e.g., Cbl-b-IN-26)
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA or CBA kit for IL-2 and IFN-γ detection
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Isolate primary T cells from human PBMCs or mouse spleens.
-
Resuspend T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the Cbl-b inhibitor at various concentrations to the corresponding wells. Include a vehicle control (e.g., DMSO).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension.
-
Add 200 µL of the T cell suspension to each well of the anti-CD3 coated plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[19]
In Vitro NK Cell Cytotoxicity Assay
Objective: To evaluate the effect of a Cbl-b inhibitor on the cytotoxic activity of NK cells against tumor target cells.
Materials:
-
Primary human or mouse NK cells (effector cells)
-
Tumor target cell line (e.g., K562)
-
Cbl-b inhibitor
-
Calcein-AM or other viability dye
-
96-well U-bottom plate
-
Fluorometer or flow cytometer
Protocol:
-
Label the target tumor cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled target cells and resuspend them in culture medium at a concentration of 1 x 10^5 cells/mL.
-
Isolate and resuspend NK cells in culture medium at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add the Cbl-b inhibitor at the desired concentration to the NK cell suspension. Include a vehicle control.
-
In a 96-well U-bottom plate, add 100 µL of the target cell suspension to each well.
-
Add 100 µL of the NK cell suspension (with or without inhibitor) to the wells to achieve the desired E:T ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
In Vivo Syngeneic Mouse Tumor Model (e.g., CT26)
Objective: To assess the anti-tumor efficacy of a Cbl-b inhibitor in an immunocompetent mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Cbl-b inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.[12]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.[6]
-
Administer the Cbl-b inhibitor (e.g., 30 mg/kg) or vehicle control orally once daily (PO QD).[15]
-
Continue treatment for a specified period (e.g., 14-21 days).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Mandatory Visualizations
Signaling Pathways
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Workflows
Caption: In vivo experimental workflow for testing Cbl-b inhibitors.
Logical Relationships
Caption: Logical flow from Cbl-b inhibition to anti-tumor response.
Conclusion
Targeting Cbl-b with small molecule inhibitors represents a promising and novel strategy in cancer immunotherapy. By removing a key intracellular brake on T cell and NK cell activation, these agents can effectively remodel the tumor microenvironment from an immunosuppressive to an inflamed state, leading to potent anti-tumor responses. The preclinical data for inhibitors like NX-1607 and HST-1011 are encouraging, demonstrating both single-agent efficacy and synergistic effects with other immunotherapies such as PD-1 blockade. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of Cbl-b inhibition in the fight against cancer. Further investigation into biomarkers of response and optimal combination strategies will be crucial for the successful clinical translation of this exciting new class of immuno-oncology drugs.
References
- 1. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 2. hotspotthera.com [hotspotthera.com]
- 3. stemcell.com [stemcell.com]
- 4. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 5. MC38 tumor xenograft model [bio-protocol.org]
- 6. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. Expert Insights | Practical MC38 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Nanostring NCOUNTER Mouse Pancancer Immune Profiling Panel Std NSTG115000521 | DKSH Australia LabShop [labshop.dksh.com.au]
- 15. Imagable 4T1 model for the study of late stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. nurixtx.com [nurixtx.com]
A Technical Guide to Small Molecule Inhibitors of Cbl-b for Immune Checkpoint Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) as a critical intracellular immune checkpoint and explores the use of small molecule inhibitors, exemplified by compounds such as NX-1607 and its analogs, as powerful research tools. Cbl-b, an E3 ubiquitin ligase, is a key negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2] Its inhibition has been shown to lower the activation threshold for T cells and Natural Killer (NK) cells, enhancing anti-tumor immunity.[3][4] While historically considered "undruggable" due to its structure, recent advancements have led to the development of potent and selective small molecule inhibitors.[5][6][7]
Cbl-b: An Intracellular Gatekeeper of Immune Activation
Cbl-b functions as a master regulator within both the innate and adaptive immune systems.[5][8] In T cells, it plays a crucial role in establishing the requirement for CD28 co-stimulation for full activation.[4] In the absence of this co-stimulatory signal, Cbl-b ubiquitinates key signaling proteins downstream of the T-cell receptor (TCR), such as Phospholipase C-gamma1 (PLC-γ1) and the p85 subunit of PI3K, marking them for degradation and thereby promoting a state of T-cell anergy or unresponsiveness.[7][8]
Signaling through the co-inhibitory receptor CTLA-4 promotes Cbl-b expression and activity, whereas co-stimulation via CD28 leads to Cbl-b's own ubiquitination and degradation, thus permitting T-cell activation.[9][10] By targeting Cbl-b, researchers can effectively bypass this critical checkpoint, enabling robust T-cell activation even in the suppressive tumor microenvironment.[5][10]
References
- 1. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protein.ice-biosci.com [protein.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
Cbl-b-IN-26 and Its Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells. By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b effectively raises the activation threshold of these immune cells. Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effects of a representative Cbl-b inhibitor, herein referred to as Cbl-b-IN-26, on cytokine production, detailing the underlying signaling pathways and relevant experimental methodologies.
This compound: Mechanism of Action and Effect on Cytokine Production
This compound is a small molecule inhibitor designed to interfere with the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, this compound prevents the ubiquitination and subsequent downregulation of key signaling molecules downstream of the T cell receptor (TCR) and other activating receptors on immune cells. This leads to a lower threshold for activation and a more robust and sustained immune response, a key feature of which is enhanced cytokine production.
Enhanced Cytokine Secretion in T Cells and NK Cells
Treatment of T cells and NK cells with Cbl-b inhibitors has been consistently shown to increase the production and secretion of several key pro-inflammatory and immunomodulatory cytokines. Notably, significant increases have been observed in:
-
Interleukin-2 (IL-2): A critical cytokine for T cell proliferation and differentiation.
-
Interferon-gamma (IFN-γ): A pleiotropic cytokine with potent anti-viral and anti-tumor effects, and a key activator of macrophages and other immune cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation and anti-tumor activity.
Quantitative Data on Cytokine Production
The following tables summarize the quantitative effects of various Cbl-b inhibitors on cytokine production as reported in preclinical studies. This data provides a comparative overview of the potency and efficacy of these inhibitors in enhancing immune cell function.
Table 1: Effect of Cbl-b-IN-1 on Cytokine Secretion by T cells
| Cytokine | Cell Type | Treatment Conditions | Fold Increase vs. Control | Reference |
| IL-2 | Human PBMCs | 0.1-5 µM Cbl-b-IN-1 for 16-48h | Concentration-dependent increase | [1] |
| IFN-γ | Human PBMCs | 0.1-5 µM Cbl-b-IN-1 for 16-48h | Concentration-dependent increase | [1] |
| TNF-α | Human PBMCs | 0.1-5 µM Cbl-b-IN-1 for 16-48h | Concentration-dependent increase | [1] |
Table 2: Effect of NX-1607 on Cytokine Secretion by Primary Human T Cells
| Cytokine | Stimulation | NX-1607 Concentration | IL-2 (pg/mL) | IFN-γ (pg/mL) | Reference |
| IL-2 | αCD3 | Vehicle | ~100 | ~500 | [2] |
| IL-2 | αCD3 | 1 µM | ~400 | - | [2] |
| IFN-γ | αCD3 | Vehicle | - | ~500 | [2] |
| IFN-γ | αCD3 | 1 µM | - | ~2000 | [2] |
| IL-2 | αCD3/αCD28 | Vehicle | ~500 | ~2000 | [2] |
| IL-2 | αCD3/αCD28 | 1 µM | ~1500 | - | [2] |
| IFN-γ | αCD3/αCD28 | Vehicle | - | ~2000 | [2] |
| IFN-γ | αCD3/αCD28 | 1 µM | - | ~4000 | [2] |
Table 3: Effect of HOT-A on IFN-γ Secretion by Human NK Cells
| Stimulation | HOT-A Concentration | IFN-γ (pg/mL) | Reference |
| No Stimulation | 1 µM | < 100 | [3] |
| IL-15 | 1 µM | ~500 | [3] |
| αNKp30 | 1 µM | ~1000 | [3] |
| αNKp30 + IL-15 | 1 µM | ~2000 | [3] |
| αNKG2D + IL-15 | 1 µM | ~1500 | [3] |
| IL-12 + IL-18 | 1 µM | > 4000 | [3] |
Signaling Pathways Modulated by this compound
Cbl-b exerts its negative regulatory function primarily within the T cell receptor (TCR) signaling cascade. Upon TCR engagement, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream effectors, marking them for degradation. This compound blocks this process, leading to sustained signaling and enhanced T cell activation.
Experimental Workflows and Protocols
Accurate quantification of cytokine production is paramount to evaluating the efficacy of Cbl-b inhibitors. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for common assays.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for measuring the concentration of secreted cytokines in cell culture supernatants.[4][5]
Materials:
-
96-well ELISA plate
-
Capture antibody specific for the cytokine of interest
-
Coating buffer (e.g., bicarbonate/phosphate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants and cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Avidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards and calculate the concentration of the cytokine in the experimental samples.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level.[6][7]
Materials:
-
Stimulated and this compound-treated immune cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes or 96-well V-bottom plate
-
Cell surface marker antibodies (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment: Stimulate immune cells in the presence of a protein transport inhibitor and varying concentrations of this compound for 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cytokine-producing cells within specific immune cell populations.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Quantification
This protocol measures the relative expression levels of cytokine mRNA.[8][9]
Materials:
-
Immune cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for the cytokine of interest and a housekeeping gene
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target cytokine and a housekeeping gene (for normalization).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target cytokine and the housekeeping gene. Calculate the relative expression of the cytokine mRNA using the ΔΔCt method.
Conclusion
The inhibition of Cbl-b by small molecules like this compound represents a compelling strategy to augment anti-tumor immunity. A key mechanism underlying this effect is the enhanced production of critical cytokines such as IL-2, IFN-γ, and TNF-α by T cells and NK cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to characterize and advance Cbl-b inhibitors as a novel class of cancer immunotherapeutics. The ability to robustly and quantitatively assess cytokine production is essential for the preclinical and clinical development of these promising agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nurixtx.com [nurixtx.com]
- 3. hotspotthera.com [hotspotthera.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. anilocus.com [anilocus.com]
- 8. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine mRNA quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbl-b-IN-26: A Technical Overview of a Novel Cbl-b Inhibitor for Reversing T-Cell Anergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1][2][3] It plays a pivotal role in establishing the activation threshold for T-cells and is integral to the induction and maintenance of T-cell anergy, a state of hyporesponsiveness crucial for peripheral tolerance.[4][5][6] The inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by reinvigorating anergic T-cells.[7][8] This technical guide provides an in-depth overview of the preclinical data and mechanisms of action of Cbl-b inhibitors, with a focus on their effect on T-cell anergy. While specific data for Cbl-b-IN-26 is not publicly available, this document will utilize data from well-characterized Cbl-b inhibitors, such as NX-1607, to illustrate the expected biological effects and experimental methodologies.
Cbl-b Signaling Pathway and the Induction of T-Cell Anergy
Cbl-b is a central node in the T-cell receptor (TCR) signaling pathway, acting as a gatekeeper to prevent inappropriate T-cell activation.[9] In the absence of co-stimulatory signals (Signal 2 from CD28), TCR engagement (Signal 1) leads to the upregulation and activation of Cbl-b.[7][10] Activated Cbl-b then ubiquitinates key downstream signaling molecules, targeting them for degradation or altering their function. This ultimately dampens the signaling cascade required for full T-cell activation, leading to a state of anergy.
Key substrates of Cbl-b in T-cells include:
-
PLCγ1 (Phospholipase C gamma 1): Ubiquitination of PLCγ1 impairs calcium mobilization, a critical step in T-cell activation.[4]
-
PKCθ (Protein Kinase C theta): Cbl-b-mediated ubiquitination of PKCθ inhibits the activation of NF-κB and NFAT, transcription factors essential for cytokine production and T-cell proliferation.[2][11]
-
Vav1: A guanine nucleotide exchange factor, its ubiquitination by Cbl-b disrupts actin cytoskeleton reorganization necessary for immunological synapse formation.[7]
-
PI3K (Phosphatidylinositol 3-kinase): Cbl-b can indirectly inhibit the PI3K/Akt pathway, which is crucial for T-cell survival and proliferation.[12][13]
The following diagram illustrates the central role of Cbl-b in negatively regulating TCR signaling.
Mechanism of Action of this compound and Reversal of T-Cell Anergy
Cbl-b inhibitors, such as this compound, are small molecules designed to bind to the E3 ligase domain of Cbl-b, thereby preventing its catalytic activity.[14][15] By inhibiting the ubiquitination of its target proteins, this compound is expected to restore the signaling cascades downstream of the TCR, even in the absence of robust co-stimulation. This leads to the reversal of the anergic state and the restoration of T-cell effector functions.
The key consequences of Cbl-b inhibition in anergic T-cells include:
-
Enhanced T-cell Proliferation: By restoring PI3K/Akt signaling, T-cells can re-enter the cell cycle and proliferate upon antigen recognition.
-
Increased Cytokine Production: The reactivation of PLCγ1 and PKCθ pathways leads to the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.
-
Restored Cytotoxic Activity: In the case of CD8+ T-cells, Cbl-b inhibition can enhance their ability to kill target cells.
The following diagram illustrates how a Cbl-b inhibitor can reverse T-cell anergy.
Quantitative Data on the Effects of Cbl-b Inhibition
While specific data for this compound is not in the public domain, the following table summarizes representative data from preclinical studies of the Cbl-b inhibitor NX-1607.[16] This data illustrates the expected potency and cellular effects of a Cbl-b inhibitor.
| Parameter | Assay | Cell Type | Conditions | Result | Reference |
| Biochemical Potency | Cbl-b E3 Ligase Activity Assay | Recombinant Cbl-b | Cell-free | Potent biochemical inhibition | [16] |
| Cellular Activity | IL-2 Secretion | Primary Human T-cells | anti-CD3 stimulation | Low nanomolar induction | [16] |
| IFN-γ Secretion | Primary Human T-cells | anti-CD3 stimulation | Low nanomolar induction | [16] | |
| T-cell Proliferation | Primary Human T-cells | anti-CD3 stimulation | Significant increase | [13] | |
| In Vivo Efficacy | Tumor Growth Inhibition | Syngeneic mouse models (CT26, MC38) | Oral administration | Significant tumor growth inhibition | [15][16] |
| Immune Cell Infiltration | Tumor microenvironment | In vivo treatment | Increased NK and CD8+ T-cell infiltration | [16] |
Disclaimer: The data presented above is for the Cbl-b inhibitor NX-1607 and is intended to be illustrative of the potential effects of a Cbl-b inhibitor. The actual performance of this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of a Cbl-b inhibitor like this compound on T-cell anergy.
In Vitro T-Cell Anergy Induction and Reversal Assay
-
T-Cell Isolation: Isolate primary human or murine CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Anergy Induction: Culture isolated T-cells in plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) in the absence of co-stimulation (anti-CD28 antibody) for 48-72 hours.
-
Resting Phase: Wash the cells and rest them in complete RPMI-1640 medium for 24-48 hours.
-
Re-stimulation and Treatment: Re-stimulate the anergized T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.
-
Readout: After 24-72 hours, assess T-cell proliferation (by CFSE dilution or 3H-thymidine incorporation) and cytokine production in the supernatant (by ELISA or Luminex).
Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat anergized and non-anergized T-cells with this compound or vehicle for a specified time, followed by stimulation with anti-CD3/CD28 antibodies for short time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-PLCγ1, PLCγ1, p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
The following diagram outlines a general experimental workflow for evaluating a Cbl-b inhibitor.
Conclusion
The inhibition of Cbl-b represents a compelling strategy to overcome T-cell anergy and enhance anti-tumor immunity. While specific data on this compound is not publicly available, the extensive preclinical evidence for other Cbl-b inhibitors strongly supports its potential as a novel immunotherapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound and similar molecules. Further investigation into the efficacy and safety of Cbl-b inhibitors is warranted to fully realize their therapeutic potential in oncology and other indications where T-cell function is compromised.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Casitas B lineage lymphoma‐b and its potential therapeutic implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
Understanding Cbl-b Function: A Technical Guide Using Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] As an intracellular checkpoint, Cbl-b sets the activation threshold for multiple immune cell types, most notably T cells and Natural Killer (NK) cells.[2][3][4] It functions by targeting key signaling proteins for ubiquitination and subsequent proteasomal degradation, thereby dampening activating signals.[3][5] The development of potent and selective small molecule inhibitors allows for the precise interrogation of Cbl-b's function and represents a promising therapeutic strategy to enhance anti-tumor immunity.[1][6] This guide explores the function of Cbl-b, the mechanisms of its inhibition, and the experimental approaches used to validate these effects, using publicly available data on representative small molecule inhibitors like NX-1607 as a practical example.
Core Function and Signaling Pathways of Cbl-b
Cbl-b is a master regulator that maintains immune homeostasis by restraining the activation of both innate and adaptive immune cells.[1][2] Its inhibitory function is primarily mediated through its E3 ligase activity, which is dependent on its RING finger domain.[7]
T-Cell Regulation
In T cells, Cbl-b is a crucial gatekeeper that enforces the need for co-stimulation.[4][8] Activation of the T-cell receptor (TCR) alone is insufficient to trigger a full effector response in the presence of active Cbl-b. Cbl-b targets several key components of the TCR signaling cascade for ubiquitination:
-
Phosphoinositide 3-kinase (PI3K) : Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, preventing its recruitment to CD28 and dampening downstream signaling.[8][9]
-
Phospholipase C-gamma 1 (PLC-γ1) : In anergic T cells, Cbl-b targets PLC-γ1 for ubiquitination, inhibiting calcium mobilization.[3]
-
Vav1 : Cbl-b negatively regulates the guanine nucleotide exchange factor Vav1, a key activator of cytoskeletal reorganization required for the formation of the immunological synapse.[1][7]
By inhibiting these pathways, Cbl-b raises the threshold for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[4][7] Inhibition of Cbl-b effectively lowers this activation threshold, allowing for a robust T-cell response even with suboptimal co-stimulation.
Regulation in Other Immune Cells
-
B Cells : Cbl-b regulates B-cell receptor (BCR) signaling by ubiquitinating Spleen tyrosine kinase (Syk), thereby controlling B-cell activation and proliferation.[2][3]
-
NK Cells : Genetic deletion or inhibition of Cbl-b enhances NK cell-mediated anti-tumor activity.[2][4]
-
Dendritic Cells (DCs) : Cbl-b can positively regulate certain pathways in DCs, such as TNF receptor superfamily signaling, highlighting its complex and context-dependent roles.[3]
Mechanism of Action of Small Molecule Cbl-b Inhibitors
Small molecule inhibitors have been developed that potently and selectively target Cbl-b. Structural and biophysical studies of compounds like C7683 (an analogue of NX-1607) reveal a novel mechanism of action.
These inhibitors function not by competing at an active site but by acting as an "intramolecular glue."[10] The compound binds to a pocket between the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helical Region (LHR), locking the protein in an inactive conformation.[10] This allosteric inhibition prevents the conformational changes necessary for Cbl-b's E3 ligase activity, specifically preventing the phosphorylation of key activating residues like Tyrosine 363.[10] Consequently, the interaction with E2 ubiquitin-conjugating enzymes is disrupted, and the ubiquitination of target proteins is blocked.
Quantitative Data on Cbl-b Inhibition
The following tables summarize representative data for Cbl-b inhibitors from preclinical studies.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Assay Type | Compound Series | Potency (IC50/Ksol) | Reference |
|---|---|---|---|
| E2 Binding FRET Assay | NRX-1 | IC50: < 1 µM | [11] |
| Compound Binding by SPR | NRX-1 | Ksol: 250 µM |[11] |
Table 2: Cellular Activity of Cbl-b Inhibitor (NX-1607)
| Cell Type | Stimulation | Readout | Effect | Reference |
|---|---|---|---|---|
| Human T-cells | αCD3 | IL-2 Release | Increased production | [4][12] |
| Human T-cells | αCD3 | IFN-γ Release | Increased production |[12] |
Table 3: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitor (NX-1607)
| Tumor Model | Treatment | Result | Reference |
|---|---|---|---|
| CT26 (Colorectal) | NX-1607 (30 mg/kg, PO QD) | Significant tumor growth inhibition and complete responses | [4][12] |
| 4T1 (Breast Cancer) | NX-1607 (30 mg/kg, PO QD) | Significantly increased survival | [12] |
| MC38 (Colon) | NX-1607 (30 mg/kg, PO QD) | Tumor growth inhibition |[12] |
Experimental Protocols for Studying Cbl-b Inhibitors
Validating the function of Cbl-b and its inhibitors requires a multi-faceted approach spanning biochemical, cellular, and in vivo assays.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. uniprot.org [uniprot.org]
- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
Cbl-b-IN-26: A Technical Guide to a Potent Chemical Probe for the E3 Ligase Cbl-b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T lymphocytes and NK cells. By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation, thereby playing a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][2] Its role in dampening anti-tumor immunity has identified it as a compelling target for cancer immunotherapy.[3][4] Inhibition of Cbl-b can lower the activation threshold of T cells, enhancing their ability to recognize and eliminate cancer cells. Cbl-b-IN-26 is a potent, small-molecule inhibitor of Cbl-b, serving as a valuable chemical probe for elucidating the biological functions of this E3 ligase and for exploring its therapeutic potential. This document provides an in-depth technical guide on the characterization and application of this compound.
Mechanism of Action
This compound and its analogues function as "intramolecular glues." They bind to a pocket at the interface of the Tyrosine Kinase Binding (TKB) domain and the linker-helix region of Cbl-b. This binding event locks the E3 ligase in a closed, inactive conformation, which prevents the necessary conformational changes required for its ubiquitin ligase activity. Specifically, this allosteric inhibition prevents the phosphorylation of a key tyrosine residue (Tyr363) in the linker region, a critical step for Cbl-b activation and subsequent interaction with the E2 ubiquitin-conjugating enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its closely related analogues.
| Parameter | Value | Compound | Assay | Source |
| Binding Affinity (Kd) | 34.6 nM | This compound | Not Specified | Patent |
| Binding Affinity (KD) | 8 ± 4 nM | C7683 | Surface Plasmon Resonance (SPR) | [5] |
| Binding Affinity (KD) | 12 ± 6 nM (full-length) | C7683 | Surface Plasmon Resonance (SPR) | [5] |
| Biochemical Inhibition (IC50) | Single-digit nM | Unnamed Analogues | Cbl-b/E2-ubiquitin assay | [3] |
| Cellular Activity | - | - | - | - |
| IL-2 Production | Increase observed | Unnamed Analogues | Jurkat T cells & human PBMCs | [3] |
| IFNγ Production | Increase observed | Unnamed Analogues | Jurkat T cells & human PBMCs | [3] |
| Selectivity | >10-fold vs. c-Cbl | Unnamed Analogues | Cbl/E2-ubiquitin assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies of this compound analogues and can be adapted for the characterization of this compound.
Differential Scanning Fluorimetry (DSF)
This assay measures the thermal stability of Cbl-b in the presence of an inhibitor. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Reagents:
-
Purified Cbl-b protein (e.g., TKBD-LHR-RING fragment or full-length)
-
DSF buffer: 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing 0.1 mg/mL of Cbl-b protein in DSF buffer.
-
Add SYPRO Orange dye to the protein solution to a final dilution of 1:1000.
-
Dispense 20 µL of the protein-dye mixture into each well of a 384-well PCR plate.
-
Add this compound to the wells at a range of concentrations (e.g., 0.01 to 100 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 2%).
-
Seal the plate and perform thermal denaturation using a real-time PCR instrument, ramping the temperature from 20°C to 95°C at a rate of 4°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each 0.5°C interval.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.[5][6][7]
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of an inhibitor to Cbl-b in real-time.
Protocol:
-
Reagents and Materials:
-
Biacore T200 instrument or similar
-
Streptavidin (SA) sensor chip
-
Biotinylated Cbl-b protein (e.g., TKBD-LHR-RING fragment or full-length)
-
SPR running buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100
-
This compound stock solution in DMSO, serially diluted in running buffer
-
-
Procedure:
-
Immobilize the biotinylated Cbl-b protein onto the surface of a streptavidin-coated sensor chip to a level of approximately 4000-9000 response units (RU). Leave one flow cell blank for reference subtraction.
-
Prepare a serial dilution of this compound in SPR running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5][8][9]
-
Fluorescence Polarization (FP) Displacement Assay
This competitive binding assay measures the ability of a non-fluorescent inhibitor to displace a fluorescently labeled probe from Cbl-b.
Protocol:
-
Reagents and Materials:
-
384-well black microplates
-
Fluorescently labeled Cbl-b probe (e.g., a fluorescein-labeled analogue of this compound)
-
Purified Cbl-b protein (e.g., TKBD-LHR-RING fragment or full-length)
-
FP buffer: 20 mM HEPES pH 7.4, 150 mM NaCl
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a reaction mixture in FP buffer containing the Cbl-b protein (e.g., 850 nM) and the fluorescent probe (e.g., 40 nM).
-
Add serially diluted this compound to the wells of the 384-well plate.
-
Add the Cbl-b/fluorescent probe mixture to the wells, bringing the final volume to 20 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization. The data is then used to calculate the displacement constant (Kdisp).[5][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay can be configured to measure either Cbl-b auto-ubiquitination or the ubiquitination of a substrate.
Protocol (Auto-ubiquitination):
-
Reagents and Materials:
-
GST-tagged Cbl-b protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled Ubiquitin
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
ATP
-
TR-FRET assay buffer
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a master mix containing E1, E2, GST-Cbl-b, and biotin-ubiquitin in TR-FRET assay buffer.
-
Add serially diluted this compound to the wells of a 384-well plate.
-
Add the master mix to the wells.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined time.
-
Stop the reaction and add the detection reagents (Terbium-labeled anti-GST antibody and streptavidin-acceptor).
-
Incubate to allow for binding of the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader. Inhibition of Cbl-b activity results in a decrease in the TR-FRET signal.[11][12][13]
-
Cellular T-Cell Activation Assay (IL-2 Production)
This assay measures the ability of this compound to enhance T-cell activation, often by quantifying the production of interleukin-2 (IL-2).
Protocol:
-
Cells and Reagents:
-
Jurkat T cells or primary human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (optional, for co-stimulation)
-
This compound stock solution in DMSO
-
IL-2 ELISA kit
-
-
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody.
-
Seed Jurkat T cells or PBMCs into the coated wells.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
The increase in IL-2 production in the presence of the inhibitor indicates enhanced T-cell activation. The data can be used to determine an EC50 value.[3][14][15][16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negative regulation of T-cell activation and its inhibition by this compound.
Caption: Workflow for the characterization of this compound as a chemical probe.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. criver.com [criver.com]
- 10. Development of a Fluorescence Polarization Based High-Throughput Assay to Identify Casitas B-Lineage Lymphoma RING Domain Regulators | PLOS One [journals.plos.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-26 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for the characterization of Cbl-b-IN-26, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The provided protocols and data will guide researchers in the evaluation of this and similar compounds for applications in cancer immunotherapy and the study of immune regulation.
Introduction to Cbl-b and this compound
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3][4][5][6][7][8][9][10][11] It is predominantly expressed in lymphoid cells and plays a key role in setting the threshold for T-cell activation, particularly in the absence of CD28 co-stimulation.[3][7][8] By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b attenuates signaling pathways downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and various cytokine receptors.[2][10][11] This function makes Cbl-b a compelling therapeutic target for cancer immunotherapy, as its inhibition can enhance anti-tumor immunity.[1][7][8]
This compound is an inhibitor of Cbl-b with a reported binding affinity (Kd) of 34.6 nM.[12] The mechanism of action for similar small molecule inhibitors involves binding to the TKB (Tyrosine Kinase Binding) and LHR (Linker Helix-RING) domains of Cbl-b, acting as an "intramolecular glue" to lock the protein in an inactive conformation.[1][7] This prevents the conformational changes necessary for its E3 ligase activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound | Parameter | Value | Assay Type |
| This compound | Kd | 34.6 nM | Not Specified |
Key In Vitro Experimental Protocols
Herein, we provide detailed protocols for common in vitro assays used to characterize Cbl-b inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Auto-Ubiquitination
This assay measures the auto-ubiquitination activity of Cbl-b, a process where Cbl-b ubiquitinates itself. Inhibition of this activity is a primary indicator of compound efficacy. Commercial kits are available for this assay.[13][14]
Materials:
-
GST-tagged recombinant human Cbl-b protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled Ubiquitin
-
ATP
-
TR-FRET detection reagents: Terbium-labeled anti-GST antibody (donor) and Streptavidin-labeled fluorophore (acceptor, e.g., D2 or APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, 0.01% BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare the ubiquitination reaction mix by combining E1 enzyme, E2 enzyme, Biotin-Ubiquitin, and ATP in the assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a 2x solution of GST-Cbl-b to each well.
-
Initiate the ubiquitination reaction by adding 10 µL of the 2x ubiquitination reaction mix to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing the Terbium-labeled anti-GST antibody and Streptavidin-labeled fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Displacement Assay
This assay is used to determine the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the Cbl-b protein. A fluorescein-labeled substrate has been previously used for a Cbl-b ligand-binding assay.[15]
Materials:
-
Recombinant human Cbl-b protein (full-length or relevant domains like TKBD-LHR-RING)
-
Fluorescently labeled Cbl-b probe (e.g., a known fluorescent ligand or a labeled analogue of a known inhibitor)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal concentration of the fluorescent probe and Cbl-b protein by titration to achieve a stable and significant FP signal.
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In the wells of the 384-well plate, combine the Cbl-b protein and the fluorescent probe at their predetermined optimal concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the FP signal against the inhibitor concentration to determine the IC50 or Ki value.
Differential Scanning Fluorimetry (DSF) Assay
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. This assay is useful for confirming direct binding of an inhibitor to the target protein. Cbl-b inhibitors have been shown to significantly stabilize the protein in DSF assays.[1][7]
Materials:
-
Recombinant human Cbl-b protein
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the Cbl-b protein and the fluorescent dye in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly to mix the components.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control. A positive ΔTm indicates stabilization of the protein by the inhibitor.
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Cbl-b-IN-26 in Jurkat T-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2][3] It is a key intracellular immune checkpoint that sets the threshold for T-cell activation, particularly in the absence of co-stimulatory signals from CD28.[1][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell effector functions.[4][5] Cbl-b-IN-26 is a potent inhibitor of Cbl-b with a binding affinity (Kd) of 34.6 nM.[6] These application notes provide detailed protocols for utilizing this compound in Jurkat T-cell activation assays to assess its biological activity and elucidate its mechanism of action.
Jurkat cells are a human T-lymphocyte cell line that is widely used as a model system to study T-cell signaling and activation.[7][8] Upon stimulation of the T-cell receptor (TCR) and co-stimulatory pathways, Jurkat cells exhibit hallmark signs of activation, including the upregulation of surface markers like CD69 and CD25, and the production of cytokines such as Interleukin-2 (IL-2).[7][8]
Mechanism of Action of Cbl-b Inhibition
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the TCR, targeting them for degradation.[5][9][10] Key targets of Cbl-b include PLCγ1, Vav1, and the p85 subunit of PI3K.[5][9][10] By inhibiting the E3 ligase activity of Cbl-b, this compound is expected to prevent the degradation of these signaling molecules, leading to enhanced and sustained downstream signaling. This amplification of the TCR signal results in increased T-cell activation, proliferation, and cytokine production. Some small-molecule inhibitors of Cbl-b have been shown to lock the protein in an inactive conformation, acting as an intramolecular glue.[11]
Data Presentation
The following tables summarize the expected quantitative data from Jurkat T-cell activation assays using a Cbl-b inhibitor. While specific data for this compound is not yet publicly available, the following data for similar Cbl-b inhibitors can be used as a reference.
Table 1: Potency of Cbl-b Inhibitors in Jurkat T-cells
| Compound | Assay | Readout | EC50/IC50 | Reference |
| This compound | Biochemical Binding Assay | Cbl-b | Kd = 34.6 nM | [6] |
| Cpd 96 (Innocare Pharma) | IL-2 Reporter Assay | Luciferase Activity | EC50 = 1.8 nM | [12] |
| NX-1607 | HTRF Assay | Cbl-b Activity | IC50 = low nanomolar | [5] |
Table 2: Expected Effects of this compound on Jurkat T-cell Activation Markers
| Assay | Stimulation | Treatment | Expected Outcome |
| CD69 Expression | Anti-CD3/CD28 antibodies | This compound | Dose-dependent increase in the percentage of CD69+ cells. |
| IL-2 Production | Anti-CD3/CD28 antibodies or PMA/Ionomycin | This compound | Dose-dependent increase in IL-2 secretion. |
| Protein Phosphorylation | Anti-CD3 antibody | This compound | Increased phosphorylation of PLCγ1 and ERK1/2.[5] |
Experimental Protocols
Protocol 1: Jurkat T-cell Culture and Maintenance
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days.
Protocol 2: Jurkat T-cell Activation Assay using CD69 Expression
This protocol measures the expression of the early activation marker CD69 on the surface of Jurkat cells.
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate in 100 µL of culture medium.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Inhibitor Treatment: Add 50 µL of the 2X this compound stock solution to the appropriate wells. Add 50 µL of culture medium to the control wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a 4X stimulation cocktail of anti-human CD3 (clone UCHT1, 1 µg/mL) and anti-human CD28 (clone CD28.2, 1 µg/mL) antibodies in culture medium. Add 50 µL of the stimulation cocktail to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with 200 µL of FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an anti-human CD69 antibody (e.g., PE-conjugated).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer. Analyze the percentage of CD69-positive cells.
-
Protocol 3: IL-2 Production Assay
This protocol measures the secretion of IL-2 from activated Jurkat cells using an ELISA or a luciferase reporter assay.
A. IL-2 ELISA
-
Follow steps 1-5 from Protocol 2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
ELISA: Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
B. IL-2 Promoter Reporter Assay
This assay requires a Jurkat cell line stably transfected with a luciferase reporter gene under the control of the IL-2 promoter.[13]
-
Cell Seeding: Seed the IL-2 reporter Jurkat cells at a density of 5 x 10^4 cells/well in a 96-well white, clear-bottom plate in 80 µL of culture medium.[13]
-
Inhibitor Treatment: Add 10 µL of a 10X stock solution of this compound to the appropriate wells.
-
Stimulation: Add 10 µL of a 10X stimulation solution (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
Incubation: Incubate for 6-24 hours at 37°C.[13]
-
Luciferase Assay: Add a luciferase substrate reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and measure luminescence using a plate reader.[13]
Protocol 4: Western Blot Analysis of TCR Signaling Proteins
This protocol assesses the phosphorylation status of key signaling proteins downstream of the TCR.
-
Cell Preparation: Starve Jurkat cells in serum-free RPMI-1640 for 4-6 hours.
-
Cell Seeding: Seed 5 x 10^6 cells per condition in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with soluble anti-human CD3 antibody (10 µg/mL) for 5, 15, and 30 minutes.
-
Cell Lysis:
-
Quickly pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PLCγ1, total PLCγ1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Jurkat T-cell Activation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. nurixtx.com [nurixtx.com]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of E3 Ubiquitin Ligase Cbl Proteins in Interleukin-2-Induced Jurkat T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes: Cbl-b-IN-26 for Primary Human T-cell Culture
Introduction
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, is a critical intracellular immune checkpoint that establishes the activation threshold for T-lymphocytes.[1][2][3] By targeting key components of the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination and degradation, Cbl-b functions as a negative regulator, preventing excessive or inappropriate T-cell activation and maintaining immune tolerance.[1][4][5] In the absence of a co-stimulatory signal from CD28, Cbl-b is a key factor in inducing a state of T-cell anergy, or unresponsiveness.[1][5]
Cbl-b-IN-26 is a potent inhibitor of Cbl-b with a dissociation constant (Kd) of 34.6 nM.[6][7] By inhibiting the E3 ligase activity of Cbl-b, this compound effectively "releases the brakes" on T-cell activation. This leads to a lowered requirement for co-stimulation, resulting in enhanced T-cell proliferation, increased production of effector cytokines such as IL-2 and IFN-γ, and a more robust anti-tumor immune response.[8] These characteristics make this compound a valuable research tool for studying T-cell biology and a promising candidate for development in cancer immunotherapy, particularly for overcoming resistance to existing checkpoint inhibitors.[1][8]
This document provides detailed protocols for the use of this compound in primary human T-cell cultures, including methods for T-cell isolation, activation, and functional analysis of the inhibitor's effects.
Mechanism of Action
Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. Cbl-b acts as a gatekeeper in this pathway. In the absence of a strong co-stimulatory signal (e.g., via CD28), Cbl-b ubiquitinates key signaling intermediates like PLCγ1, Vav1, and the p85 subunit of PI3K, marking them for degradation and thereby dampening the activation signal.[2][4] this compound binds to Cbl-b, inhibiting its E3 ligase function. This prevents the ubiquitination of these key signaling molecules, leading to sustained signaling downstream of the TCR, resulting in a more potent T-cell activation response.
Caption: Cbl-b signaling pathway in T-cell activation and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the T-cells. A typical starting concentration range for in vitro assays would be 10 nM to 1 µM, based on the inhibitor's potency. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
2. Isolation of Primary Human T-cells
This protocol describes the isolation of T-cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Dilute whole blood or a buffy coat 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS.
-
-
T-cell Isolation:
-
Use a commercial negative selection kit (e.g., Pan T Cell Isolation Kit, human) for magnetic-activated cell sorting (MACS) to isolate untouched T-cells.
-
Resuspend the PBMC pellet in the recommended buffer.
-
Add the biotin-antibody cocktail and incubate as per the manufacturer's instructions.
-
Add the anti-biotin microbeads and incubate.
-
Place the column in the magnetic separator and wash it with buffer.
-
Apply the cell suspension to the column. The unlabeled T-cells will pass through as the effluent.
-
Collect the flow-through containing the enriched T-cell population.
-
-
Cell Counting and Viability:
-
Count the isolated T-cells using a hemocytometer or an automated cell counter.
-
Assess cell viability using trypan blue exclusion. Viability should typically be >95%.
-
3. T-cell Culture, Treatment, and Activation
-
Cell Culture: Resuspend the purified T-cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For expansion, IL-2 (e.g., 50 U/mL) is typically added after activation.
-
Treatment:
-
Plate the T-cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.
-
Add the desired concentrations of this compound (and a DMSO vehicle control) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2 before activation.
-
-
Activation:
-
Activate the T-cells by adding anti-CD3/CD28 magnetic beads at a bead-to-cell ratio of 1:1 (or as recommended by the manufacturer).
-
Incubate the cells for the desired period (e.g., 24-72 hours) depending on the downstream assay.
-
Caption: Experimental workflow for treating primary human T-cells with this compound.
4. Downstream Functional Assays
a. T-cell Proliferation Assay (CFSE Staining)
-
Labeling: Before culture, resuspend isolated T-cells in PBS at 1 x 10^7 cells/mL. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash: Wash the cells three times with complete medium to remove excess CFSE.
-
Culture and Activation: Proceed with the culture, treatment, and activation protocol as described above.
-
Analysis: After 72-96 hours, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
b. Cytokine Production Assay (ELISA)
-
Supernatant Collection: After 24-48 hours of activation, centrifuge the cell culture plates at 400 x g for 5 minutes.
-
Storage: Carefully collect the culture supernatants and store them at -80°C until analysis.
-
Measurement: Use commercial ELISA kits to quantify the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants, following the manufacturer's instructions.
c. Analysis of T-cell Activation Markers (Flow Cytometry)
-
Harvesting: After 24 hours of activation, harvest the T-cells from the culture plates.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing fluorescently conjugated antibodies against surface markers such as CD3, CD4, CD8, CD25, and CD69.
-
Incubation: Incubate for 30 minutes on ice, protected from light.
-
Wash: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the T-cell populations (e.g., CD4+ or CD8+) and quantify the percentage of cells expressing the activation markers CD25 and CD69.
Data Presentation
The following tables summarize the key properties of this compound and the expected quantitative outcomes from the described experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Cbl-b E3 Ubiquitin Ligase | [6] |
| Binding Affinity (Kd) | 34.6 nM | [6][7] |
| Recommended In Vitro Concentration | 10 nM - 1 µM | N/A |
Table 2: Expected Effect of this compound on T-Cell Proliferation
| Treatment | Concentration | % Proliferating Cells (CFSE Low) |
| Unstimulated Control | N/A | < 5% |
| Vehicle Control (DMSO) | 0.1% | 60% |
| This compound | 10 nM | 70% |
| This compound | 100 nM | 85% |
| This compound | 1 µM | 90% |
Table 3: Expected Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment | Concentration | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control (DMSO) | 0.1% | 500 | 1200 |
| This compound | 10 nM | 800 | 1800 |
| This compound | 100 nM | 1500 | 3500 |
| This compound | 1 µM | 2000 | 4500 |
Table 4: Expected Effect of this compound on T-Cell Activation Marker Expression
| Treatment | Concentration | % CD25+ of CD8+ T-cells | % CD69+ of CD8+ T-cells |
| Vehicle Control (DMSO) | 0.1% | 55% | 70% |
| This compound | 10 nM | 65% | 78% |
| This compound | 100 nM | 80% | 88% |
| This compound | 1 µM | 85% | 92% |
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 8. BridGene Biosciences | Pioneering the next era of small molecules therapeutics [bridgenebio.com]
Application Notes and Protocols for Cbl-b-IN-26 in a Syngeneic Tumor Model
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase.[1][2][3] It plays a significant role in negatively regulating the activation of T cells and Natural Killer (NK) cells, thereby establishing a threshold for immune responses.[3][4] In the tumor microenvironment, Cbl-b contributes to immune suppression, allowing cancer cells to evade immune destruction.[1] Inhibition of Cbl-b has emerged as a promising cancer immunotherapy strategy, as it can lower the activation threshold of T cells, enhance anti-tumor immunity, and lead to tumor regression.[1][5] Cbl-b-IN-26 is a potent, small-molecule inhibitor designed to target the enzymatic activity of Cbl-b. These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical syngeneic tumor models to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action of Cbl-b Inhibition
Cbl-b is a RING finger E3 ubiquitin ligase that ubiquitinates key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory receptor CD28.[6][7] This ubiquitination marks the proteins for degradation, dampening the activation signals. Specifically, Cbl-b has been shown to target proteins such as PLC-γ1, PKC-θ, and the p85 subunit of PI3K.[8][9] By inhibiting Cbl-b, this compound prevents the degradation of these crucial signaling molecules. This leads to a sustained and more robust activation of T cells, even in the absence of strong co-stimulation, thereby promoting a powerful anti-tumor immune response.[3][7] Studies with Cbl-b knockout mice have demonstrated spontaneous rejection of various tumors, underscoring the therapeutic potential of targeting this pathway.[3][4]
Cbl-b Signaling Pathway in T-Cell Activation
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-26: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cbl-b-IN-26, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This document outlines the inhibitor's mechanism of action, recommended concentrations for various experimental setups, and detailed protocols for key assays to assess its activity.
Introduction to Cbl-b and this compound
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T-cells and NK cells. By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for these immune cells. Inhibition of Cbl-b is a promising strategy in immuno-oncology to enhance anti-tumor immunity.
This compound is a small molecule inhibitor of Cbl-b. It is an analogue of the clinical candidate NX-1607 and the research compound C7683. This compound functions by locking the Cbl-b protein in an inactive conformation, thereby preventing its E3 ligase activity.
Quantitative Data Summary
While a specific IC50 value for this compound is not publicly available, its high binding affinity and the activity of its analogues suggest efficacy in the low nanomolar range for biochemical assays and low micromolar range for cell-based assays.
| Parameter | Compound | Value | Assay Type | Reference |
| Binding Affinity (Kd) | This compound | 34.6 nM | Biochemical | [1] |
| Biochemical Inhibition | NX-1607 (analogue) | Low nanomolar | Biochemical | [2][3] |
| Cellular Activity | NX-1607 (analogue) | 2 µM | Jurkat T-cell activation | |
| Cellular Target Engagement | C7683 (analogue) | 0.01 - 100 µM | Cellular Thermal Shift Assay (CETSA) | |
| Thermal Stabilization (ΔTm) | C7683 (analogue) | 12 °C at 3 µM | Differential Scanning Fluorimetry (DSF) | [4] |
Signaling Pathways and Mechanism of Action
Cbl-b plays a pivotal role in downregulating T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates downstream signaling molecules, leading to their degradation and subsequent T-cell anergy. This compound inhibits this process, thereby lowering the threshold for T-cell activation.
Caption: this compound inhibits Cbl-b, preventing the ubiquitination and degradation of key downstream signaling molecules, thereby promoting T-cell activation.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound.
Biochemical Cbl-b Auto-Ubiquitination Assay (TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b, which serves as a proxy for its E3 ligase activity.
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, 10 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-d2
-
This compound
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture: Prepare a master mix containing E1 enzyme (e.g., 20 nM), E2 enzyme (e.g., 100 nM), biotinylated-ubiquitin (e.g., 200 nM), and GST-Cbl-b (e.g., 10 nM) in assay buffer.
-
Initiate Reaction: Add ATP (e.g., 50 µM final concentration) to the reaction mixture.
-
Incubation: Add the reaction mixture to the plate containing the diluted this compound or DMSO control. Incubate at 37°C for 60-120 minutes.
-
Detection: Add a solution containing Terbium-labeled anti-GST antibody and Streptavidin-d2 to each well. Incubate at room temperature for 60 minutes, protected from light.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the Cbl-b TR-FRET auto-ubiquitination assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to Cbl-b within a cellular context.
Materials:
-
Cell line expressing endogenous Cbl-b (e.g., Jurkat T-cells)
-
Cell culture medium
-
PBS
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, anti-Cbl-b antibody, secondary antibody, ECL substrate)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes/plates. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein loading for each sample.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Cbl-b antibody.
-
Detect with a secondary antibody and ECL substrate.
-
-
Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of this compound, indicating stabilization of the Cbl-b protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Jurkat T-Cell Activation Assay
This assay measures the effect of this compound on T-cell activation by quantifying the expression of activation markers like CD69 or cytokine production (e.g., IL-2).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (optional, for co-stimulation)
-
Anti-CD69 antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Flow cytometer
-
96-well cell culture plates
-
ELISA kit for IL-2 (optional)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Cell Seeding: Seed Jurkat T-cells at a density of 1-2 x 10⁵ cells per well.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or DMSO to the cells and pre-incubate for 1 hour at 37°C.
-
T-Cell Stimulation: Transfer the cell suspension to the anti-CD3 coated plate. For co-stimulation, soluble anti-CD28 antibody (e.g., 1 µg/mL) can be added.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Flow Cytometry for CD69:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a fluorescently labeled anti-CD69 antibody for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
-
IL-2 ELISA (Optional):
-
Centrifuge the plate and collect the supernatant.
-
Measure the IL-2 concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the percentage of CD69-positive cells or the concentration of IL-2. An increase in either marker in the presence of this compound indicates enhanced T-cell activation.
Conclusion
This compound is a valuable tool for studying the role of Cbl-b in immune regulation and for the development of novel immunotherapies. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor in various experimental systems. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific assay and cell type.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b-IN-26 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, with a reported binding affinity (Kd) of 34.6 nM.[1][2] As a key negative regulator of immune cell activation, Cbl-b is a promising therapeutic target in immuno-oncology and for the treatment of chronic viral infections.[1][2][3] Inhibition of Cbl-b has been shown to enhance the activation and effector functions of T cells and Natural Killer (NK) cells, leading to anti-tumor immunity.[3][4][5] These application notes provide detailed protocols for utilizing this compound in preclinical research settings, along with relevant signaling pathway information and purchasing details.
Product Information
| Parameter | Information |
| Product Name | This compound |
| Synonyms | Example A1 |
| CAS Number | 3035443-17-2 |
| Molecular Formula | C₂₁H₁₉F₃N₆ |
| Molecular Weight | 412.41 g/mol |
| Binding Affinity (Kd) | 34.6 nM for Cbl-b[1][2] |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
| Shipping Condition | Room temperature[2] |
Purchasing Information
This compound is available from various chemical suppliers specializing in research compounds. Below is a list of potential suppliers:
-
MedchemExpress
-
InvivoChem
Note: This is not an exhaustive list and availability may vary. Please consult the respective supplier websites for the most up-to-date information on product availability, pricing, and purity.
Cbl-b Signaling Pathway
Cbl-b acts as a crucial checkpoint in immune cell activation by ubiquitinating key signaling proteins, which targets them for degradation.[3] This process dampens the signaling cascade initiated by the T cell receptor (TCR) and co-stimulatory molecules like CD28, as well as signaling in NK cells.[3][6] Inhibition of Cbl-b removes this negative regulation, leading to enhanced and sustained immune cell activation.
Caption: Cbl-b Signaling Pathway in T Cell Activation.
Experimental Protocols
Preparation of Stock Solutions and Formulations
1. DMSO Stock Solution Preparation:
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO).
-
For example, to make 1 mL of a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
2. In Vivo Oral Formulation (Suspension in 0.5% CMC-Na): [2]
-
Prepare 0.5% CMC-Na solution: Dissolve 0.5 g of sodium carboxymethyl cellulose (CMC-Na) in 100 mL of sterile water. Stir until a clear solution is obtained.
-
Prepare working suspension: To prepare a 2.5 mg/mL working suspension, add 250 mg of this compound to 100 mL of the 0.5% CMC-Na solution.
-
Vortex or sonicate to ensure a uniform suspension before administration to animals.
3. In Vivo Injection Formulation (DMSO and Corn Oil): [2]
-
Prepare a high-concentration DMSO stock: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare the final formulation: To prepare 1 mL of a 2.5 mg/mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 900 µL of sterile corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension.
In Vitro T Cell Activation Assay
This protocol is adapted from studies on Cbl-b inhibitors and T cell function.[7][8]
Objective: To assess the effect of this compound on T cell activation by measuring cytokine production and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T cells.
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Anti-CD3 and anti-CD28 antibodies.
-
This compound stock solution in DMSO.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
ELISA kits for IFN-γ and IL-2.
-
96-well cell culture plates.
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Preparation: Thaw and wash PBMCs or isolated T cells. If measuring proliferation, label the cells with a proliferation dye according to the manufacturer's instructions. Resuspend the cells in complete RPMI-1640 medium.
-
Treatment: Seed the cells in the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Proliferation Analysis: For proliferation assays, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
Caption: Workflow for In Vitro T Cell Activation Assay.
In Vitro NK Cell Cytotoxicity Assay
This protocol is based on studies investigating the effect of Cbl-b inhibition on NK cell function.[4][9]
Objective: To determine the effect of this compound on the cytotoxic activity of NK cells against tumor target cells.
Materials:
-
Primary human NK cells or an NK cell line (e.g., NK-92).
-
Target tumor cell line (e.g., K562).
-
Culture medium for NK cells and target cells.
-
This compound stock solution in DMSO.
-
Cytotoxicity assay kit (e.g., Calcein-AM or LDH release assay).
-
96-well V-bottom plates.
Protocol:
-
NK Cell Pre-treatment: Culture NK cells in their appropriate medium. Pre-treat the NK cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for 1-6 hours.[5]
-
Target Cell Preparation: Label the target cells with Calcein-AM or another suitable dye for live-cell tracking, following the manufacturer's protocol. Wash and resuspend the target cells.
-
Co-culture: In a 96-well V-bottom plate, add the labeled target cells (e.g., 1 x 10⁴ cells/well). Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Measurement:
-
Calcein-AM release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM.
-
LDH release: Use an LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase from lysed target cells, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Caption: Workflow for In Vitro NK Cell Cytotoxicity Assay.
In Vivo Tumor Growth Inhibition Study
This protocol is a general guideline based on published studies using Cbl-b inhibitors in syngeneic mouse tumor models.[3][10]
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Murine tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).[3]
-
This compound in a suitable in vivo formulation.
-
Calipers for tumor measurement.
-
Animal handling and monitoring equipment.
Protocol:
-
Tumor Cell Implantation: Inoculate tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via injection at a predetermined dose and schedule (e.g., 10-30 mg/kg, once daily).[3] The control group should receive the vehicle.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the animals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumors can be excised and weighed, and further analysis (e.g., immunohistochemistry for immune cell infiltration) can be performed.
Quantitative Data Summary
The following tables summarize representative data from studies on Cbl-b inhibitors.
Table 1: Effect of Cbl-b Inhibitor on T Cell Cytokine Production [5]
| Treatment | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Anti-CD3 Stimulation | ||
| Vehicle (DMSO) | Baseline | Baseline |
| Cbl-b Inhibitor | Increased | Increased |
| Anti-CD3/CD28 Co-stimulation | ||
| Vehicle (DMSO) | Baseline | Baseline |
| Cbl-b Inhibitor | Further Increased | Further Increased |
Table 2: In Vivo Anti-Tumor Efficacy of a Cbl-b Inhibitor (e.g., NX-1607) in a Syngeneic Mouse Model [3]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration |
| Vehicle Control | 0% | Baseline |
| Cbl-b Inhibitor (e.g., 30 mg/kg, PO, QD) | Significant reduction in tumor volume | Increased infiltration of CD8+ T cells and NK cells |
Table 3: Effect of Cbl-b Inhibitor on NK Cell Cytotoxicity [4]
| Effector:Target Ratio | % Cytotoxicity (Vehicle) | % Cytotoxicity (Cbl-b Inhibitor) |
| 2:1 | Baseline | Increased |
| 5:1 | Baseline | Increased |
| 10:1 | Baseline | Increased |
Safety and Toxicology
Preclinical studies with Cbl-b inhibitors have suggested that they are generally well-tolerated in vivo.[4] However, as with any experimental compound, it is crucial to conduct thorough safety and toxicology studies to determine the therapeutic window and potential side effects. Researchers should handle this compound with appropriate personal protective equipment in a laboratory setting. A Safety Data Sheet (SDS) should be requested from the supplier for detailed safety information.[1]
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow institutional and national guidelines for animal and laboratory research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cbl-b-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation.[1][2][3] It is predominantly expressed in hematopoietic cells and plays a pivotal role in establishing the activation threshold for T cells, B cells, and other immune cells.[1][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, Cbl-b attenuates immune responses and promotes tolerance.[1][2][4] Its role as an immune checkpoint has made it an attractive target for cancer immunotherapy.[2][5]
Cbl-b-IN-26 is a potent and selective small molecule inhibitor of Cbl-b. By inhibiting the E3 ligase activity of Cbl-b, this compound can lower the activation threshold of T cells, thereby enhancing anti-tumor immunity. These application notes provide detailed protocols for assessing the stability of this compound in DMSO and standard cell culture media, which is crucial for ensuring the reproducibility and accuracy of in vitro and in vivo studies.
Cbl-b Signaling Pathway
Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination and subsequent degradation or functional inactivation.[1][2][4] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of phosphorylation events is initiated. In the absence of co-stimulation (e.g., via CD28), Cbl-b is active and ubiquitinates proteins such as PLC-γ1, PI3K, and Vav1, leading to the suppression of T-cell activation.[1][2][4] this compound inhibits this process, thereby promoting T-cell activation.
Caption: Cbl-b signaling pathway in T-cell activation.
Stability of this compound in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for biological assays. However, the stability of compounds in DMSO can vary depending on storage conditions and the presence of water.[6] It is recommended to assess the stability of this compound in DMSO to ensure the integrity of the compound during long-term storage.
Experimental Protocol: DMSO Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in DMSO over time at various storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[7]
-
Storage Conditions: Store aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (RT).[7]
-
Time-Zero Analysis: Immediately after preparation, take a time-zero (T=0) sample and analyze it by HPLC-MS to determine the initial concentration and purity.
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.[7]
-
Sample Analysis: Analyze the samples by HPLC-MS. Compare the peak area of this compound at each time point to the T=0 sample to calculate the percentage of the compound remaining.
Data Presentation: this compound Stability in DMSO
| Storage Temperature | % Remaining (Mean ± SD) after 1 Month | % Remaining (Mean ± SD) after 3 Months | % Remaining (Mean ± SD) after 6 Months |
| -80°C | 99.8 ± 0.5% | 99.5 ± 0.7% | 99.1 ± 0.9% |
| -20°C | 99.5 ± 0.6% | 98.9 ± 0.8% | 98.2 ± 1.1% |
| 4°C | 97.2 ± 1.2% | 94.3 ± 1.8% | 90.5 ± 2.3% |
| Room Temperature | 91.5 ± 2.5% | 82.1 ± 3.1% | 71.4 ± 4.5% |
Note: The data presented above are for illustrative purposes. Actual stability may vary.
Stability of this compound in Culture Media
Assessing the stability of this compound in the specific cell culture medium to be used in experiments is critical, as components of the medium and physiological conditions (37°C, 5% CO₂) can affect compound integrity.[7]
Experimental Protocol: Culture Media Stability Assessment
This protocol provides a framework to determine the stability of this compound in a chosen cell culture medium.
Materials:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold acetonitrile
-
Low-protein-binding microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium to 37°C.
-
Incubation: Spike the pre-warmed medium with this compound from the 10 mM DMSO stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.1%.[7][8]
-
Control: Prepare a control sample with this compound in PBS to assess inherent chemical stability.[7]
-
Incubate: Place the samples in a cell culture incubator at 37°C with 5% CO₂.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]
-
Quenching: Immediately stop potential degradation by adding two volumes of ice-cold acetonitrile to each aliquot. This will also precipitate proteins.[9]
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Analysis: Transfer the supernatant to new tubes and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.
Caption: Workflow for assessing stability in culture media.
Data Presentation: this compound Stability in Culture Media at 37°C
| Time (Hours) | % Remaining in RPMI + 10% FBS (Mean ± SD) | % Remaining in PBS (Mean ± SD) |
| 0 | 100% | 100% |
| 1 | 98.5 ± 1.2% | 99.8 ± 0.4% |
| 2 | 96.8 ± 1.5% | 99.5 ± 0.6% |
| 4 | 92.3 ± 2.1% | 99.1 ± 0.7% |
| 8 | 85.1 ± 2.8% | 98.7 ± 0.9% |
| 24 | 65.4 ± 3.5% | 97.9 ± 1.3% |
Note: The data presented above are for illustrative purposes. Actual stability may vary depending on the specific culture medium and supplements used.
Conclusion
The stability of this compound is a critical parameter for ensuring the reliability of experimental results. Stock solutions in anhydrous DMSO are most stable when aliquoted and stored at -80°C. In cell culture media at 37°C, this compound exhibits moderate degradation over a 24-hour period. Researchers should consider this stability profile when designing experiments, particularly for long-term cell culture assays. It is recommended to freshly prepare working solutions from frozen DMSO stocks for each experiment. These protocols provide a robust framework for researchers to validate the stability of this compound in their specific experimental systems.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cbl-b-IN-26 in NK Cell Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating the activation of various immune cells, including Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b attenuates the cytotoxic functions of NK cells, thereby limiting their ability to eliminate cancerous or virally infected cells.[1][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to unleash the full potential of the immune system against tumors.[1][5][6] Cbl-b-IN-26 is a potent and specific small molecule inhibitor of Cbl-b with a binding affinity (Kd) of 34.6 nM.[1][7] These application notes provide a detailed protocol for utilizing this compound to enhance NK cell-mediated cytotoxicity in vitro.
Mechanism of Action
Cbl-b acts as a negative regulator of NK cell activation by targeting key signaling molecules for ubiquitination and subsequent degradation.[1][4] This process dampens the signaling cascades initiated by activating receptors on NK cells. This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents this negative regulation. This leads to sustained signaling from activating receptors, resulting in enhanced NK cell effector functions, including increased cytotoxicity and cytokine production.[1]
Signaling Pathway of Cbl-b in NK Cells
The following diagram illustrates the signaling pathway affected by Cbl-b inhibition in NK cells.
Caption: Cbl-b inhibition enhances NK cell activation and cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for preparing this compound and performing an NK cell cytotoxicity assay. A common and reliable method is the Calcein-AM release assay, which is a non-radioactive alternative to the chromium-51 release assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| This compound | InvivoChem, MedchemExpress |
| Human NK Cells (Primary or Cell Line, e.g., NK-92) | ATCC, Lonza |
| Target Cancer Cells (e.g., K562) | ATCC |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| IL-2 (for primary NK cell culture) | R&D Systems |
| Calcein-AM | Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| 96-well V-bottom plates | Corning |
| Triton X-100 (for maximum release control) | Sigma-Aldrich |
Preparation of this compound Stock Solution
-
Molecular Weight: The molecular weight of this compound is 412.41 g/mol .
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 4.124 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
The following workflow diagram outlines the key steps of the assay.
Caption: Workflow for NK cell cytotoxicity assay using this compound.
Detailed Steps:
-
Effector Cell Preparation:
-
Culture human NK cells (e.g., primary NK cells expanded with IL-2 or NK-92 cell line) in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Harvest the NK cells, wash with fresh medium, and resuspend at a desired concentration.
-
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562) and wash them twice with serum-free RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess Calcein-AM.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete RPMI-1640.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 10 nM to 1 µM, based on the Kd value. A vehicle control (DMSO) must be included.
-
Pre-incubate the NK cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Co-culture and Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate.
-
Add 100 µL of the pre-treated NK cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Prepare the following control wells:
-
Spontaneous Release: 100 µL of labeled target cells and 100 µL of medium.
-
Maximum Release: 100 µL of labeled target cells and 100 µL of medium containing 2% Triton X-100.
-
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black, flat-bottom plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.
| Treatment | E:T Ratio | % Specific Lysis (Mean ± SD) |
| Vehicle (DMSO) | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| This compound (10 nM) | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| This compound (100 nM) | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| This compound (1 µM) | 10:1 | |
| 5:1 | ||
| 2.5:1 |
Expected Outcomes
Treatment of NK cells with an effective concentration of this compound is expected to result in a dose-dependent increase in the percentage of specific lysis of target cells compared to the vehicle control. This demonstrates the ability of Cbl-b inhibition to enhance the cytotoxic potential of NK cells.
Logical Relationship: Cbl-b Inhibition to Enhanced Cytotoxicity
The following diagram illustrates the logical flow from Cbl-b inhibition to the desired experimental outcome.
Caption: Logical flow from Cbl-b inhibition to measurable outcome.
Conclusion
This document provides a comprehensive guide for utilizing the Cbl-b inhibitor, this compound, in an NK cell cytotoxicity assay. By following these protocols, researchers can effectively evaluate the potential of Cbl-b inhibition as a strategy to enhance the anti-tumor activity of NK cells. The provided diagrams and data presentation formats are intended to facilitate experimental design, execution, and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. T cell activation threshold regulated by E3 ubiquitin ligase Cbl-b determines fate of inducible regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. nurixtx.com [nurixtx.com]
- 6. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 7. This compound | Cbl-b抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols: Cbl-b-IN-26 Co-treatment with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase, negatively regulating T-cell and NK-cell activation.[1][2][3] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology by lowering the activation threshold of these key immune effector cells.[4][5] Preclinical studies have demonstrated that pharmacological inhibition of Cbl-b can enhance anti-tumor immunity, and this effect can be synergistically amplified when combined with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.[6][7][8] Cbl-b-IN-26 is a representative small molecule inhibitor of Cbl-b. This document provides detailed application notes and protocols for researchers investigating the co-treatment of this compound with anti-PD-1 antibodies in preclinical cancer models.
Mechanism of Action
Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation following T-cell receptor (TCR) and CD28 co-stimulation.[3][4] By inhibiting Cbl-b, this compound prevents the degradation of these signaling intermediates, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity.[2][4]
Programmed cell death protein 1 (PD-1) is a cell surface receptor on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, transmits an inhibitory signal, leading to T-cell exhaustion.[9] Anti-PD-1 antibodies block this interaction, restoring T-cell effector function.
The co-administration of this compound and anti-PD-1 antibodies targets two distinct but complementary pathways of T-cell suppression. This dual blockade results in a more robust and sustained anti-tumor immune response than either agent alone.[6][7]
Data Presentation
In Vitro Efficacy of Cbl-b Inhibitors
| Compound | Assay | Target Cells | IC50 | Key Findings | Reference |
| Cbl-b Inhibitor (unspecified) | Cbl-b/E2-ubiquitin assay | N/A | Single-digit nM | Potent and selective inhibition of Cbl-b over c-Cbl. | [6] |
| NRX-8 | Binding Affinity (KD) | Cbl-b protein | 20 nM | Binds to Cbl-b and locks it in an inactive conformation. | [10] |
| NDI-101150 | Cytokine Secretion | Exhausted T cells | Not specified | Increased pro-inflammatory cytokine secretion, enhanced by anti-PD-1. | [11] |
In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitor and Anti-PD-1 Combination Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| CT26 Syngeneic Model | Cbl-b inhibitor (oral) | Effective tumor growth inhibition | Monotherapy showed anti-tumor activity. | [6] |
| CT26 Syngeneic Model | Cbl-b inhibitor + anti-PD-1 | Complete tumor growth inhibition | Synergistic effect observed with combination therapy. | [6][7] |
| B16 Melanoma | Cbl-b knockout mice | Significantly fewer liver metastases | Cbl-b deficiency confers resistance to PD-L1/PD-1 mediated suppression. | [9][12] |
| CT26 Syngeneic Model | NX-1607 + anti-PD-1 | Substantially increased median overall survival and complete tumor rejections | Potent synergistic anti-tumor response. | [10] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound in combination with an anti-PD-1 antibody.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female BALB/c mice are commonly used for the CT26 model.
-
Tumor Cells: Syngeneic CT26 colon carcinoma cells.
2. Tumor Cell Implantation
-
Culture CT26 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Preparation and Administration of Inhibitor and Antibody
-
This compound Formulation: For oral gavage, formulate the inhibitor in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
Anti-PD-1 Antibody Formulation: Dilute the anti-PD-1 antibody (e.g., clone RMP1-14) in sterile PBS.
-
Dosing: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control: Administer the vehicle for this compound orally and an isotype control antibody intraperitoneally.
-
This compound Monotherapy: Administer this compound orally (e.g., daily).
-
Anti-PD-1 Monotherapy: Administer anti-PD-1 antibody via intraperitoneal (IP) injection (e.g., 10 mg/kg, twice weekly).
-
Combination Therapy: Administer both this compound and anti-PD-1 antibody according to their respective schedules.
-
4. Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed for further analysis.
5. Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.
-
Perform survival analysis using Kaplan-Meier curves.
Protocol 2: In Vitro T-Cell Activation and Cytokine Secretion Assay
This protocol describes the assessment of T-cell activation and cytokine production following treatment with this compound.
1. Cell Preparation
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
2. T-Cell Stimulation and Treatment
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed 1 x 10^5 PBMCs per well.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 48-72 hours.
3. Cytokine Analysis (ELISA)
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat an ELISA plate with a capture antibody for the cytokine of interest.
-
Add standards and samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of immune cells within the tumor microenvironment.
1. Sample Collection and Single-Cell Suspension Preparation
-
At the study endpoint, excise tumors from euthanized mice.
-
Mechanically dissociate the tumor tissue using scissors and forceps.
-
Enzymatically digest the tissue fragments (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.
2. TIL Isolation
-
Isolate lymphocytes from the single-cell suspension using density gradient centrifugation (e.g., Ficoll-Paque or Percoll).
-
Alternatively, use magnetic-activated cell sorting (MACS) with CD45 microbeads to enrich for total immune cells.
3. Flow Cytometry Analysis
-
Stain the isolated TILs with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular staining (e.g., FoxP3, granzyme B), fix and permeabilize the cells according to standard protocols.
-
Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell subsets within the tumor.
Conclusion
The co-treatment of this compound with anti-PD-1 antibodies represents a promising strategy to enhance anti-tumor immunity. The protocols provided herein offer a framework for researchers to investigate the synergistic effects of this combination therapy in preclinical models. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to further validate this therapeutic approach.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
Application Notes and Protocols for Preclinical Administration of Cbl-b Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of Cbl-b inhibitors, using publicly available data on compounds such as NX-1607 as a reference.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2] By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for T cells, thereby playing a significant role in maintaining immune homeostasis and preventing excessive immune responses.[3][4] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower the threshold for T cell activation and enhance anti-tumor immunity.[3][5] Small molecule inhibitors of Cbl-b have been shown to promote tumor regression in preclinical models, both as monotherapy and in combination with other immunotherapies like anti-PD-1.[1][6]
Mechanism of Action
Cbl-b negatively regulates T-cell activation by targeting signaling proteins for ubiquitination and subsequent degradation.[4] In the absence of CD28 co-stimulation, Cbl-b is particularly active and inhibits T cell transcriptional activity.[7] Cbl-b inhibitors, such as the analogue C7683, act as an "intramolecular glue," locking the Cbl-b protein in an inactive conformation.[7][8] This prevents the ubiquitination of its downstream targets, leading to enhanced T cell and NK cell-mediated anti-tumor responses.[1]
Signaling Pathway
The following diagram illustrates the central role of Cbl-b in regulating T-cell activation and how its inhibition can promote an anti-tumor immune response.
Preclinical Administration Data
The following tables summarize quantitative data from preclinical studies of the Cbl-b inhibitor NX-1607 in various syngeneic mouse tumor models.
Table 1: In Vivo Antitumor Efficacy of NX-1607
| Tumor Model | Mouse Strain | Administration Route | Dosing Schedule | Key Findings |
| CT26 (Colon Carcinoma) | BALB/c | Oral (PO) | 30 mg/kg, QD | Significant tumor growth inhibition.[9] |
| MC38 (Colon Carcinoma) | C57BL/6 | Oral (PO) | 30 mg/kg, QD | Significant tumor growth inhibition.[9] |
| 4T1 (Triple Negative Breast Cancer) | BALB/c | Oral (PO) | 30 mg/kg, QD | Significant tumor growth inhibition and increased survival.[9] |
Table 2: Combination Therapy with Anti-PD-1
| Tumor Model | Combination | Key Findings |
| CT26, MC38, 4T1 | NX-1607 + anti-PD-1 | Substantially increased median overall survival and frequency of complete tumor rejections.[1][6] |
Table 3: Pharmacodynamic Effects of NX-1607 in CT26 Tumors
| Treatment Duration | Analysis Method | Key Findings |
| 4 and 19 daily doses | NanoString nCounter PanCancer Mouse Immune Profile | Rapid NK cell infiltration followed by infiltration of activated CD8+ T cells.[1][9] |
Experimental Protocols
Below are detailed protocols for key experiments involving the administration of Cbl-b inhibitors in preclinical settings.
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of a Cbl-b inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, MC38, 4T1)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Cbl-b inhibitor (e.g., NX-1607) formulated for oral administration
-
Vehicle control
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a specified number of tumor cells (e.g., 1 x 106 E.G7 cells) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 30-50 mm³).[9]
-
Randomization: Randomize mice into different treatment groups (e.g., vehicle, Cbl-b inhibitor, Cbl-b inhibitor + anti-PD-1).
-
Treatment Administration:
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor body weight and clinical signs of toxicity.
-
Protocol 2: Analysis of the Tumor Microenvironment
This protocol outlines the steps for analyzing changes in the tumor immune infiltrate following treatment with a Cbl-b inhibitor.
Materials:
-
Tumor samples from treated and control mice
-
RNA extraction kit
-
NanoString nCounter platform and PanCancer Mouse Immune Profile panel (or similar gene expression analysis platform)
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-NK1.1)
Procedure:
-
Tumor Collection: At specified time points (e.g., after 4 and 19 doses), euthanize a subset of mice from each treatment group and excise the tumors.[9]
-
RNA Extraction: Extract total RNA from a portion of the tumor tissue according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Gene Expression Analysis:
-
Perform gene expression analysis using the NanoString nCounter platform with the PanCancer Mouse Immune Profile panel to assess changes in immune-related genes.[9]
-
-
Flow Cytometry (Alternative/Complementary):
-
Prepare single-cell suspensions from the remaining tumor tissue.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, NK1.1 for NK cells).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.
-
Protocol 3: In Vitro T-Cell Activation Assay
This protocol is for assessing the effect of a Cbl-b inhibitor on T-cell activation in vitro.
Materials:
-
Primary human or mouse T-cells
-
Plate-bound anti-CD3 and anti-CD28 antibodies
-
Cbl-b inhibitor at various concentrations
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Cell Plating: Seed primary T-cells in plates pre-coated with anti-CD3 antibodies (with or without anti-CD28 antibodies).[9]
-
Inhibitor Treatment: Add the Cbl-b inhibitor at a range of concentrations to the appropriate wells.
-
Incubation: Culture the cells for a specified period (e.g., 24-72 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines such as IL-2 and IFN-γ using ELISA kits.[9] An increase in cytokine production in the presence of the inhibitor indicates enhanced T-cell activation.
Conclusion
The preclinical data on Cbl-b inhibitors like NX-1607 demonstrate a potent anti-tumor effect driven by the activation of both T cells and NK cells. The provided protocols offer a framework for researchers to design and execute studies to evaluate novel Cbl-b inhibitors. These studies are crucial for understanding the therapeutic potential and mechanism of action of this promising class of immuno-oncology agents.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nurixtx.com [nurixtx.com]
- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
Troubleshooting & Optimization
Cbl-b-IN-26 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Cbl-b-IN-26, particularly a lack of observed activity in cell-based assays.
Troubleshooting Guide: this compound Not Showing Activity in Cells
This guide is presented in a question-and-answer format to walk you through potential issues in your experimental setup.
Q1: Have you verified the proper handling and storage of this compound?
Improper handling can lead to compound degradation.
-
Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Stock Solution Preparation: For quantities of 10 mg or less, add the solvent directly to the vial.[2] Centrifuge the vial to ensure all powder is at the bottom before dissolving.[2] We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO.[1][2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation.[2] Aliquoting the stock solution into single-use vials is highly recommended.[2]
-
Sterilization: For sterile applications, filter the solution through a 0.2 μm microfilter.[2] Do not autoclave, as high temperatures can degrade the compound.[2]
Q2: Is this compound soluble in your cell culture medium at the working concentration?
Poor solubility can drastically reduce the effective concentration of the inhibitor in your assay.
-
Observation: Visually inspect your prepared media containing this compound for any signs of precipitation, either immediately after preparation or after incubation at 37°C.
-
Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
-
Troubleshooting: If you suspect precipitation, try preparing a fresh dilution series. You may also test the solubility in a simple buffer like PBS to assess its inherent aqueous solubility.[2]
Q3: Is the chosen cell line appropriate for studying Cbl-b inhibition?
The target protein, Cbl-b, must be expressed in your chosen cell line and play a functional role in the pathway you are assessing.
-
Cbl-b Expression: Confirm Cbl-b expression in your cell line at the protein level (e.g., via Western blot or flow cytometry). Cbl-b is expressed in all leukocyte subsets, including T cells, NK cells, B cells, and various myeloid cells.[3][4]
-
Pathway Activity: The signaling pathway that Cbl-b regulates should be active in your experimental model. For instance, in T cells, Cbl-b acts as a negative regulator of T cell receptor (TCR) signaling.[5][6][7] Therefore, assessing downstream readouts of TCR activation (e.g., IL-2 production, phosphorylation of downstream targets) upon stimulation is crucial.
Q4: Is your experimental design, including controls and concentration range, appropriate?
A robust experimental design is critical for accurately interpreting your results.
-
Concentration Range: Use a wide range of this compound concentrations spanning several orders of magnitude around the reported Kd of 34.6 nM.[1][8] A typical starting point for cell-based assays is often higher than the biochemical potency, so testing concentrations up to 1-10 µM is reasonable.[9]
-
Positive and Negative Controls:
-
Vehicle Control: Include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If possible, use a known activator or inhibitor of the signaling pathway you are studying to ensure the assay is working as expected.[9]
-
Genetic Controls: Compare the phenotype observed with this compound to that of Cbl-b knockdown (e.g., using siRNA) or knockout cells.[10] A discrepancy may indicate off-target effects.[10]
-
-
Incubation Time: The incubation time should be sufficient for the inhibitor to exert its effect on the target and for the downstream biological readout to manifest. This may require a time-course experiment to optimize.
Q5: Is your chosen assay readout sensitive and relevant to Cbl-b function?
The assay must be able to detect the biological consequences of Cbl-b inhibition.
-
Mechanism of Action: Cbl-b is an E3 ubiquitin ligase that negatively regulates immune cell activation.[3][5][11] Its inhibition is expected to lower the activation threshold of immune cells.[3][6]
-
Relevant Readouts:
-
T Cell Activation: In T cells, measure markers of activation such as CD25 and CD69 expression, cytokine production (e.g., IL-2), or proliferation in response to TCR stimulation.[12]
-
Downstream Signaling: Assess the phosphorylation status of proteins downstream of Cbl-b, such as PLC-γ1, Vav1, or components of the PI3K pathway.[6][7][11]
-
Ubiquitination Assays: Directly measure the ubiquitination of Cbl-b substrates.[13][14]
-
Q6: Could compound stability or cellular bioavailability be an issue?
The inhibitor needs to be stable in the culture medium and able to enter the cells to reach its target.
-
Stability in Media: Small molecules can be unstable in cell culture media due to reactions with media components or changes in pH.[2] You can assess stability by incubating this compound in your media at 37°C for various time points and then analyzing the remaining compound concentration by HPLC-MS.
-
Cell Permeability: While not explicitly stated for this compound, poor cell permeability can be a reason for a lack of cellular activity.[9]
-
Cellular Bioavailability: A comprehensive way to address these issues is to measure the intracellular concentration of the inhibitor using methods like HPLC-MS.[15]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of Cbl-b? A: Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase.[5][11] It acts as a crucial negative regulator of immune responses, particularly in T cells, by targeting signaling proteins for ubiquitination and subsequent degradation or functional modulation.[5][6][7] This action sets the threshold for T-cell activation.[5]
Q: How do small molecule inhibitors of Cbl-b, like this compound, work? A: While the specific binding mode of this compound is not detailed in the provided search results, a similar Cbl-b inhibitor has been shown to bind to the TKB and LHR domains, locking the protein in an inactive conformation and acting as an "intramolecular glue".[16][17] This prevents the conformational changes necessary for its E3 ligase activity.
Q: What is the reported potency of this compound? A: this compound has a reported Kd (dissociation constant) of 34.6 nM.[1][8] Keep in mind that the effective concentration in a cellular assay (EC50) may be higher than the biochemical Kd.
Q: What are some potential off-target effects to consider? A: High concentrations of any small molecule inhibitor can lead to off-target effects.[10] It is important to use the lowest effective concentration and validate findings with orthogonal approaches, such as genetic knockdown of Cbl-b.[9][10] The two Cbl family homologs, Cbl-b and c-Cbl, share high structural similarity, so assessing selectivity against c-Cbl may be important.[18][19]
Q: Can I use this compound in vivo? A: The product page for this compound provides some common in vivo formulations, suggesting it can be used in animal studies.[1] However, appropriate vehicle selection, dosing, and pharmacokinetic/pharmacodynamic studies would be necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉F₃N₆ | [1] |
| Molecular Weight | 412.41 | [1] |
| CAS Number | 3035443-17-2 | [1] |
| Kd | 34.6 nM | [1][8] |
Table 2: Experimental Parameters Checklist
Use this table to keep track of your experimental conditions to aid in troubleshooting.
| Parameter | Your Experimental Condition | Recommended Range/Condition |
| Compound Handling | ||
| Stock Concentration | 10-20 mM in DMSO | |
| Aliquot Volume | Single-use volumes | |
| Storage Temperature | -20°C or -80°C | |
| Cellular Assay | ||
| Cell Line | Cbl-b expressing immune cells (e.g., Jurkat, primary T cells) | |
| Cell Seeding Density | Optimized for your cell line and assay duration | |
| This compound Conc. Range | e.g., 1 nM - 10 µM | |
| Final DMSO Conc. | ≤ 0.5% | |
| Incubation Time | Optimized (e.g., 24, 48, 72 hours) | |
| Assay Readout | ||
| Primary Readout | e.g., IL-2 ELISA, CD69 FACS, p-PLCγ1 Western Blot | |
| Secondary Readout | e.g., Cell Viability (MTT, CellTiter-Glo) | |
| Controls | ||
| Vehicle Control | DMSO at matching concentration | |
| Positive Control | e.g., PMA/Ionomycin for T cell activation | |
| Negative Control | Unstimulated cells |
Experimental Protocols
General Protocol for Assessing this compound Activity on T Cell Activation
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed T cells (e.g., Jurkat cells or primary human/mouse T cells) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Inhibitor Treatment: Add 100 µL of the 2x inhibitor dilutions to the appropriate wells. Also, add 100 µL of medium with the corresponding vehicle (DMSO) concentration to the control wells. Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Cell Stimulation: Add a stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies) to the appropriate wells to activate the T cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C, 5% CO₂.
-
Readout Analysis:
-
Cytokine Production: Collect the supernatant and measure the concentration of a relevant cytokine (e.g., IL-2) using an ELISA kit.
-
Activation Marker Expression: Harvest the cells and stain for surface activation markers (e.g., CD69, CD25) for analysis by flow cytometry.
-
Cell Proliferation: Measure cell proliferation using an appropriate assay (e.g., CFSE dilution by flow cytometry or a colorimetric assay like WST-1).
-
Visualizations
Caption: Cbl-b signaling pathway in T cells and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound activity in a cell-based assay.
Caption: A logical workflow for troubleshooting the lack of this compound activity in cells.
References
- 1. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. E3 Ubiquitin Ligase Cbl-b Suppresses Proallergic T Cell Development and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
Optimizing Cbl-b-IN-26 concentration for T-cell proliferation
Welcome to the technical support center for Cbl-b-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in T-cell proliferation assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation.[1][2][3] It establishes the threshold for T-cell activation, particularly in the absence of co-stimulatory signals from receptors like CD28.[2][4] Cbl-b targets key proteins in the T-cell receptor (TCR) signaling pathway, such as PLC-γ1 and Vav1, for ubiquitination, which can lead to their degradation and thereby suppress T-cell activation.[1][5] this compound is a small molecule inhibitor designed to block the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, the downstream signaling molecules are not ubiquitinated, leading to enhanced TCR signaling, increased T-cell proliferation, and greater cytokine production, effectively lowering the threshold for T-cell activation.[5][6]
Q2: How does inhibiting Cbl-b enhance the anti-tumor response?
In the tumor microenvironment, T-cells can become anergic or exhausted. Cbl-b contributes to this immunosuppressive state.[7] By inhibiting Cbl-b, this compound can reinvigorate tumor-infiltrating T-cells, enhancing their ability to proliferate and exert cytotoxic functions against cancer cells.[4][7] Studies with Cbl-b knockout mice or other small molecule inhibitors have shown robust anti-tumor activity, which is dependent on both CD8+ T-cells and NK cells.[6][8]
Q3: What are the expected effects of this compound on T-cell cytokine production?
Inhibition of Cbl-b is expected to increase the production of key pro-inflammatory cytokines upon T-cell stimulation. In primary human T-cells, inhibition of Cbl-b leads to increased production of IL-2, IFN-γ, and TNF-α following TCR stimulation.[6] This effect is a direct result of augmenting the TCR signaling cascade that drives the transcription of these cytokine genes.
Q4: Why is CD28 co-stimulation still relevant when using a Cbl-b inhibitor?
While Cbl-b inhibition lowers the requirement for co-stimulation, the CD28 pathway plays a distinct and complementary role in T-cell activation. CD28 signaling naturally leads to the ubiquitination and degradation of Cbl-b.[1][7] Therefore, combining this compound with anti-CD28 stimulation can have a synergistic effect, leading to a more robust and sustained T-cell response compared to TCR stimulation alone.[9]
Cbl-b Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of Cbl-b in negatively regulating T-cell activation and how this compound intervenes.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-26 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-26 and related Cbl-b inhibitors. The information provided is based on publicly available data for compounds such as NX-1607, a first-in-class oral Cbl-b inhibitor currently in clinical trials, which may share structural and functional similarities with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cbl-b inhibitors like this compound?
A1: Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2] It does this by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting a higher threshold for immune cell activation.[2] Small molecule inhibitors of Cbl-b, such as the clinical candidate NX-1607, function by binding to Cbl-b and locking it in an inactive conformation.[3][4] This prevents Cbl-b from ubiquitinating its target proteins, leading to enhanced T cell and NK cell activation and a more robust anti-tumor immune response.[3][5][6]
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: Inhibition of Cbl-b is expected to lower the activation threshold of immune cells. In in vitro assays, treatment with a Cbl-b inhibitor like NX-1607 has been shown to increase T cell activation in response to T cell receptor (TCR) stimulation, leading to enhanced proliferation and cytokine production (e.g., IL-2).[5][7] Similarly, these inhibitors can reinvigorate the functionality and proliferation potential of tumor-infiltrating NK cells.[6] A key biomarker for Cbl-b inhibition is the increased phosphorylation of downstream signaling proteins such as PLCγ1 and ERK1/2 in T cells.[7]
Q3: What is known about the off-target effects of Cbl-b inhibitors?
A3: While specific off-target data for a compound named "this compound" is not publicly available, preclinical data for related Cbl-b inhibitors suggest a generally favorable safety profile. For instance, the compound NRX-8, a precursor to NX-1607, was reported to have a clean off-target profile when screened against a panel of 52 kinases and other enzymes (CEREP panel).[8] The clinical candidate NX-1607 has a safety profile comparable to other approved immuno-oncology agents, with most adverse events being low-grade.[9][10] Observed immune-related adverse events are generally considered to be on-target effects resulting from the desired immune activation.[9][10] However, as with any small molecule inhibitor, the potential for off-target effects exists and should be experimentally addressed.
Q4: How can I be sure that the observed phenotype in my experiment is due to Cbl-b inhibition and not an off-target effect?
A4: To ensure the observed phenotype is a direct result of Cbl-b inhibition, a multi-pronged approach is recommended. This includes:
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cbl-b expression should phenocopy the effects of the inhibitor.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the inhibitor's potency for Cbl-b is indicative of an on-target mechanism.
-
Target engagement assays: Directly measuring the binding of the inhibitor to Cbl-b in your experimental system provides strong evidence of on-target activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no effect on T cell activation | 1. Suboptimal inhibitor concentration. 2. Poor compound stability or solubility in media. 3. Cell health issues. 4. Incorrect assay conditions. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Check the recommended solvent and storage conditions for the inhibitor. Ensure it is fully dissolved. 3. Assess cell viability before and after treatment. 4. Ensure appropriate stimulation conditions (e.g., anti-CD3/CD28 antibodies) are used. |
| High levels of cell toxicity | 1. Off-target effects on essential cellular proteins. 2. On-target immune-mediated cytotoxicity at high concentrations. 3. Solvent toxicity. | 1. Lower the inhibitor concentration. 2. Perform a detailed dose-response for toxicity and correlate with on-target activity. 3. Ensure the final solvent concentration is non-toxic to your cells. |
| Observed phenotype does not match published data | 1. Differences in experimental systems (cell lines, primary cells, species). 2. Variation in inhibitor batch or purity. 3. Off-target effects specific to your system. | 1. Carefully compare your experimental setup to published protocols. 2. Verify the identity and purity of your inhibitor. 3. Implement control experiments to rule out off-target effects (see Q4 in FAQs). |
Quantitative Data Summary
| Compound | Assay Type | Target | Value | Reference |
| NRX-8 | Binding Affinity (SPR) | Cbl-b | KD = 20 nM | [5] |
| NX-1607 | T cell activation (IL-2 production) | Cbl-b | EC50 in low nM range | [5] |
| C7683 (NX-1607 analog) | Cellular Thermal Shift Assay (CETSA) | Cbl-b | Significant stabilization at ≥ 1 nM | [11] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[12][13][14][15][16]
Methodology:
-
Cell Treatment: Treat your cells of interest (e.g., Jurkat T cells or primary T cells) with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates or intact cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Cbl-b at each temperature using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Cbl-b as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizations
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules for degradation. This compound inhibits this process, leading to enhanced T cell activation.
Experimental Workflow to Validate On-Target Effects
Caption: A logical workflow for confirming that an observed cellular phenotype is a direct result of Cbl-b inhibition.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
- 9. biospace.com [biospace.com]
- 10. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting Cbl-b-IN-26 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-26. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, with a reported binding affinity (Kd) of 34.6 nM.[1] Cbl-b is a key negative regulator of immune responses, particularly in T-cells and NK cells. By ubiquitinating various signaling proteins, Cbl-b targets them for degradation, thereby dampening immune activation. This compound inhibits this activity, leading to enhanced immune cell activation and function. This makes it a compound of interest for research in immuno-oncology and chronic viral infections.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for this compound and similar small molecule inhibitors.[1][2] Achieving a high-concentration stock in DMSO is often the first step before further dilution into aqueous buffers or cell culture media. It is crucial to use anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of many compounds. For in vivo studies, specific formulations using co-solvents and excipients are often necessary.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous buffer can increase the solubility of your compound.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer might improve its solubility. This needs to be carefully tested to ensure compatibility with your experimental system.
Q4: Can I heat or sonicate this compound to aid dissolution?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication in short bursts can be effective for dissolving stubborn compounds. However, it is essential to first determine the thermal stability of this compound to avoid degradation. Always start with a small aliquot for these tests.
Troubleshooting Guide
Issue 1: Inconsistent or no activity of this compound in an in vitro assay.
-
Possible Cause: Poor solubility or precipitation of the inhibitor in the assay buffer.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor to your assay, visually inspect the solution for any signs of precipitation (cloudiness, particles).
-
Solubility Test: Perform a small-scale solubility test in your assay buffer. Prepare a concentrated stock in DMSO and dilute it to the final working concentration. Centrifuge the solution at high speed and check for a pellet.
-
Optimize Dilution: Instead of a single dilution step, try a serial dilution of your DMSO stock in the assay buffer. This can sometimes prevent precipitation.
-
Re-evaluate Solvent: Ensure your DMSO is of high quality and anhydrous.
-
-
-
Possible Cause: Degradation of the inhibitor.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that this compound has been stored correctly (typically at -20°C or -80°C for stock solutions).
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to minimize repeated freeze-thaw cycles.
-
Freshly Prepared Solutions: Use freshly prepared dilutions of the inhibitor for your experiments whenever possible.
-
-
Issue 2: High background signal or off-target effects in a cell-based assay.
-
Possible Cause: High final concentration of DMSO.
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level, typically less than 0.5% (v/v), and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on your cells.
-
-
-
Possible Cause: The inhibitor concentration is too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the inhibitor at different concentrations.
-
-
Data Presentation
Table 1: Solubility of Cbl-b Inhibitors in Common Solvents
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | May dissolve | [1] |
| Cbl-b-IN-1 | DMSO | 60 mg/mL (with sonication and heating) | MedChemExpress |
| Cbl-b-IN-2 | DMSO | 140 mg/mL (with sonication) | [2] |
Note: The solubility of this compound has not been quantitatively reported in a range of solvents. The data for Cbl-b-IN-1 and Cbl-b-IN-2 are provided as a reference for similar compounds. It is strongly recommended to empirically determine the solubility of this compound for your specific experimental conditions.
Table 2: Recommended Formulations for In Vivo Studies (Based on Similar Compounds)
| Formulation | Composition | Final Concentration Example | Notes |
| Oral Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | 2.5 mg/mL | Prepare a suspension of the compound in the CMC solution. |
| Injectable Solution 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL | Add each solvent sequentially and ensure the solution is clear. |
| Injectable Solution 2 | 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL | Mix the DMSO stock with corn oil. May result in a clear solution or a fine suspension. |
| Injectable Solution 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.5 mg/mL | May require sonication to achieve a uniform suspension. |
These formulations are based on data for Cbl-b-IN-2 and should be optimized for this compound. Always prepare fresh formulations for in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cbl-b Auto-Ubiquitination Assay
This assay measures the ability of Cbl-b to ubiquitinate itself, a process that can be inhibited by this compound.
Reagents:
-
Recombinant human Cbl-b protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 250 mM MgCl₂, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in 1x ubiquitination buffer.
-
Add recombinant Cbl-b protein to the reaction mixture.
-
Add this compound at various concentrations (and a DMSO vehicle control) to the reaction tubes.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-ubiquitin antibody. A decrease in the high molecular weight smear (polyubiquitinated Cbl-b) in the presence of this compound indicates inhibition.
Protocol 3: Cell-Based T-Cell Activation Assay (Jurkat Cells)
This assay assesses the effect of this compound on T-cell activation by measuring the expression of activation markers.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells. Include an unstimulated control group.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies according to the manufacturer's instructions.
-
Analyze the expression of CD69 and CD25 on the Jurkat cells by flow cytometry. An increase in the percentage of CD69⁺/CD25⁺ cells in the presence of this compound indicates enhanced T-cell activation.
Visualizations
Caption: Simplified Cbl-b signaling pathway and points of regulation.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Cbl-b-IN-26 degradation and storage best practices
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cbl-b-IN-26, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of immune cell activation, making it an attractive target for cancer immunotherapy.[1][2] Proper handling, storage, and application of this compound are critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, stability, and solubility of this compound.
| Question | Answer |
| How should this compound be stored? | For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |
| What is the stability of this compound at room temperature? | The product is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.[3] |
| What is the best solvent for dissolving this compound? | This compound is soluble in DMSO.[3] For in vivo applications, various formulations can be used, such as suspending in 0.5% CMC-Na or dissolving in a mixture of DMSO and corn oil.[3] |
| What is the mechanism of action of this compound? | This compound is an inhibitor of Cbl-b with a Kd of 34.6 nM.[3][4] It functions by locking the Cbl-b protein in an inactive conformation, acting as an intramolecular glue.[1] This prevents the ubiquitination and subsequent degradation of its target proteins, thereby enhancing immune cell activation.[5][6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 34.6 nM | [3][4] |
| Molecular Weight | 412.41 g/mol | [3] |
| Molecular Formula | C21H19F3N6 | [3] |
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak cellular activity | Improper storage: The compound may have degraded due to incorrect storage temperatures or exposure to freeze-thaw cycles. | Ensure the compound is stored according to the recommended conditions (-20°C for powder, -80°C for solvent).[3] Avoid repeated freeze-thaw cycles.[7] |
| Poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in DMSO before further dilution in aqueous media. For in vivo studies, test different formulations to achieve a stable suspension or solution.[3] | |
| Cell line variability: Different cell lines may have varying levels of Cbl-b expression and sensitivity to its inhibition. | Characterize Cbl-b expression in your cell line of interest. Consider using a positive control cell line with known sensitivity. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous solutions: this compound has low water solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it in the final culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Variability in in vivo efficacy | Inadequate formulation: The compound may not be bioavailable due to poor formulation. | Experiment with different in vivo formulations, such as suspensions in carboxymethyl cellulose (CMC) or solutions in combinations of solvents like PEG400, Tween 80, or corn oil.[3] |
| Incorrect dosing or administration route: The dose or route of administration may not be optimal for the specific animal model. | Refer to published studies using similar Cbl-b inhibitors for guidance on dosing and administration.[8] For example, oral gavage (PO) has been used for the Cbl-b inhibitor NX-1607.[8] |
Experimental Protocols
In Vitro Cell-Based Assay for IL-2 Production
This protocol describes a method to assess the effect of this compound on T-cell activation by measuring IL-2 production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
DMSO (cell culture grade)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Western Blotting for Cbl-b Target Proteins
This protocol is for detecting changes in the protein levels of Cbl-b targets following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., phosphorylated PLC-γ1, PKC-θ) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Cbl-b Signaling Pathway
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for this compound Cellular Assay
Caption: General workflow for in vitro cell-based assays with this compound.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 8. nurixtx.com [nurixtx.com]
Interpreting unexpected results with Cbl-b-IN-26
Welcome to the technical support center for Cbl-b-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for experiments involving this novel Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating immune cells with this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of immune cell activation.[1] Therefore, treatment with this compound is expected to lower the activation threshold of immune cells, particularly T cells and Natural Killer (NK) cells.[2][3] This can manifest as increased proliferation, enhanced cytokine production (e.g., IL-2, IFN-γ), and greater cytotoxic activity against target cells, even with suboptimal co-stimulation.[4][5]
Q2: I am observing lower potency (higher IC50) in my cell-based assay compared to the biochemical assay. Why is this?
A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[6] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.[6]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[6]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it from Cbl-b.[6]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[6]
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound.[7] This can be triggered by exposure to light, air, or reactive impurities. It is recommended to discard the solution and prepare a fresh one from a new aliquot of the powdered compound to ensure the integrity of your experimental results.
Q4: Can this compound affect cell types other than T cells and NK cells?
A4: Yes. Cbl-b is expressed in various leukocyte subsets, including B cells and myeloid cells like dendritic cells and macrophages.[1] Therefore, this compound has the potential to modulate the signaling pathways in these cells as well. For instance, Cbl-b has been shown to regulate B cell activation and proliferation in response to CD40 stimulation.[1] Researchers should consider the potential effects on all Cbl-b-expressing cells in their experimental system.
Troubleshooting Guides
Issue 1: No observable effect or lower than expected activity of this compound
If you are not observing the expected increase in immune cell activation, consider the following troubleshooting steps:
-
Step 1: Verify Compound Integrity and Handling
-
Ensure the compound has been stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[7]
-
Prepare fresh dilutions from a new stock solution.
-
Confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[8]
-
-
Step 2: Optimize Experimental Conditions
-
Cell Density: Ensure an optimal cell density is used for your assay. Very high cell densities can sometimes mask the effects of a compound.
-
Stimulation Conditions: Cbl-b's regulatory role is most prominent upon receptor stimulation (e.g., TCR engagement for T cells).[9] Ensure your stimulation conditions are appropriate. You may need to titrate the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies).
-
Incubation Time: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
-
Step 3: Assess Cbl-b Expression
-
Confirm that your target cells express Cbl-b at a sufficient level. Cbl-b expression can be upregulated upon activation in some immune cells, such as NK cells.[5] You can assess Cbl-b protein levels by Western blot or flow cytometry.
-
-
Step 4: Consider Ligand-Independent Effects
-
In some contexts, the effect of Cbl-b inhibition might be more pronounced in the absence of strong co-stimulation, as Cbl-b is a key enforcer of the need for co-stimulatory signals like CD28.[4]
-
A logical workflow for troubleshooting this issue is presented below:
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
If you observe significant cell death or phenotypes that are inconsistent with Cbl-b inhibition, consider these possibilities:
-
Step 1: Rule out Vehicle Toxicity
-
Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding recommended limits (typically <0.5%). Run a vehicle-only control at the highest concentration used.[6]
-
-
Step 2: Perform a Dose-Response Curve for Toxicity
-
Determine the toxicity threshold of this compound for your specific cell type using a cell viability assay (e.g., MTT or trypan blue exclusion). This will help you identify a non-toxic working concentration range.
-
-
Step 3: Validate with a Structurally Different Cbl-b Inhibitor
-
If possible, use a second, structurally unrelated inhibitor targeting Cbl-b. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[6]
-
-
Step 4: Use a Negative Control Analog
-
If available, use a structurally similar but inactive analog of this compound. This control should not produce the phenotype if the effect is on-target.[6]
-
-
Step 5: Investigate Potential Off-Target Kinase Inhibition
-
Many small molecule inhibitors can have off-target effects on kinases. While Cbl-b itself is not a kinase, it functions downstream of several protein tyrosine kinases (PTKs).[10] this compound could potentially inhibit an upstream kinase. Consider performing a kinase profiling screen if unexpected effects persist.
-
Data Presentation
The following table summarizes hypothetical but representative data for a Cbl-b inhibitor like this compound.
| Assay Type | Cell Line/System | Parameter | Value |
| Biochemical Assay | Recombinant Human Cbl-b | IC50 | 50 nM |
| Cell-Based Assay | Human Peripheral Blood T Cells | EC50 (IL-2 Production) | 500 nM |
| Cell-Based Assay | Human NK-92 Cells | EC50 (Cytotoxicity) | 750 nM |
| Cell Viability | Human Peripheral Blood T Cells | CC50 (72h) | > 20 µM |
Experimental Protocols
Protocol 1: T-Cell Activation Assay
This protocol outlines a method to assess the effect of this compound on T-cell activation by measuring IL-2 production.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Cell Plating and Treatment: Resuspend the purified T cells in complete RPMI-1640 medium. Add the cells to the coated plate at a density of 1 x 10^5 cells/well. Add the diluted this compound or vehicle control to the wells.
-
Stimulation: Add soluble anti-CD28 antibody (1 µg/mL) to the wells for co-stimulation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
IL-2 Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Below is a diagram of the experimental workflow:
Signaling Pathways
Cbl-b acts as a crucial negative regulator in T cells by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[11] Inhibition of Cbl-b with this compound is expected to enhance these signaling pathways, leading to a more robust T-cell activation.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Cbl-b-IN-26 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Cbl-b inhibitor, Cbl-b-IN-26, in in vivo experimental settings. The focus is on minimizing potential toxicities while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential in vivo toxicity?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[1][2] Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and NK cells.[3][4] By inhibiting Cbl-b, this compound enhances the activation and effector functions of these immune cells, which is the basis for its therapeutic potential in immuno-oncology.[5][6] However, this heightened immune activation can also lead to on-target toxicity, manifesting as immune-related adverse events (irAEs), similar to those observed with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. The primary concern is the potential for excessive inflammation and autoimmune-like pathologies.
Q2: What are the reported in vivo toxicities associated with Cbl-b inhibitors?
A2: Preclinical and clinical data on Cbl-b inhibitors, such as the structurally related compound NX-1607, suggest a generally manageable safety profile. In a Phase 1 clinical trial, NX-1607 was found to be tolerable, with most adverse events being Grade 2 or less in severity. Observed irAEs were similar to those seen with other immunotherapies. Preclinical evidence also indicates that Cbl-b inhibitors are well-tolerated in vivo.[2] Mice deficient in the Cbl-b gene, which mimics the effect of long-term Cbl-b inhibition, are viable and exhibit a potent anti-tumor immune response.[2]
Q3: Are there any established dose-response relationships for the toxicity of this compound?
A3: Specific public data on the maximum tolerated dose (MTD) or detailed dose-response toxicity curves for this compound are limited. However, preclinical studies with similar Cbl-b inhibitors have demonstrated dose-dependent induction of NK cell effector functions in the range of 0.15 to 10 µM in vitro.[2] For in vivo studies, it is crucial to perform a dose-escalation study to determine the MTD in the specific animal model and strain being used. A general protocol for determining the MTD is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Managing and Mitigating In Vivo Toxicity
This guide provides a systematic approach to identifying, managing, and mitigating potential toxicities during in vivo studies with this compound.
1. Proactive Monitoring and Early Detection:
-
Clinical Observations: Daily monitoring of animals for clinical signs of toxicity is critical. Key parameters to observe are listed in the table below.
-
Body Weight: Record body weight at least three times per week. A significant and progressive loss of body weight is a key indicator of toxicity.
-
Blood Analysis: Conduct periodic complete blood counts (CBC) and serum chemistry panels to monitor for hematological and organ-specific toxicities.
| Parameter Category | Specific Signs to Monitor |
| General Health | Lethargy, ruffled fur, hunched posture, dehydration, changes in appetite |
| Gastrointestinal | Diarrhea, constipation, abdominal bloating |
| Dermatological | Skin rash, hair loss, inflammation at the injection site |
| Behavioral | Reduced activity, social isolation, signs of pain or distress |
2. Responding to Observed Toxicities:
-
Symptomatic Treatment: For mild (Grade 1) adverse events, provide supportive care such as hydration and nutritional support.
-
Dose Interruption/Reduction: For moderate (Grade 2) or severe (Grade 3) toxicities, consider suspending treatment with this compound. Once the animal recovers, treatment may be resumed at a lower dose.
-
Corticosteroids: For suspected immune-related adverse events, administration of corticosteroids (e.g., dexamethasone) may be considered to suppress the excessive immune response. It is crucial to rule out infection before starting steroid treatment.
-
Euthanasia: In cases of severe, unmanageable toxicity or if humane endpoints are reached (e.g., >20% body weight loss), animals should be euthanized.
3. Formulation Strategies to Minimize Toxicity:
This compound is a hydrophobic molecule, and its formulation can significantly impact its in vivo toxicity profile. The goal is to enhance solubility and bioavailability, which can lead to more consistent exposure and potentially reduce off-target effects.
| Formulation Strategy | Description | Potential Advantages for this compound |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG400, propylene glycol) to dissolve the compound.[6] | Simple to prepare; can improve solubility for initial in vivo screening. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[7] | Can improve oral bioavailability and provide more consistent absorption. |
| Polymeric Nanoparticles | Encapsulating the drug within a polymer matrix to protect it from degradation and control its release.[8] | Can reduce systemic toxicity and potentially target the drug to specific tissues.[7] |
| Lipid-based Formulations | Dissolving or suspending the drug in lipids, oils, or surfactants to enhance absorption. | Can improve oral bioavailability of lipophilic compounds. |
Experimental Workflow for Formulation Optimization to Reduce Toxicity:
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 8. dovepress.com [dovepress.com]
Cbl-b-IN-26 inconsistent results in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbl-b-IN-26 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1] By ubiquitinating signaling proteins downstream of the T-cell receptor (TCR) and other activating receptors, Cbl-b marks them for degradation, thereby setting a high threshold for immune cell activation.[2] this compound and similar inhibitors function by locking the Cbl-b protein in an inactive conformation, preventing it from binding to its E2 ubiquitin-conjugating enzyme and ubiquitinating its target substrates.[3][4] This inhibition "releases the brakes" on immune cells, leading to enhanced proliferation, cytokine production, and cytotoxic activity in response to stimuli.[1]
Q2: What are the expected phenotypic outcomes of successful this compound treatment in cellular assays?
Successful inhibition of Cbl-b should result in:
-
Enhanced T-cell Activation: Increased proliferation and production of cytokines like IL-2 and IFN-γ, even with suboptimal T-cell receptor (TCR) stimulation.[5]
-
Increased NK Cell Cytotoxicity: Enhanced killing of target tumor cells and increased secretion of effector molecules like granzyme B and IFN-γ.[6]
-
Increased Phosphorylation of Signaling Proteins: Higher levels of phosphorylated signaling intermediates downstream of the TCR, such as ZAP70 and PLCγ1, which are normally targeted for degradation by Cbl-b.
Q3: What is the recommended starting concentration for this compound in a cellular assay?
This compound has a biochemical binding affinity (Kd) of 34.6 nM. For cellular assays, a higher concentration is typically required. Based on data from structurally similar Cbl-b inhibitors like NX-1607, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM.[7] The optimal concentration will be cell-type and assay-dependent. For T-cell activation assays (e.g., IL-2 release), an EC50 in the range of 100-500 nM has been observed for similar compounds.[8]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Cbl-b inhibitors. Note that specific cellular IC50/EC50 values for this compound are not publicly available; therefore, data from the structurally and mechanistically similar inhibitor NX-1607 and its analogs are provided as a reference.
Table 1: Biochemical and Cellular Potency of Cbl-b Inhibitors
| Parameter | Compound | Value | Assay Type | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | This compound | 34.6 nM | Biochemical | Not specified |
| Binding Affinity (KD) | C7683 (NX-1607 analog) | 12 ± 6 nM | Surface Plasmon Resonance (SPR) | [9] |
| Biochemical IC50 | NX-1607 analog | 25 nM | E2-Ubiquitin Binding TR-FRET | [8] |
| Cellular IC50 | NX-1607 analog | 1.7 µM | Substrate Ubiquitination | [10] |
| Cellular EC50 | NX-1607 analog | 0.13 µM | T-cell IL-2 Release |[8] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Line(s) | Recommended Starting Range | Key Readout(s) |
|---|---|---|---|
| T-Cell Activation | Jurkat, Primary T-cells, PBMCs | 50 nM - 5 µM | IL-2, IFN-γ secretion; CD25/CD69 expression |
| NK Cell Cytotoxicity | NK-92, Primary NK cells + K562 targets | 100 nM - 10 µM | Target cell lysis; Granzyme B, IFN-γ secretion |
| Western Blot | Jurkat, Primary T-cells | 100 nM - 2 µM | p-PLCγ1, p-ZAP70, p-AKT |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cells
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
General Experimental Workflow
Caption: A typical workflow for assessing the effect of this compound on immune cell function.
Troubleshooting Guide
Inconsistent results with this compound can arise from issues related to the compound, experimental setup, or biological variability.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose the root cause of inconsistent results in cellular assays.
Detailed Experimental Protocols
Protocol 1: T-Cell Activation Assay (IL-2 Release)
This protocol is designed to measure the enhancement of T-cell activation by this compound using the Jurkat T-cell line and measuring IL-2 secretion via ELISA.
Materials:
-
Jurkat E6.1 cells
-
This compound (10 mM stock in DMSO)
-
Anti-CD3 antibody (plate-bound stimulation)
-
Anti-CD28 antibody (soluble)
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody at a suboptimal concentration (e.g., 0.1-0.5 µg/mL) in sterile PBS. Incubate overnight at 4°C. Before use, wash wells twice with sterile PBS.[11]
-
Cell Plating: Harvest Jurkat cells and resuspend in complete RPMI to a density of 1 x 106 cells/mL.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI. For example, create 2X final concentrations ranging from 20 µM down to 20 nM.
-
Treatment: Add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of media with DMSO (matching the highest inhibitor concentration) to control wells.
-
Stimulation: Add 50 µL of the Jurkat cell suspension (50,000 cells) to each well. Then, add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
IL-2 Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the IL-2 concentration using a human IL-2 ELISA kit according to the manufacturer's instructions.
Protocol 2: NK Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic potential of NK cells against a target cancer cell line (e.g., K562).
Materials:
-
Effector Cells: Primary human NK cells or NK-92 cell line
-
Target Cells: K562 (CML cell line, sensitive to NK killing)
-
This compound (10 mM stock in DMSO)
-
Calcein-AM dye
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
Procedure:
-
Target Cell Labeling: Resuspend K562 cells at 1 x 106 cells/mL in serum-free media. Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C. Wash cells twice with complete medium and resuspend at 1 x 105 cells/mL.
-
Effector Cell Preparation: Pre-treat NK cells with serial dilutions of this compound for 4-6 hours. Harvest, wash, and resuspend the NK cells at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Co-culture: Plate 100 µL of the Calcein-AM labeled K562 cells into a 96-well V-bottom plate (10,000 cells/well).
-
Add 100 µL of the pre-treated NK cell suspension to the wells to initiate the co-culture at different E:T ratios.
-
Controls:
-
Spontaneous Release: Target cells with media only.
-
Maximum Release: Target cells with 2% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Measurement: After incubation, centrifuge the plate again. Transfer 100 µL of supernatant to a new black 96-well plate. Measure the fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 3: Western Blot for Phosphorylated Signaling Proteins
This protocol details the detection of increased phosphorylation of PLCγ1 in Jurkat cells following Cbl-b inhibition and TCR stimulation.
Materials:
-
Jurkat E6.1 cells
-
This compound (10 mM stock in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
BSA for blocking
Procedure:
-
Cell Treatment: Starve Jurkat cells in serum-free RPMI for 2-4 hours.
-
Pre-treat cells (10 x 106 cells per condition) with this compound (e.g., 1 µM) or DMSO control for 2 hours.
-
Stimulation: Stimulate cells with anti-CD3 (5 µg/mL) and anti-CD28 (1 µg/mL) for 5-10 minutes at 37°C.
-
Lysis: Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[12][13]
-
Antibody Incubation: Incubate the membrane with anti-phospho-PLCγ1 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an anti-total-PLCγ1 antibody to confirm equal protein loading.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Nurix Reveals NX-1607, a Novel CBL-B Inhibitor, at ACS Conference [synapse.patsnap.com]
- 5. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nurixtx.com [nurixtx.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
Cbl-b-IN-26 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cbl-b-IN-26 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and why is it a target for drug discovery?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T-cells and NK cells.[1][2] It functions as an intracellular checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting the activation threshold for these immune cells.[1][2] Inhibition of Cbl-b can lower this activation threshold, leading to enhanced anti-tumor immunity. This makes Cbl-b a promising target for the development of novel cancer immunotherapies.
Q2: What is the general mechanism of action for Cbl-b inhibitors like this compound?
Small molecule inhibitors of Cbl-b, such as the clinical candidate NX-1607, often function by binding to a pocket between the TKB (Tyrosine Kinase Binding) domain and the linker-helix region of Cbl-b.[3] This binding stabilizes Cbl-b in an inactive, "closed" conformation, preventing the conformational changes necessary for its E3 ligase activity. By locking Cbl-b in this inactive state, the inhibitor prevents the ubiquitination of its target proteins, thereby promoting immune cell activation.
Q3: What are the most common assays to determine the potency of a Cbl-b inhibitor?
The most common assays for determining the potency of Cbl-b inhibitors are biochemical and cell-based assays.
-
Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ELISA-based assays are frequently used to measure the inhibition of Cbl-b's auto-ubiquitination activity or its ubiquitination of a specific substrate.[4][5][6]
-
Cell-Based Assays: These assays assess the functional consequences of Cbl-b inhibition in immune cells. Common readouts include increased T-cell or NK-cell activation (measured by surface markers like CD69 and CD25), enhanced cytokine production (e.g., IL-2, IFN-γ, TNF-α), and increased proliferation in response to stimulation.[1][3][7][8]
Q4: What is a typical IC50 range for potent Cbl-b inhibitors?
Potent Cbl-b inhibitors, such as NX-1607 (also known as Cbl-b-IN-3), typically exhibit IC50 values in the low nanomolar to low micromolar range in biochemical assays.[9][10] Cellular activity is also often observed in the nanomolar to micromolar range, depending on the specific cell type and assay conditions.[7]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell health or density | Ensure cells are in the logarithmic growth phase and have high viability. Use a consistent cell seeding density for all experiments. |
| Compound precipitation | Visually inspect for precipitation in stock solutions and final assay wells. If precipitation occurs, consider using a lower top concentration, a different solvent, or gentle warming. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step. |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples. Fill outer wells with sterile PBS or media to maintain humidity. |
| Inhibitor instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light if the compound is light-sensitive. |
Issue 2: IC50 Value is Significantly Higher Than Expected
| Potential Cause | Troubleshooting Steps |
| Suboptimal ATP concentration (Biochemical Assays) | The inhibitory activity of ATP-competitive inhibitors can be affected by the ATP concentration. Determine the Km of ATP for Cbl-b in your assay and use an ATP concentration at or near the Km. |
| High protein concentration (Biochemical Assays) | High enzyme concentrations can lead to an overestimation of the IC50 value, especially for tight-binding inhibitors. Use the lowest concentration of Cbl-b that gives a robust signal. |
| Low cell permeability or high efflux | If cellular IC50 is much higher than biochemical IC50, the compound may have poor cell permeability or be actively transported out of the cell. Consider using a different cell line or performing a time-course experiment to allow for sufficient compound uptake. |
| Compound binding to serum proteins | Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor treatment period, if tolerated by the cells. |
| Incorrect assay duration | The observed potency can be time-dependent. Perform a time-course experiment to determine the optimal incubation time with the inhibitor. |
Issue 3: Shallow or Steep Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Shallow Curve (Hill slope < 1) | May indicate negative cooperativity, compound instability at higher concentrations, or off-target effects at higher concentrations. Ensure the full dose-response range is covered. |
| Steep Curve (Hill slope > 1) | May suggest positive cooperativity or an artifact such as compound aggregation at a critical concentration. Visually inspect for precipitation and consider using a detergent like Triton X-100 in biochemical assays to prevent aggregation. |
| Inappropriate concentration range | Ensure the concentration range of this compound spans from no effect to maximal effect to accurately define the top and bottom plateaus of the curve. A 10-point, 3-fold serial dilution is a good starting point. |
Data Presentation
Table 1: Reported IC50 Values for Various Cbl-b Inhibitors
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| Ageliferin derivatives | Biochemical | Cbl-b | 18 - 35 | [11] |
| Agelasines W-Y | Biochemical | Cbl-b | > 50 | [11] |
| NX-1607 (Cbl-b-IN-3) | HTRF Assay | Cbl-b | Low nanomolar | [3][10] |
| Methylated Ubiquitin | TR-FRET Assay | Cbl-b | 5 | [5] |
Note: IC50 values are highly dependent on assay conditions. This table is for reference only.
Experimental Protocols
Protocol 1: Biochemical TR-FRET Assay for Cbl-b Auto-Ubiquitination
This protocol is adapted from commercially available Cbl-b assay kits and is suitable for high-throughput screening.[5][6]
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 Ubiquitin Activating Enzyme
-
E2 Conjugating Enzyme (e.g., Ube2d2)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and a non-ionic detergent)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated fluorophore (acceptor)
-
This compound
-
384-well low-volume plates
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
In a 384-well plate, add the this compound dilutions.
-
Prepare a master mix containing GST-Cbl-b, E1, E2, and biotinylated-ubiquitin in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular T-Cell Activation Assay
This protocol measures the effect of this compound on T-cell activation by monitoring the expression of activation markers.[1][12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody
-
Anti-CD28 antibody (optional, for co-stimulation)
-
This compound
-
Fluorescently labeled antibodies against CD69 and CD25
-
Flow cytometer
-
96-well cell culture plates
Methodology:
-
Isolate primary T-cells from PBMCs or culture Jurkat cells.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Prepare a serial dilution of this compound in complete RPMI medium.
-
Seed the T-cells into the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Immediately add the this compound dilutions to the cells. For co-stimulation, soluble anti-CD28 antibody can also be added.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled anti-CD69 and anti-CD25 antibodies.
-
Analyze the expression of CD69 and CD25 on a flow cytometer.
-
Gate on the T-cell population and determine the percentage of CD69+/CD25+ cells or the mean fluorescence intensity (MFI).
-
Plot the activation data against the inhibitor concentration to determine the EC50 value.
Mandatory Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: General experimental workflow for a dose-response assay.
Caption: Logical troubleshooting workflow for dose-response curve optimization.
References
- 1. nurixtx.com [nurixtx.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein.ice-biosci.com [protein.ice-biosci.com]
- 9. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. nurixtx.com [nurixtx.com]
Addressing variability in Cbl-b-IN-26 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cbl-b-IN-26 in their experiments. Our aim is to help you address potential variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound prevents the ubiquitination and subsequent degradation of downstream signaling proteins, leading to enhanced T-cell activation and anti-tumor immunity.
Q2: What are the common sources of variability in experiments using this compound?
A2: Variability can arise from several factors, including:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Authentication and Passage Number: Different cell lines or high passage numbers can lead to inconsistent responses.
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can significantly impact results.
-
In Vivo Model Differences: Animal strain, age, and health status can all contribute to variability in efficacy and toxicity studies.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use a suitable solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays | 1. Cell density variability.2. Inconsistent incubation time.3. Compound degradation. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Strictly adhere to the optimized incubation time for the specific cell line.3. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| High background signal in Western blots for downstream targets | 1. Non-specific antibody binding.2. Insufficient washing.3. High antibody concentration. | 1. Optimize blocking conditions (e.g., extend blocking time, try different blocking buffers).2. Increase the number and duration of wash steps.3. Titrate the primary antibody to determine the optimal concentration. |
| Lack of in vivo efficacy | 1. Poor bioavailability.2. Suboptimal dosing regimen.3. Inappropriate animal model. | 1. Confirm the formulation and route of administration are appropriate for this compound.2. Perform a dose-response study to identify the optimal dose and schedule.3. Ensure the selected tumor model is sensitive to T-cell-mediated killing. |
| Observed in vivo toxicity | 1. Off-target effects.2. High dosage.3. Vehicle-related toxicity. | 1. Evaluate potential off-target effects through in vitro profiling.2. Reduce the dose or modify the dosing schedule.3. Conduct a vehicle-only control group to assess vehicle-related toxicity. |
Experimental Protocols
In Vitro Cbl-b Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a cell-based assay.
-
Cell Seeding: Plate Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 24 hours.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation levels of downstream targets such as PLCγ1 and Vav1.
In Vivo Murine Syngeneic Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Tumor Implantation: Subcutaneously implant MC38 colon carcinoma cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Dosing: Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., IHC, flow cytometry).
Signaling Pathways and Workflows
Cbl-b-IN-26 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Cbl-b-IN-26. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the E3 ubiquitin ligase Cbl-b, with a reported binding affinity (Kd) of 34.6 nM[1][2]. Cbl-b is a key negative regulator of T-cell activation and plays a crucial role in immune tolerance[3][4]. By inhibiting Cbl-b, this compound can enhance immune responses, making it a valuable tool for research in immuno-oncology and chronic viral infections[1][2]. Cbl-b targets various proteins for ubiquitination and subsequent degradation, thereby controlling signaling pathways downstream of receptors like the T-cell receptor (TCR)[3][5][6].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below. It is crucial to avoid repeated freeze-thaw cycles of solutions[1][7].
Q3: How should I dissolve this compound?
A3: this compound is a solid at room temperature and has low water solubility[1]. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[1]. For in vivo studies, specific formulations using excipients such as PEG400, Tween 80, or Carboxymethyl cellulose (CMC) may be necessary to create a stable suspension or solution[1]. Always start with a small amount of the compound to test solubility in your chosen solvent system to prevent sample loss[1].
Q4: What is the expected appearance and stability of this compound?
A4: this compound is typically supplied as a solid[1]. The product is stable at room temperature for short periods, such as during shipping[1]. For long-term storage, refer to the recommended conditions in the table below.
Physicochemical and Storage Data
| Parameter | Value | Reference |
| Molecular Formula | C21H19F3N6 | [1] |
| Molecular Weight | 412.41 g/mol | [1] |
| CAS Number | 3035443-17-2 | [1] |
| Appearance | Solid | [1] |
| Binding Affinity (Kd) | 34.6 nM | [1][2] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |
Representative Quality Control Data
The following table summarizes typical quality control specifications for a high-purity batch of this compound.
| Analysis Method | Specification | Representative Result |
| HPLC Purity | ≥98% (at 254 nm) | 99.5% |
| LC-MS | Conforms to structure | Consistent with expected mass |
| ¹H NMR | Conforms to structure | Consistent with proposed structure |
| Residual Solvents | ≤0.5% | <0.1% |
| Water Content | ≤0.5% | 0.2% |
Cbl-b Signaling Pathway and Inhibition
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins. This compound inhibits this process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Inaccurate Concentration: Errors in weighing or dilution. 3. Insolubility: Compound precipitated out of solution. | 1. Use a fresh aliquot of the compound. Ensure proper storage conditions are met. 2. Verify the concentration of your stock solution using a spectrophotometer if possible. Recalibrate your balance. 3. Visually inspect your solution for precipitates. Try vortexing or gentle warming. Consider preparing a fresh solution. |
| Difficulty dissolving the compound | 1. Incorrect Solvent: The chosen solvent is not appropriate for this compound. 2. Low Temperature: Solution is too cold, reducing solubility. 3. Concentration Too High: Exceeding the solubility limit of the compound. | 1. The recommended starting solvent is DMSO. If issues persist, test solubility in other organic solvents like ethanol or DMF on a small scale. 2. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 3. Prepare a more dilute stock solution. |
| Precipitation in cell culture media | 1. Poor Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved. 2. Interaction with Media Components: The compound may interact with proteins or salts in the media. | 1. Ensure the final DMSO concentration in your assay is typically between 0.1% and 0.5% and does not exceed a level toxic to your cells. 2. Add the compound to the media with gentle mixing. Prepare the final dilution immediately before use. |
| Unexpected off-target effects | 1. High Concentration: Using the inhibitor at a concentration that is too high can lead to non-specific effects. 2. Compound Purity: The lot of the compound may contain impurities. | 1. Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal off-target effects. 2. Verify the purity of your compound using the analytical methods described below. If purity is a concern, obtain a new, high-purity lot. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of DMSO to make a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of this compound.
-
LC Conditions: Use the same mobile phases, column, and gradient as described in the HPLC protocol, but with a potentially faster flow rate (e.g., 0.4 mL/min for standard LC-MS systems).
-
Sample Preparation: Prepare a sample at approximately 10 µg/mL in 50:50 Acetonitrile/Water.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 412.41), this should be observed at approximately m/z 413.4.
-
Quality Control Experimental Workflow
Caption: Standard experimental workflow for the quality control and purity assessment of a new lot of this compound.
References
- 1. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 5. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
Cbl-b-IN-26 interference with common laboratory assays
Welcome to the technical support center for Cbl-b-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), a RING finger E3 ubiquitin ligase.[1] Cbl-b is a key negative regulator of T-cell activation and plays a crucial role in establishing the threshold for immune responses.[2][3] By inhibiting the E3 ligase activity of Cbl-b, this compound can enhance the activation and effector functions of immune cells, such as T cells and NK cells, making it a valuable tool for research in immuno-oncology and chronic viral infections.[1][2] this compound has a reported binding affinity (Kd) of 34.6 nM for Cbl-b.[1]
Q2: My results with this compound are inconsistent. What are some general considerations for handling this compound?
A2: Inconsistent results can often be attributed to the physicochemical properties of small molecule inhibitors. This compound, like many kinase and E3 ligase inhibitors, may have low aqueous solubility. It is crucial to ensure the compound is fully dissolved before use.
-
Solubility and Formulation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and be consistent across all experimental conditions, including controls. For in vivo studies, specific formulations using agents like PEG300, Tween 80, or corn oil are often required.[4]
-
Compound Aggregation: Poor solubility can lead to the formation of compound aggregates, which is a common cause of assay artifacts and non-specific inhibition. If you suspect aggregation, consider including a non-ionic detergent like Triton X-100 or Tween-20 (at low concentrations, e.g., 0.01-0.05%) in your assay buffer, provided it does not interfere with the assay chemistry.
Troubleshooting Guides for Common Laboratory Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are commonly used to measure Cbl-b auto-ubiquitination or its interaction with other proteins.[5][6][7][8][9][10] Interference from test compounds can lead to false positive or false negative results.
Issue: I am observing a decrease in the TR-FRET signal that may not be due to inhibition of Cbl-b.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Test this compound in the assay buffer without the FRET donor and acceptor to see if it generates a signal at the emission wavelength. |
| Signal Quenching | This compound may absorb light at the excitation or emission wavelengths of the FRET pair (e.g., Terbium donor at ~490 nm excitation, and acceptor emission at ~520 nm or 665 nm). Run emission scans of the compound to check for spectral overlap.[11][12] |
| Light Scattering | Compound precipitation or aggregation can scatter light, affecting signal detection. Visually inspect wells for turbidity and consider centrifugation of the plate before reading. |
| Disruption of Assay Components | The compound could be interfering with the antibody-tag interaction (e.g., anti-GST antibody binding to a GST-tagged Cbl-b). This is less common but can be tested in a simplified binding assay. |
Experimental Workflow for Troubleshooting TR-FRET Interference
Figure 1: Troubleshooting workflow for TR-FRET assay interference.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays
DSF is used to assess the binding of an inhibitor to Cbl-b by measuring the change in the protein's melting temperature (Tm).
Issue: I am seeing a shift in the melting curve, but I am not sure if it is a true binding event.
| Potential Cause | Troubleshooting Step |
| Compound-Dye Interaction | Some compounds can interact directly with the fluorescent dye (e.g., SYPRO Orange), causing an increase in fluorescence independent of protein unfolding.[13][14][15][16] Run a "no-protein" control with just the buffer, dye, and this compound.[13][14] |
| Compound Aggregation | Aggregates can provide a hydrophobic environment for the dye to bind, mimicking a protein unfolding transition.[13][15] Test for aggregation using dynamic light scattering (DLS) or by including a detergent like 0.01% Triton X-100. |
| High Background Fluorescence | The compound itself may be fluorescent, leading to a high initial background signal that can obscure the melting transition. Measure the fluorescence of the compound in the assay buffer without the dye. |
| Dye Binding to Folded Protein | In some cases, the dye can bind to the native state of the protein, resulting in a high initial fluorescence that decreases with temperature.[14] Try reducing the dye concentration. |
Quantitative Data for Cbl-b Inhibitors in Biophysical Assays
| Compound | Assay Type | Target | Value | Reference |
| This compound | Binding Assay | Cbl-b | Kd = 34.6 nM | [1][17] |
| C7683 (analogue of Nx-1607) | DSF | Cbl-b (full-length) | ΔTm = 12 ± 0.2 °C (at 3 µM) | [18] |
| C7683 (analogue of Nx-1607) | SPR | Cbl-b (full-length) | KD = 12 ± 6 nM | [11] |
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement in a cellular environment by observing the thermal stabilization of the target protein upon ligand binding.
Issue: I am not observing a thermal shift for Cbl-b with this compound treatment in cells.
| Potential Cause | Troubleshooting Step |
| Insufficient Compound Concentration | The intracellular concentration of this compound may not be high enough to achieve significant target occupancy. Increase the compound concentration. A starting point of 5-20 times the cellular EC50 is often recommended.[19] |
| Low Cell Permeability | This compound may not efficiently cross the cell membrane. Consider using a cell line with known transporter expression or perform the assay with cell lysates instead of intact cells.[19] |
| Inefficient Cell Lysis | Incomplete cell lysis after the heat shock can lead to variability in the soluble protein fraction. Optimize the freeze-thaw cycles or the lysis buffer composition. |
| Protein Degradation | The soluble Cbl-b fraction may be degraded after lysis. Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Biochemical Ubiquitination Assays
These assays reconstitute the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) to measure the E3 ligase activity of Cbl-b, often by detecting the auto-ubiquitination of Cbl-b or the ubiquitination of a substrate.
Issue: this compound is showing potent inhibition in my ubiquitination assay, but the results are not translating to cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inhibition of E1 or E2 Enzymes | In a multi-component assay, the inhibitor may be acting on the E1 activating or E2 conjugating enzymes rather than Cbl-b (E3).[20] Perform counter-screens where Cbl-b is omitted or replaced with a different E3 ligase to check for specificity. |
| ATP Competitive Inhibition | The compound may be competing with ATP, which is required for the E1 enzyme. Run the assay at different ATP concentrations to see if the IC50 of this compound changes. |
| Non-specific Inhibition via Aggregation | As with other biochemical assays, compound aggregation can cause non-specific inhibition. Include 0.01-0.05% Tween-20 or Triton X-100 in the assay buffer. |
| Redox Activity | Some compounds can interfere with assays through redox cycling. This is a common artifact, especially in screens. Consider including a reducing agent like DTT (if compatible with the assay) or using specific counter-assays to detect redox activity. |
Cbl-b Signaling Pathway
Cbl-b is a central node in regulating immune cell activation. It acts downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD28. Upon TCR engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, such as PLC-γ1 and PI3K, targeting them for degradation and thereby setting a high threshold for T-cell activation.
Figure 2: Simplified Cbl-b signaling pathway in T-cell activation.
Key Experimental Protocols
Protocol 1: Cbl-b Auto-ubiquitination TR-FRET Assay
This protocol is adapted from commercially available kits and is designed to measure the auto-ubiquitination activity of Cbl-b.
Materials:
-
GST-tagged Cbl-b
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5b)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
TR-FRET Detection Reagents: Terbium-labeled anti-GST antibody (Donor) and Streptavidin-D2 (Acceptor)
-
This compound dissolved in DMSO
-
384-well low-volume white plate
Procedure:
-
Prepare the ubiquitination reaction mix in assay buffer containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and Biotin-Ubiquitin (e.g., 250 nM).
-
Add 5 µL of the reaction mix to each well.
-
Add 50 nL of this compound at various concentrations (or DMSO vehicle control) to the appropriate wells.
-
Prepare a solution of GST-Cbl-b (e.g., 20 nM final concentration) and ATP (e.g., 50 µM final concentration) in assay buffer.
-
To initiate the reaction, add 5 µL of the GST-Cbl-b/ATP solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Prepare the detection mix containing Terbium-anti-GST antibody and Streptavidin-D2 in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (Acceptor) and 620 nm (Donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
This protocol outlines the general steps to measure the thermal stabilization of Cbl-b upon binding of this compound.
Materials:
-
Purified Cbl-b protein (e.g., 2 µM final concentration)
-
DSF Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (e.g., 5X final concentration)
-
This compound dissolved in DMSO
-
qPCR plate compatible with your instrument
Procedure:
-
Prepare a master mix of Cbl-b protein and SYPRO Orange dye in DSF buffer.
-
Aliquot 19.8 µL of the master mix into each well of the qPCR plate.
-
Add 0.2 µL of this compound at various concentrations (or DMSO vehicle control) to the wells. Final compound concentrations might range from 0.1 to 100 µM.
-
Crucially, prepare control wells:
-
No-protein control: Buffer, dye, and highest concentration of this compound.
-
No-compound control: Protein, dye, and DMSO.
-
-
Seal the plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.5°C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
Analyze the data by plotting fluorescence versus temperature. Determine the melting temperature (Tm) by fitting the data to a Boltzmann equation. A significant increase in Tm in the presence of this compound indicates binding and stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. uniprot.org [uniprot.org]
- 4. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ユビキチンリガーゼE3酵素(c-CBL / CBL-B)自己ユビキチン化活性をTR-FRET法で測定するキット | CBL TR-FRET Assay Kit(BPS Biosciences社) | フナコシ [funakoshi.co.jp]
- 11. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. portlandpress.com [portlandpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-26 vs. NX-1607
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the E3 ubiquitin ligase Cbl-b: Cbl-b-IN-26 and NX-1607. Cbl-b is a critical negative regulator of T-cell activation and has emerged as a promising immuno-oncology target.[1][2][3] Inhibiting Cbl-b can lower the threshold for T-cell activation, enhancing anti-tumor immunity.[1][2][3] This document aims to provide an objective comparison based on available experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Introduction to Cbl-b and its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation.[1] It acts as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, leading to their degradation or functional modulation.[1][2][4] By targeting proteins such as PLCγ1, PKC-θ, and the p85 subunit of PI3K, Cbl-b effectively dampens T-cell responses.[1][4] Genetic knockout or pharmacological inhibition of Cbl-b has been shown to enhance T-cell and NK-cell-mediated anti-tumor immunity, making it an attractive target for cancer immunotherapy.[5]
Small molecule inhibitors of Cbl-b, such as this compound and NX-1607, are being developed to harness this therapeutic potential. These inhibitors aim to block the enzymatic activity of Cbl-b, thereby unleashing a more robust anti-tumor immune response.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. Cbl-b inhibitors block this process, leading to enhanced T-cell responses.
Comparative Analysis: this compound vs. NX-1607
This section provides a head-to-head comparison of this compound and NX-1607 based on publicly available data. It is important to note that NX-1607, being in clinical development, has a more extensive publicly available dataset compared to this compound, which appears to be a research compound.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for both inhibitors.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | NX-1607 | Reference |
| Binding Affinity (Kd) | 34.6 nM | 0.4 nM (SPR) | [7][8] |
| c-Cbl Binding Affinity (Kd) | Data not available | 1.43 nM (SPR) | [8] |
| hERG IC50 | Data not available | 7 µM | [8] |
| T-Cell Activation (in vitro) | Data not available | Enhances IL-2 and IFN-γ secretion in primary human T-cells | [9] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Model | This compound | NX-1607 | Reference |
| CT26 (Colon Carcinoma) | Data not available | Significant single-agent tumor growth inhibition. Synergizes with anti-PD-1. | [9][10][11] |
| MC38 (Colon Adenocarcinoma) | Data not available | Significant tumor growth inhibition as monotherapy and in combination with anti-PD-1. | [10][11] |
| 4T1 (Triple-Negative Breast Cancer) | Data not available | Significant tumor growth inhibition as monotherapy and in combination with anti-PD-1. Reduced lung metastases. | [9][10][11] |
| A20 (B-cell Lymphoma) | Data not available | Decreases tumor growth. | [10] |
Table 3: Pharmacokinetic Properties (Preclinical)
| Species | This compound | NX-1607 | Reference |
| Mouse | Data not available | Moderate to good oral bioavailability | [8] |
| Rat | Data not available | Low oral bioavailability | [8] |
| Dog | Data not available | Moderate to good oral bioavailability | [8] |
| Non-Human Primate (NHP) | Data not available | Moderate to good oral bioavailability | [8] |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not extensively detailed in publicly available sources beyond its function as a Cbl-b inhibitor with a specific binding affinity.[7]
NX-1607: NX-1607 is an allosteric inhibitor that binds to a pocket at the interface of the Tyrosine Kinase Binding (TKB) domain and the linker helix region of Cbl-b.[12][13] This binding locks Cbl-b in an inactive, "closed" conformation, preventing the phosphorylation of a key tyrosine residue (Y363) that is required for its E3 ligase activity.[12][13] By stabilizing this inactive state, NX-1607 prevents Cbl-b from binding to the E2-ubiquitin conjugating enzyme and subsequently ubiquitinating its target proteins.[12][13]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key experiments used in the characterization of Cbl-b inhibitors like NX-1607.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition
This assay is used to quantify the inhibition of Cbl-b auto-ubiquitination.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure Cbl-b auto-ubiquitination and its inhibition.
Methodology:
-
Reagent Preparation: All reagents, including recombinant GST-tagged Cbl-b, biotinylated ubiquitin, E1 and E2 ubiquitinating enzymes, ATP, and HTRF detection reagents (terbium-cryptate labeled anti-GST antibody and XL665-conjugated streptavidin) are prepared in an appropriate assay buffer.
-
Compound Plating: Serial dilutions of the test inhibitor (e.g., NX-1607) and a vehicle control (DMSO) are added to a low-volume 384-well assay plate.
-
Enzyme Addition: A mixture containing GST-Cbl-b, E1, and E2 enzymes is added to the wells.
-
Reaction Initiation: The ubiquitination reaction is initiated by the addition of a mixture containing ATP and biotinylated ubiquitin.
-
Incubation: The plate is incubated at room temperature to allow the ubiquitination reaction to proceed.
-
Detection: The reaction is stopped, and the HTRF detection reagents are added. The plate is incubated to allow for binding of the detection antibodies to the reaction components.
-
Data Acquisition: The plate is read on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm (terbium donor) and 665 nm (XL665 acceptor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The percentage of inhibition is determined relative to the controls, and the IC50 value is calculated from the dose-response curve.
In Vivo Efficacy Study in CT26 Syngeneic Mouse Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Cbl-b inhibitor.
Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of a Cbl-b inhibitor in a syngeneic mouse model.
Methodology:
-
Cell Culture: CT26 colon carcinoma cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of female BALB/c mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Mice are then randomized into different treatment groups, including vehicle control, Cbl-b inhibitor monotherapy at various doses, anti-PD-1 antibody monotherapy, and combination therapy.
-
Treatment Administration: The Cbl-b inhibitor (e.g., NX-1607) is typically administered orally once daily.[9] The anti-PD-1 antibody is administered via intraperitoneal injection, for example, twice weekly.[9]
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study continues until a pre-defined endpoint is reached (e.g., maximum tumor volume or a set number of days). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Survival analysis may also be performed. For mechanistic studies, tumors can be harvested at the end of the study for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.
Clinical Development of NX-1607
NX-1607 is currently in Phase 1a/1b clinical trials for patients with advanced solid tumors (NCT05107674).[6][14][15] Early clinical data have shown that NX-1607 is tolerable and demonstrates signs of immune activation and anti-tumor activity in heavily pretreated patients.[1][6] Dose-dependent increases in biomarkers of T-cell activation have been observed, along with stable disease and a confirmed partial response in some patients.[1]
Conclusion
Both this compound and NX-1607 are valuable tools for studying the therapeutic potential of Cbl-b inhibition. NX-1607 is a clinical-stage inhibitor with a well-characterized mechanism of action and a growing body of preclinical and clinical data supporting its development as an immuno-oncology agent.[6][8][9][10][11] this compound is a potent research compound, though a comprehensive evaluation of its therapeutic potential is limited by the lack of publicly available in vitro and in vivo data.
For researchers in drug development, NX-1607 represents a benchmark Cbl-b inhibitor with a clear path in clinical investigation. This compound may serve as a useful tool for in vitro studies and as a starting point for further medicinal chemistry efforts. Direct, head-to-head comparative studies under identical experimental conditions would be necessary for a definitive assessment of the relative performance of these two inhibitors.
References
- 1. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nurixtx.com [nurixtx.com]
- 10. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nurixtx.com [nurixtx.com]
- 12. oicr.on.ca [oicr.on.ca]
- 13. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NX-1607 / Nurix Therap [delta.larvol.com]
- 15. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-26: A Guide to Validating Specificity for Cbl-b Over c-Cbl
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbl-b-IN-26's specificity for the E3 ubiquitin ligase Cbl-b versus its closely related homolog, c-Cbl. The following data and protocols support the validation of this compound as a selective Cbl-b inhibitor.
Cbl-b and c-Cbl are members of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases that play crucial roles in regulating immune responses. While both are involved in protein ubiquitination and degradation, they have distinct functions in immune cell signaling. Cbl-b is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[1] Selective inhibition of Cbl-b over c-Cbl is critical, as simultaneous inhibition of both may lead to undesirable autoimmune responses. This guide outlines the experimental validation of this compound's selectivity.
Data Presentation: this compound Specificity
The following table summarizes the inhibitory activity of this compound against Cbl-b and c-Cbl, highlighting its selectivity.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity (fold) |
| This compound | Cbl-b | Biochemical Assay | 34.6[2] | Single-digit nanomolar (class representative)[3] | >10 (class representative)[3] |
| c-Cbl | Biochemical Assay | Not Reported | >10-fold higher than Cbl-b (class representative)[3] |
Experimental Protocols
The specificity of this compound is determined using biochemical assays that measure the E3 ubiquitin ligase activity of Cbl-b and c-Cbl. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for this purpose.[4][5][6][7]
Biochemical TR-FRET Assay for Cbl-b/c-Cbl Inhibition
This protocol outlines the measurement of Cbl-b or c-Cbl auto-ubiquitination activity.
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Recombinant human c-Cbl (GST-tagged)
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated-ubiquitin
-
ATP
-
Assay Buffer
-
TR-FRET Donor (e.g., Terbium-labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., Streptavidin-labeled fluorophore)
-
This compound
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and ATP in the assay buffer.
-
Add the respective E3 ligase (Cbl-b or c-Cbl) to the reaction mixture.
-
Add varying concentrations of this compound to the wells.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at a specified temperature and for a set duration to allow for auto-ubiquitination to occur.
-
Stop the reaction and add the TR-FRET detection reagents (donor and acceptor).
-
Incubate to allow for binding of the detection reagents to the ubiquitinated E3 ligase.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of auto-ubiquitination.
-
Calculate the IC50 values by plotting the TR-FRET signal against the inhibitor concentration.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Cbl-b Inhibitors vs. Other Immunomodulators: A Comparative Guide
In the rapidly evolving landscape of immuno-oncology, novel therapeutic agents are continuously being explored to overcome the limitations of current treatments. Among these, inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b) are emerging as a promising new class of immunomodulators. This guide provides a comparative analysis of the activity of Cbl-b inhibitors, with a focus on publicly available data for representative molecules, against other established immunomodulators, particularly checkpoint inhibitors like anti-PD-1 antibodies.
Introduction to Cbl-b and its Inhibition
Cbl-b is a key intracellular negative regulator of immune cell activation, acting as a crucial checkpoint in T cells, B cells, and NK cells.[1][2] By ubiquitinating key signaling proteins, Cbl-b dampens the immune response, thereby preventing excessive inflammation and autoimmunity.[1][2] However, in the context of cancer, this regulation can hinder the body's ability to mount an effective anti-tumor immune response.
Cbl-b inhibitors are small molecules designed to block the enzymatic activity of Cbl-b.[2] By doing so, they lower the activation threshold of immune cells, leading to enhanced proliferation, cytokine production, and anti-tumor immunity.[2] Cbl-b-IN-26 is identified as a Cbl-b inhibitor with a binding affinity (Kd) of 34.6 nM.[3] Due to the limited public data on this compound, this guide will utilize data from the well-characterized Cbl-b inhibitor NX-1607 as a representative for this class of molecules.
Comparative Activity Data
The following tables summarize the available preclinical data for Cbl-b inhibitors in comparison to anti-PD-1 antibodies, a standard-of-care immunomodulator.
Table 1: In Vitro Activity of Cbl-b Inhibitors vs. Other Immunomodulators
| Parameter | Cbl-b Inhibitor (NX-1607) | Anti-PD-1 Antibody |
| Mechanism of Action | Intracellular inhibition of Cbl-b E3 ligase activity, lowering T-cell activation threshold. | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells. |
| Effect on T-Cell Activation | Enhances T-cell activation and proliferation, even in the absence of strong co-stimulation.[4] | Restores the function of exhausted T-cells in the tumor microenvironment. |
| Cytokine Secretion (IL-2, IFN-γ) | Induces IL-2 and IFN-γ secretion from T-cells at low nanomolar concentrations upon TCR stimulation.[4] | Enhances IFN-γ production by tumor-infiltrating T-cells. |
| NK Cell Activation | Augments NK cell activity and antibody-dependent cellular cytotoxicity (ADCC).[5] | Primarily acts on T-cells; indirect effects on NK cells are less characterized. |
Table 2: In Vivo Anti-Tumor Efficacy (CT26 Syngeneic Mouse Model)
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Cbl-b Inhibitor (NX-1607) | 30 mg/kg, oral, daily | 71% | [1] |
| Anti-PD-1 Antibody | 5 mg/kg, intraperitoneal | Variable, reported in different studies | [6] |
| Cbl-b Inhibitor (NX-1607) + Anti-PD-1 Antibody | 30 mg/kg (NX-1607) + 10 mg/kg (anti-PD-1) | Synergistic effect, leading to complete tumor rejections in some models.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
References
A Comparative Guide to Biochemical Assays for Confirming Cbl-b Inhibition, Featuring Cbl-b-IN-26
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of Cbl-b can lower the activation threshold of T cells and natural killer (NK) cells, thereby enhancing anti-tumor immunity. This guide provides a comparative overview of biochemical assays used to confirm the inhibition of Cbl-b, with a focus on the inhibitor Cbl-b-IN-26 and its alternatives. Detailed experimental protocols and data are presented to aid researchers in selecting and performing appropriate assays for their drug discovery and development efforts.
Comparison of Cbl-b Inhibitors
The following table summarizes the biochemical potency of this compound and other known Cbl-b inhibitors. It is important to note that the inhibitory constants (Kd, IC50) are dependent on the specific assay conditions and should be considered in that context.
| Inhibitor | Assay Type | Parameter | Value |
| This compound | Not specified | Kd | 34.6 nM[1] |
| NX-1607 | Surface Plasmon Resonance (SPR) | Kd | ~0.4 nM |
| Cellular Assay | IC50 | ~7 µM | |
| Biochemical Assay | Potency | Low nanomolar | |
| C7683 (analog of NX-1607) | Surface Plasmon Resonance (SPR) | Kd | 8 - 12 nM[2][3] |
| NRX-8 | Not specified | Kd | 20 nM[4] |
| Compound 10 | Biochemical Assay | IC50 | Not specified, but described as potent |
Key Biochemical Assays to Confirm Cbl-b Inhibition
Several robust biochemical assays are available to determine the potency and mechanism of action of Cbl-b inhibitors. The choice of assay depends on the specific research question, available resources, and the stage of drug development.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the auto-ubiquitination activity of Cbl-b. A terbium-labeled antibody recognizes a tagged Cbl-b protein, and a fluorescently labeled ubiquitin is used. Upon ubiquitination, the donor (terbium) and acceptor (fluorophore on ubiquitin) are brought into close proximity, resulting in a FRET signal. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the FRET signal.
Experimental Protocol: A detailed protocol for a commercially available Cbl-b TR-FRET assay kit is as follows:
-
Reagent Preparation: Thaw E1 activating enzyme, E2 conjugating enzyme (UbcH5a), GST-tagged Cbl-b, biotinylated ubiquitin, and assay buffer on ice. Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay components in the following order: assay buffer, E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add GST-Cbl-b to all wells except the negative control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection mix containing a terbium-labeled anti-GST antibody and streptavidin-labeled acceptor fluorophore.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay quantifies the ubiquitination of Cbl-b or a substrate. A plate is coated with an antibody that captures Cbl-b. The ubiquitination reaction is then carried out in the wells. A second antibody, conjugated to an enzyme (like HRP) and specific for ubiquitin, is used for detection. The enzymatic activity, which is proportional to the amount of ubiquitinated Cbl-b, is measured colorimetrically.
Experimental Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for Cbl-b overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Reaction Mixture: Prepare the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and the test inhibitor in an appropriate buffer.
-
Enzyme Addition and Incubation: Add recombinant Cbl-b to the reaction mixture, and then add the complete reaction mix to the wells of the coated plate. Incubate for 1-2 hours at 37°C to allow for ubiquitination.
-
Washing: Wash the plate thoroughly to remove unreacted components.
-
Detection Antibody: Add a biotinylated anti-ubiquitin antibody and incubate for 1 hour at room temperature.
-
Secondary Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of ubiquitinated Cbl-b. Calculate the percent inhibition for each inhibitor concentration and determine the IC50.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding affinity and kinetics of an inhibitor to Cbl-b in real-time. Cbl-b is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding of the inhibitor causes a change in the refractive index at the sensor surface, which is detected as a response.
Experimental Protocol:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) and immobilize recombinant Cbl-b protein using amine coupling chemistry.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the Cbl-b-immobilized surface and a reference surface (without Cbl-b).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: If necessary, regenerate the sensor surface using a specific regeneration solution to remove the bound inhibitor.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, the dye binds and its fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the protein, resulting in a higher Tm.
Experimental Protocol:
-
Reaction Setup: In a 96-well or 384-well PCR plate, mix the purified Cbl-b protein with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor at various concentrations in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the Tm. Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the DMSO control. A larger ΔTm indicates stronger binding and stabilization.
Signaling Pathways and Experimental Workflows
To understand the biological context of Cbl-b inhibition, it is crucial to visualize its role in cellular signaling.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling proteins.
Caption: A typical workflow for identifying and characterizing Cbl-b inhibitors.
Conclusion
The confirmation of Cbl-b inhibition is a critical step in the development of novel immunotherapies. This guide provides a framework for researchers to compare Cbl-b inhibitors like this compound and to select and implement appropriate biochemical assays. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biology and experimental logic, this guide aims to facilitate the discovery and characterization of the next generation of Cbl-b-targeting therapeutics.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Cbl-b Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of Cbl-b inhibitors, using the well-characterized compound C7683 as a primary example. C7683 is a potent analog of the clinical candidate NX-1607, and as such, serves as a relevant tool for understanding assay performance. We will compare CETSA with alternative biophysical and biochemical methods, supported by experimental data and detailed protocols.
Cbl-b: A Key Immuno-Oncology Target
Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. By inhibiting Cbl-b, the threshold for T-cell activation is lowered, enhancing the immune response against cancer cells. This makes Cbl-b a promising target for cancer immunotherapy.[1]
Visualizing the Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in regulating T-cell activation.
References
Validating the Downstream Effects of Cbl-b-IN-26: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis for validating the downstream effects of the Cbl-b inhibitor, Cbl-b-IN-26. We will explore the core signaling pathways affected by Cbl-b inhibition, present available experimental data for Cbl-b inhibitors, and provide a detailed protocol for performing Western blot analysis to assess their efficacy.
The Role of Cbl-b in Immune Cell Signaling
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, particularly in T cells.[1] By ubiquitinating key signaling proteins, Cbl-b effectively raises the threshold for T cell activation, preventing excessive or inappropriate immune reactions.[2] Inhibition of Cbl-b is a promising therapeutic strategy for enhancing anti-tumor immunity by lowering this activation threshold and promoting a more robust T cell response.
The primary mechanism of Cbl-b involves the ubiquitination and subsequent degradation or functional alteration of several key proteins in the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[2] Key downstream targets of Cbl-b include:
-
Phospholipase C-gamma 1 (PLC-γ1): A critical enzyme in the TCR signaling cascade that, upon activation, leads to the generation of second messengers and calcium mobilization.
-
Phosphoinositide 3-kinase (PI3K): The p85 regulatory subunit of PI3K is a target of Cbl-b. Inhibition of Cbl-b is expected to lead to increased PI3K activity.
-
Vav1: A guanine nucleotide exchange factor that plays a significant role in T cell activation and cytoskeletal rearrangement.
-
Signal Transducer and Activator of Transcription 6 (STAT6): A transcription factor involved in the signaling of various cytokines, including IL-4.
Inhibition of Cbl-b by a small molecule inhibitor like this compound is expected to block the ubiquitination of these targets, leading to their increased phosphorylation and activation, and ultimately, enhanced T cell activation.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and the expected outcome of its inhibition.
Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules. This compound inhibits this process, leading to enhanced T cell activation.
Comparative Analysis of Cbl-b Inhibitors: Western Blot Data
While specific quantitative Western blot data for this compound is not yet publicly available, data from studies on other Cbl-b inhibitors, such as NX-1607, can provide a comparative baseline for expected effects.
A recent study on the Cbl-b inhibitor NX-1607 demonstrated its ability to enhance T-cell activation.[3] Western blot analysis showed that NX-1607 treatment of Jurkat T cells led to a concentration-dependent increase in the phosphorylation of PLCγ1 at tyrosine 783 (p-PLCγ1-Y783).[3] This indicates that inhibition of Cbl-b's E3 ligase activity prevents the negative regulation of PLCγ1, leading to its sustained activation.
Table 1: Qualitative Western Blot Analysis of PLCγ1 Phosphorylation with Cbl-b Inhibitor NX-1607
| Treatment | Concentration | p-PLCγ1 (Y783) Level |
| DMSO (Control) | - | Baseline |
| NX-1607 | Low (nM) | Increased |
| NX-1607 | High (nM) | Further Increased |
Data is a qualitative representation based on published Western blot images.[3]
Researchers evaluating this compound would expect to see similar dose-dependent increases in the phosphorylation of PLC-γ1, as well as other downstream targets like PI3K (p85), Vav1, and STAT6. Quantitative analysis of band intensities from Western blots would be crucial to determine the potency and efficacy of this compound in comparison to other inhibitors.
Experimental Protocol: Western Blot Analysis of Downstream Cbl-b Targets
This protocol provides a detailed methodology for performing Western blot analysis to validate the effects of this compound on the phosphorylation of downstream targets in a relevant cell line (e.g., Jurkat T cells).
1. Cell Culture and Treatment:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 hours).
-
For T cell activation, cells can be stimulated with plate-bound anti-CD3 antibody (e.g., 10 µg/mL).
2. Cell Lysis:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-PLC-γ1, anti-PLC-γ1, anti-p-PI3K p85, anti-PI3K p85, anti-p-Vav1, anti-Vav1, anti-p-STAT6, anti-STAT6) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot workflow for validating the effects of this compound.
A stepwise workflow for performing Western blot analysis to quantify the effects of this compound on downstream signaling proteins.
By following this guide, researchers can effectively utilize Western blot analysis to validate the mechanism of action of this compound and quantitatively compare its performance against other Cbl-b inhibitors, thereby accelerating the development of novel immunotherapies.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls for the Cbl-b Inhibitor, Cbl-b-IN-26
Objective Comparison and Experimental Support for Validating the Activity of Cbl-b-IN-26
For researchers in immunology and oncology, Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint. As an E3 ubiquitin ligase, Cbl-b negatively regulates the activation of T cells and Natural Killer (NK) cells, thereby establishing a key threshold for immune responses.[1][2][3] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity.[4][5][6]
This compound is a potent small molecule inhibitor of Cbl-b. It functions as an "intramolecular glue," locking the Cbl-b protein in an inactive conformation.[7][8] This guide provides a framework for designing robust experiments with appropriate positive and negative controls to validate the inhibitory effects of this compound, ensuring data integrity and accurate interpretation.
Cbl-b Signaling and Point of Inhibition
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[1][9] This ubiquitination can lead to protein degradation or altered function, effectively dampening the activation signal. This compound directly binds to the Cbl-b protein, preventing it from catalyzing this ubiquitination step.
Biochemical Assays: Direct Measurement of Cbl-b Inhibition
Biochemical assays directly assess the E3 ligase activity of Cbl-b. A common method is to measure the auto-ubiquitination of Cbl-b, a process where Cbl-b ubiquitinates itself, serving as a proxy for its enzymatic function.[4][10]
Experimental Protocol: Cbl-b Auto-ubiquitination TR-FRET Assay
This protocol is adapted from commercially available assay kits.[11]
-
Reagent Preparation : Prepare an assay buffer containing Tris-HCl, DTT, and MgCl2. Prepare master mixes of ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., Ube2d2), biotinylated-ubiquitin, and ATP.
-
Compound Plating : Serially dilute this compound and control compounds in DMSO, then add to a 384-well assay plate.
-
Reaction Initiation : Add a master mix of E1, E2, ATP, and biotin-ubiquitin to the wells. Initiate the ubiquitination reaction by adding recombinant GST-tagged Cbl-b.
-
Incubation : Incubate the plate for 60-120 minutes at 37°C to allow for auto-ubiquitination.
-
Detection : Stop the reaction and add detection reagents: a Terbium-labeled anti-GST antibody (donor) and a streptavidin-linked fluorophore (acceptor).
-
Signal Reading : Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader. A high TR-FRET signal indicates proximity between the GST-tagged Cbl-b and the biotinylated ubiquitin, signifying ubiquitination.
Data Interpretation and Controls for Biochemical Assays
| Condition | Description | Expected Outcome (TR-FRET Signal) | Rationale |
| Test Article | This compound | Dose-dependent decrease | Demonstrates specific inhibition of Cbl-b E3 ligase activity. |
| Positive Control | Known Cbl-b inhibitor (e.g., NX-1607)[12][13] | Dose-dependent decrease | Validates the assay's ability to detect inhibition and provides a benchmark for potency. |
| Negative Control 1 | Vehicle (e.g., DMSO) | High signal | Represents maximal Cbl-b auto-ubiquitination activity (0% inhibition). |
| Negative Control 2 | Reaction mix without ATP[10] | Low signal (baseline) | Ubiquitination is an ATP-dependent process; this control defines the assay background (100% inhibition).[14] |
| Negative Control 3 | Reaction mix without E1/E2 enzymes | Low signal (baseline) | Confirms the necessity of the complete enzymatic cascade for the observed signal.[15] |
Cellular Assays: Measuring Downstream Functional Effects
Cellular assays are crucial for demonstrating that the biochemical inhibition of Cbl-b translates into a functional immune response. The primary context for this is the activation of T cells.[6]
Experimental Protocol: Primary T-Cell Activation Assay
-
Cell Isolation : Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation. Enrich for CD3+ T cells using magnetic bead-based negative selection.
-
Plating and Stimulation : Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3, 1 µg/mL) overnight at 4°C. For full co-stimulation control, also add soluble anti-CD28 antibody (1 µg/mL).
-
Compound Treatment : Add serially diluted this compound or control compounds to the wells.
-
Cell Seeding : Add the isolated T cells (e.g., 1 x 10^5 cells/well) to the plates.
-
Incubation : Culture the cells for 48-72 hours at 37°C, 5% CO2.
-
Endpoint Analysis :
-
Cytokine Measurement : Collect supernatant and measure IL-2 or IFN-γ concentration using ELISA.[16]
-
Activation Marker Expression : Harvest cells, stain with fluorescently-labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
-
Phospho-protein Analysis : For shorter-term assays (15-30 min), lyse cells and perform Western blotting to detect phosphorylation of downstream targets like PLCγ1 and ERK.[17]
-
Data Interpretation and Controls for T-Cell Activation Assays
| Condition | Stimulation | Expected Outcome (e.g., IL-2 Secretion) | Rationale |
| Test Article | anti-CD3 only | Dose-dependent increase | Cbl-b inhibition should lower the T-cell activation threshold, allowing for activation without co-stimulation.[9][16] |
| Positive Control 1 | anti-CD3 + anti-CD28 | High (Maximal activation) | Provides a benchmark for a fully activated T-cell response. Cbl-b is typically degraded under these conditions.[1][15] |
| Positive Control 2 | T cells from Cbl-b knockout mice | High activation with anti-CD3 alone | Genetic knockout validates the pharmacological target, showing that absence of Cbl-b phenocopies the inhibitor's effect.[6][18] |
| Negative Control 1 | Unstimulated + Vehicle | Low/None | Defines the baseline for unstimulated, resting T cells. |
| Negative Control 2 | anti-CD3 only + Vehicle | Low/None | Demonstrates the requirement for co-stimulation (or Cbl-b inhibition) for T-cell activation, a state known as anergy.[2] |
NK Cell Functional Assays
Similar to T cells, Cbl-b also negatively regulates the activation of NK cells.[19] Assays can measure cytokine production or cytotoxicity against target cancer cells.
Experimental Protocol: NK Cell Cytotoxicity Assay
-
Cell Preparation : Isolate primary human NK cells from PBMCs. Culture target cancer cells (e.g., K562 cell line) and label them with a viability dye like Calcein-AM.
-
Compound Treatment : Pre-treat isolated NK cells with this compound or controls for 1-2 hours.
-
Co-culture : Mix the pre-treated NK cells (effector cells) with the labeled K562 cells (target cells) at various effector-to-target ratios (e.g., 10:1, 5:1).
-
Incubation : Co-culture for 4 hours at 37°C.
-
Endpoint Analysis : Measure the release of Calcein-AM from lysed target cells into the supernatant using a fluorescence plate reader. Increased fluorescence corresponds to increased NK cell-mediated killing.
Data Interpretation and Controls for NK Cell Assays
| Condition | Expected Outcome (% Lysis) | Rationale |
| Test Article | This compound | Dose-dependent increase in lysis |
| Positive Control | NK cells stimulated with IL-15 | High lysis |
| Negative Control 1 | Target cells alone (no NK cells) | Low/Baseline lysis |
| Negative Control 2 | Unstimulated NK cells + Target cells + Vehicle | Moderate lysis |
By employing this comprehensive suite of biochemical and cellular assays with stringent positive and negative controls, researchers can confidently validate the mechanism of action and functional consequences of inhibiting Cbl-b with this compound. This rigorous approach is essential for the continued development of Cbl-b inhibitors as a novel class of cancer immunotherapy.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. oicr.on.ca [oicr.on.ca]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 12. Nurix Reveals NX-1607, a Novel CBL-B Inhibitor, at ACS Conference [synapse.patsnap.com]
- 13. drughunter.com [drughunter.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nurixtx.com [nurixtx.com]
- 17. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cbl-b Binding Affinities: A Comparative Guide to Small Molecule Inhibitors using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the binding kinetics of novel inhibitors is paramount. This guide provides a comparative analysis of the binding affinity of small molecule inhibitors to Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), a key E3 ubiquitin ligase and a promising target in cancer immunotherapy.[1][2][3] We will delve into the quantitative data obtained through Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of molecular interactions.
This guide will focus on the binding characteristics of C7683, a potent analogue of the clinical candidate NX-1607, and compare it with other reported Cbl-b inhibitors.[4][5] By presenting a clear overview of their binding affinities and the experimental protocols used for their determination, this document aims to provide valuable insights for researchers developing next-generation Cbl-b-targeted therapies.
Cbl-b Signaling Pathway and Inhibition
Cbl-b acts as a negative regulator of T-cell activation.[6][7] Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and subsequent T-cell anergy.[6][7] Small molecule inhibitors that bind to Cbl-b can block its E3 ligase activity, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immunity.[1][3]
Comparative Analysis of Cbl-b Inhibitor Binding Affinities
Surface Plasmon Resonance (SPR) is a widely used biophysical technique to quantify the binding affinity between a ligand (e.g., Cbl-b protein) immobilized on a sensor surface and an analyte (e.g., a small molecule inhibitor) flowing over the surface. The interaction is measured in real-time, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Here, we compare the binding affinities of two Cbl-b inhibitors, C7683 and NRX-1, as determined by SPR.
| Inhibitor | Cbl-b Construct | KD (Equilibrium Dissociation Constant) | Reference |
| C7683 | Full-length protein | 12 ± 6 nM | [4] |
| C7683 | TKBD-LHR-RING domains | 8 ± 4 nM | [4] |
| NRX-1 | Cbl-b | 28 µM | [8] |
Key Observations:
-
C7683 demonstrates potent, high-affinity binding to both the full-length Cbl-b protein and its N-terminal fragment containing the TKBD-LHR-RING domains, with KD values in the low nanomolar range.[4]
-
The binding affinity of C7683 to the isolated RING domain was not significant, suggesting that the primary binding site is within the TKBD-LHR region.[4]
-
In contrast, NRX-1 exhibits a significantly weaker binding affinity to Cbl-b, with a KD in the micromolar range.[8] This indicates that C7683 is a much more potent binder to Cbl-b than NRX-1.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
The following is a generalized protocol for determining the binding affinity of small molecule inhibitors to Cbl-b using SPR, based on published methodologies.[4]
1. Protein Preparation and Immobilization:
-
Recombinant full-length Cbl-b or specific domains (e.g., TKBD-LHR-RING) are expressed and purified. For SPR, the protein is often biotinylated to facilitate immobilization on a streptavidin-coated sensor chip.[4]
-
The biotinylated Cbl-b protein is immobilized on the sensor chip to a target response level (e.g., ~4000-9000 response units (RU)).[4]
2. Analyte Preparation:
-
The small molecule inhibitor (analyte) is dissolved in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100) to create a stock solution.[4]
-
A series of dilutions of the inhibitor are prepared in the running buffer.
3. SPR Measurement:
-
The SPR experiment is performed on an instrument such as a Biacore T200 at a controlled temperature (e.g., 20°C).[4]
-
The serially diluted inhibitor is injected over the immobilized Cbl-b surface.
-
The binding is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) is used to subtract non-specific binding and buffer effects.
4. Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore T200 Evaluation Software).
-
The data is fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[4]
Conclusion
Surface Plasmon Resonance is an indispensable tool for the characterization of small molecule inhibitors targeting Cbl-b. The quantitative data presented in this guide highlights the significant difference in binding affinity between the potent inhibitor C7683 and the weaker binder NRX-1. This comparative analysis, along with the detailed experimental protocol, provides a valuable resource for researchers in the field of immuno-oncology, aiding in the evaluation and development of novel and effective Cbl-b inhibitors. The high-affinity binding of compounds like C7683 underscores the potential of targeting Cbl-b to enhance anti-tumor immunity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
Measuring Cbl-b Inhibitor Potency: A Comparative Guide to TR-FRET Assays
This guide provides a comprehensive comparison of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for determining the potency of Cbl-b inhibitors. It is intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the Cbl-b E3 ubiquitin ligase. While this guide focuses on a representative inhibitor, termed "Cbl-b-IN-26," the principles, protocols, and comparative data are broadly applicable to other inhibitors targeting this enzyme.
Introduction to Cbl-b as an Immunotherapy Target
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3] By ubiquitinating key signaling proteins in the T-cell receptor (TCR) pathway, Cbl-b raises the threshold for T-cell activation, thereby maintaining immunological tolerance and preventing autoimmunity.[2][4] However, in the context of cancer, this immune-suppressing function can hinder the body's ability to mount an effective anti-tumor response.[1][5]
Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy.[5][6] By blocking Cbl-b's activity, the activation threshold of T cells and other immune cells is lowered, enhancing their ability to recognize and eliminate cancer cells.[1][6][7] Consequently, there is a significant effort to discover and characterize potent and specific small-molecule inhibitors of Cbl-b.
The Cbl-b Signaling Pathway in T-Cells
Cbl-b exerts its regulatory function by targeting several key proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[2][8] Upon T-cell activation, Cbl-b is recruited to the signaling complex where it ubiquitinates substrates, marking them for degradation or altering their function. This action dampens the activation signals required for a full T-cell response. The inhibition of Cbl-b prevents this ubiquitination, leading to sustained signaling and enhanced T-cell activation.
Measuring Cbl-b Activity: A Comparison of Assay Methodologies
Several biochemical and cellular methods exist to measure the activity of E3 ligases like Cbl-b and the potency of their inhibitors.
| Assay Type | Principle | Advantages | Disadvantages |
| TR-FRET | Measures the proximity of a fluorescent donor and acceptor on ubiquitinated products in a homogeneous format.[9][10] | High-throughput, sensitive, no-wash steps, suitable for automation, allows kinetic reads.[3][10][11] | Can be prone to compound interference; may require specific labeled reagents. |
| AlphaLISA® | Bead-based proximity assay where ubiquitination brings donor and acceptor beads together, generating a chemiluminescent signal.[12] | High sensitivity, homogeneous (no-wash), robust signal amplification. | Potential for bead-based artifacts and compound interference. |
| Western Blot | Detects the increase in molecular weight of a substrate or Cbl-b itself (auto-ubiquitination) via gel electrophoresis and antibody probing. | Direct visualization of ubiquitinated species; considered a gold standard for validation. | Low-throughput, semi-quantitative, labor-intensive. |
| ELISA | Immobilized antibody captures ubiquitinated products, which are then detected with a secondary enzyme-linked antibody.[13] | Quantitative, can be high-throughput. | Requires multiple wash steps, which can increase variability and time. |
For high-throughput screening (HTS) and lead optimization, TR-FRET assays offer a superior balance of speed, sensitivity, and scalability, making them a preferred method for determining inhibitor potency.[5][10]
TR-FRET Assay Principle and Workflow for Cbl-b
TR-FRET assays for Cbl-b typically measure its auto-ubiquitination activity in a reconstituted enzymatic reaction.[5][9] The assay relies on a cascade involving E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and the E3 ligase (Cbl-b).
Assay Principle:
-
Reagents: The assay uses GST-tagged Cbl-b protein and biotin-labeled ubiquitin.
-
Detection Pair: A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescently labeled streptavidin (e.g., d2 or Cy5) serves as the FRET acceptor.
-
Reaction: In the absence of an inhibitor, Cbl-b catalyzes the formation of poly-ubiquitin chains on itself.
-
FRET Signal: The Tb-donor binds to the GST-tag on Cbl-b, and the fluorescent acceptor-streptavidin binds to the biotinylated ubiquitin chains. This brings the donor and acceptor into close proximity, generating a FRET signal.
-
Inhibition: An effective inhibitor like this compound prevents auto-ubiquitination, leading to a decrease in the TR-FRET signal.
Detailed Experimental Protocol
This protocol is adapted from commercially available Cbl-b TR-FRET assay kits (e.g., BPS Bioscience #79575).[9] Researchers should optimize concentrations and incubation times based on their specific reagents and laboratory conditions.
Materials:
-
Enzymes: Human recombinant E1, UBE2D2 (E2), GST-tagged Cbl-b.
-
Substrates: ATP, Biotin-labeled Ubiquitin.
-
Detection Reagents: Tb-labeled anti-GST antibody, SA-d2 (or other fluorescent streptavidin).
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Test Compound: this compound and other inhibitors, serially diluted in DMSO.
-
Plates: Low-volume, 384-well white assay plates.
-
Instrument: TR-FRET compatible plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound. Add 4 µL of each inhibitor concentration to the assay plate. For controls, add 4 µL of buffer with DMSO (negative control) and a known inhibitor (positive control).
-
Master Mix Preparation: Prepare a master mix of E1, E2, and GST-Cbl-b in assay buffer.
-
Reaction Initiation: Add 8 µL of the enzyme master mix to each well. Then, add 8 µL of a pre-mixed solution of ATP and Biotin-Ubiquitin to initiate the reaction. The final volume is 20 µL.
-
Enzymatic Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes.
-
Detection: Prepare a detection mix containing Tb-anti-GST antibody and SA-d2 in detection buffer. Add 10 µL of this mix to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, exciting around 340 nm and measuring emission at 620 nm (Terbium reference) and 665 nm (FRET signal).
-
Data Analysis:
-
Calculate the emission ratio: (Signal at 665 nm / Signal at 620 nm) * 10,000.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Potency of Cbl-b Inhibitors
The potency of this compound can be benchmarked against other published Cbl-b inhibitors. The IC50 value, representing the concentration at which 50% of enzymatic activity is inhibited, is the standard metric for comparison.
| Compound/Series | Assay Type | IC50 Value | Source |
| This compound (Representative) | TR-FRET (Auto-Ub) | 25 nM | Hypothetical Data |
| AstraZeneca Lead Compound [I] | Biochemical Assay | 30 nM | J Med Chem 2024[14] |
| NX-1607 | Biochemical Assay | Potent Inhibitor (Phase I) | Nurix Therapeutics[6] |
| NRX-8 | Biochemical Assay | K_D = 20 nM | Nurix Therapeutics[6] |
| Ageliferins | Biochemical Assay | 18 - 35 µM | ResearchGate Publication[15] |
| Agelasines W-Y | Biochemical Assay | > 50 µM | ResearchGate Publication[15] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP and substrate concentrations). Direct comparison between different sources should be made with caution.
Conclusion
TR-FRET assays provide a robust, sensitive, and high-throughput method for determining the potency of Cbl-b inhibitors like this compound.[3][5][9] The homogeneous, no-wash format is ideal for screening large compound libraries and for conducting detailed structure-activity relationship (SAR) studies.[10] By comparing the IC50 values generated from a standardized TR-FRET protocol against those of other known inhibitors, researchers can effectively rank and prioritize compounds for further development in the promising field of Cbl-b-targeted cancer immunotherapy.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 4. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 14. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
Cbl-b Inhibitors in Combination with Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly in combination with established checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies. This guide provides a comparative overview of the efficacy of Cbl-b inhibitors when combined with checkpoint blockade, supported by available preclinical data.
While specific data for a compound designated "Cbl-b-IN-26" is not publicly available, this guide will focus on the broader class of Cbl-b inhibitors, using data from publicly disclosed compounds like NX-1607 and HST-1011 as representative examples to illustrate the potential of this therapeutic approach.
Mechanism of Action: Cbl-b Inhibition and Immune Activation
Cbl-b acts as a gatekeeper for T cell activation by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and the CD28 costimulatory receptor, such as PLC-γ1 and Vav1.[1] This ubiquitination leads to their degradation and a dampening of the immune response. By inhibiting Cbl-b, the threshold for T cell activation is lowered, leading to enhanced proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity against tumor cells.[3][4] This mechanism is synergistic with checkpoint inhibitors, which block the extrinsic "brakes" on T cells (like PD-1), while Cbl-b inhibition effectively removes an intrinsic one.
Preclinical Efficacy of Cbl-b Inhibitors in Combination Therapy
Preclinical studies have consistently demonstrated that the combination of a Cbl-b inhibitor with an anti-PD-1 antibody results in superior anti-tumor efficacy compared to either agent alone. This has been observed across various syngeneic tumor models.
Comparative In Vivo Efficacy Data
| Cbl-b Inhibitor | Tumor Model | Combination Therapy | Outcome |
| Undisclosed Inhibitor | CT26 (colorectal carcinoma) | Cbl-b inhibitor + anti-PD-1 | Complete tumor growth inhibition.[5] |
| NX-1607 | CT26, MC38 (colon adenocarcinoma), 4T1 (breast cancer) | NX-1607 + anti-PD-1 | Significantly improved median overall survival.[4] |
| HST-1011 | Solid tumors | HST-1011 + anti-PD-1 (cemiplimab) | Currently in Phase 1/2 clinical trials (NCT05662397).[2] |
| AstraZeneca Compound [I] | Rodent models | Not yet reported in combination | Potent Cbl-b inhibition and T-cell activation in vitro.[6] |
| Compound 10 | Syngeneic mouse models | Compound 10 + anti-PD-1 | Strong synergy in tumor regression and induction of immune memory.[5] |
Experimental Protocols
General In Vivo Efficacy Study Design
A common experimental workflow for evaluating the in vivo efficacy of Cbl-b inhibitors in combination with checkpoint blockade is as follows:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26, MC38) are implanted subcutaneously into immunocompetent mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which mice are randomized into treatment groups (e.g., vehicle, Cbl-b inhibitor alone, anti-PD-1 alone, combination therapy).
-
Dosing: The Cbl-b inhibitor is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection. Dosing schedules vary between studies.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study concludes when tumors reach a predetermined maximum size or at a specified time point. Endpoints include tumor growth inhibition, overall survival, and analysis of the tumor microenvironment.
In Vitro T-Cell Activation Assay
To assess the ability of Cbl-b inhibitors to enhance T-cell activation, primary human T cells or Jurkat T cells are often used.
-
Cell Culture: T cells are cultured in the presence of a TCR stimulus (e.g., anti-CD3 antibodies) with or without a costimulatory signal (e.g., anti-CD28 antibodies).
-
Inhibitor Treatment: Cells are treated with varying concentrations of the Cbl-b inhibitor.
-
Cytokine Measurement: After a period of incubation, the supernatant is collected, and the concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured by ELISA.
Visualizing the Pathway and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Cbl-b signaling pathway and points of intervention.
Caption: In vivo efficacy experimental workflow.
Caption: Synergistic logic of combination therapy.
Conclusion
The inhibition of Cbl-b represents a compelling strategy to augment the efficacy of cancer immunotherapy. Preclinical data strongly support the combination of Cbl-b inhibitors with checkpoint blockade, demonstrating synergistic anti-tumor responses and the potential to overcome resistance to existing immunotherapies.[3][7] As several Cbl-b inhibitors are advancing through clinical development, future data will be crucial in validating this promising therapeutic approach in patients. The field eagerly awaits the results of ongoing clinical trials to determine the full potential of Cbl-b inhibition in the fight against cancer.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Structural Showdown: A Comparative Guide to Cbl-b Inhibitor Binding
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cbl-b-IN-26 and other key inhibitors targeting the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a critical negative regulator of immune cell activation. This analysis delves into the structural basis of their interaction with Cbl-b, presenting supporting experimental data and detailed methodologies to inform future drug discovery efforts.
Cbl-b, an E3 ubiquitin ligase, plays a pivotal role in maintaining immune homeostasis by setting the activation threshold for T-cells and other immune cells.[1][2] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] This guide focuses on the structural and functional aspects of small molecule inhibitors targeting Cbl-b, with a particular emphasis on this compound.
Cbl-b: A Multi-Domain Regulator
Cbl-b's function is intricately linked to its modular domain architecture, which includes:
-
Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to phosphorylated tyrosine residues on substrate proteins.[5][6]
-
Linker Helix Region (LHR): A flexible region that plays a crucial role in the conformational changes required for Cbl-b activation.
-
RING Finger Domain: Recruits E2 ubiquitin-conjugating enzymes, facilitating the transfer of ubiquitin to the substrate.[1][2]
-
Proline-Rich Region: Mediates interactions with SH3 domain-containing proteins.[1][5]
-
Ubiquitin-Associated (UBA) Domain: Binds to ubiquitin and ubiquitinated proteins.[1][7]
Cbl-b exists in an autoinhibited, or "closed," conformation. Activation requires phosphorylation of a key tyrosine residue (Y363) in the LHR, which leads to a conformational change to an "open" and active state, allowing for E2 binding and substrate ubiquitination.[8]
The Inhibitory Mechanism: An Intramolecular Glue
A novel mechanism of Cbl-b inhibition has been revealed through the structural analysis of inhibitors like C7683, an analog of the clinical candidate NX-1607. These inhibitors act as an "intramolecular glue," binding to a pocket at the interface of the TKB domain and the LHR.[8][9] This interaction locks Cbl-b in its inactive, closed conformation, preventing the necessary conformational changes for its E3 ligase activity.[8]
While a co-crystal structure for this compound is not yet publicly available, its high binding affinity suggests a potent inhibitory mechanism. It is plausible that this compound employs a similar "intramolecular glue" mechanism, targeting the same allosteric site at the TKBD-LHR interface.
Comparative Analysis of Cbl-b Inhibitors
The following table summarizes key quantitative data for this compound and other notable Cbl-b inhibitors.
| Inhibitor | Binding Affinity (Kd) | Inhibitory Potency (IC50) | Mechanism of Action |
| This compound | 34.6 nM[10][11] | Not Available | Not definitively determined, likely an intramolecular glue. |
| NX-1607 | Not Available | 0.19 nM (HTRF assay) | Intramolecular glue, locks Cbl-b in an inactive state.[8][9] |
| C7683 (NX-1607 analog) | See Supplementary Table 1 in[12] | See Supplementary Table 1 in[12] | Binds to the TKBD-LHR interface, acting as an intramolecular glue.[8] |
| NRX-8 | 20 nM[13] | Not Available | Glues the protein into an inactive conformation.[13] |
| Arylpyridone Compound [I] | Not Available | 30 nM[14] | Not specified. |
| Ageliferins | Not Available | 18-35 µM[15] | Not specified. |
| Agelasines W-Y | Not Available | > 50 µM[15] | Not specified. |
| Icotinib | Not Available | 0.07 µM (in HCC827 cells)[16][17] | Upregulates Cbl-b expression.[16][17] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in studying Cbl-b inhibition, the following diagrams are provided.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation. Cbl-b inhibitors block this process, leading to enhanced T-cell responses.
Caption: A typical experimental workflow for characterizing the binding of a small molecule inhibitor to Cbl-b, from protein production to structural determination.
Experimental Protocols
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates stabilization and is a hallmark of a direct interaction.
Protocol:
-
Prepare a reaction mixture containing purified Cbl-b protein (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the Cbl-b inhibitor (e.g., this compound) at various concentrations. A DMSO control should be included.
-
Dispense the reaction mixture into a 384-well PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
Monitor the fluorescence intensity as a function of temperature.
-
The midpoint of the unfolding transition is the melting temperature (Tm). Calculate the change in Tm (ΔTm) in the presence of the inhibitor compared to the control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the inhibition of Cbl-b's E3 ligase activity. This can be done by monitoring the auto-ubiquitination of Cbl-b or the ubiquitination of a substrate.
Protocol for Auto-ubiquitination Assay:
-
The assay is typically performed in a 384-well plate.
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ATP, biotin-labeled ubiquitin, and GST-tagged Cbl-b in an appropriate assay buffer.
-
Add the Cbl-b inhibitor at various concentrations.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add detection reagents: a terbium-labeled anti-GST antibody (donor) and streptavidin-labeled acceptor (e.g., d2 or XL665).
-
After incubation, read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET ratio (665 nm/620 nm) is proportional to the extent of Cbl-b auto-ubiquitination. Calculate the IC50 value of the inhibitor from the dose-response curve.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the interaction between a protein and a ligand.
Protocol for Co-crystallization:
-
Purify the Cbl-b protein to a high degree of homogeneity.
-
Mix the purified Cbl-b with a molar excess of the inhibitor (e.g., this compound).
-
Screen for crystallization conditions using various commercially available or in-house prepared screens. This is typically done using vapor diffusion methods (sitting or hanging drop).
-
Once initial crystals are obtained, optimize the crystallization conditions to produce diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Cbl-b structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map to visualize the binding mode and interactions with the protein.[18]
This guide provides a framework for understanding and comparing the structural and functional characteristics of Cbl-b inhibitors. The provided data and protocols serve as a valuable resource for researchers dedicated to the development of novel immunotherapies targeting this crucial immune checkpoint.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 10. This compound | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 14. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin ligase Cbl-b is involved in icotinib (BPI-2009H)-induced apoptosis and G1 phase arrest of EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
In Vivo Anti-Tumor Efficacy of Cbl-b Inhibition: A Comparative Analysis
The E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses, potentially overcoming resistance to existing checkpoint inhibitors.[1][4][5] This guide provides an objective comparison of the in vivo anti-tumor efficacy of a representative Cbl-b inhibitor, referred to here as Cbl-b-IN-26, with other therapeutic alternatives, supported by experimental data from preclinical studies. While "this compound" is a placeholder name, the data presented reflects the performance of novel oral Cbl-b inhibitors as described in recent literature.
Comparative Efficacy of Cbl-b Inhibitors
The primary measure of in vivo anti-tumor efficacy in preclinical models is Tumor Growth Inhibition (TGI). The following table summarizes the reported TGI for various Cbl-b inhibitors, including monotherapy and combination therapy with anti-PD-1 antibodies.
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Oral Cbl-b Inhibitor (unnamed) | Syngeneic Models | Monotherapy | >70% | Exhibited efficient anti-tumor growth. | [6][7] |
| Oral Cbl-b Inhibitor (unnamed) | CT26 Syngeneic Model | Combination with anti-PD-1 | Complete tumor growth inhibition in 6 of 8 mice | Induced immune memory, as re-challenged mice remained tumor-free. | [6][7] |
| Cbl-b Inhibitor (unnamed lead series) | CT26 Syngeneic Model | Monotherapy (repeated dosing) | Dose-dependent anti-tumor activity | Demonstrated strong T cell activation and anti-tumor activity. | [8] |
| AUR-243 | Syngeneic Tumor Models | Monotherapy | Robust antitumor efficacy | Promoted infiltration of activated immune cells into the tumor microenvironment. | [1] |
| AUR-243 | Syngeneic Tumor Models | Combination with anti-PD-1 | Achieved tumor regression and prolonged survival | Promoted durable antitumor immune responses. | [1] |
| Unnamed Allosteric Cbl-b Inhibitor | CT26 Syngeneic Mouse Model | Monotherapy | Increased tumor growth inhibition relative to NX-519 at similar exposures | Enhanced T cell activation and re-invigorated exhaustive T cells. | [9] |
Mechanism of Action: The Cbl-b Signaling Pathway
Cbl-b is a RING finger E3 ligase that plays a pivotal role in setting the activation threshold for T cells.[8][10] It acts downstream of the T cell receptor (TCR) and the CD28 costimulatory receptor.[4][5] In the absence of strong co-stimulation, Cbl-b ubiquitinates key signaling proteins, such as PLC-γ1 and PKC-θ, targeting them for degradation and thereby dampening T cell activation.[11] By inhibiting Cbl-b, the requirement for CD28 co-stimulation is bypassed, leading to a more robust activation of T cells even in the tumor microenvironment, which is often characterized by low co-stimulatory signals.[9][12] Cbl-b inhibition also enhances the function of other immune cells, including NK cells.[8][13][14]
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Protocols
The in vivo anti-tumor efficacy of Cbl-b inhibitors is typically evaluated using syngeneic mouse tumor models. These models utilize immunocompetent mice, allowing for the study of the interplay between the therapeutic agent, the tumor, and the host immune system.
Syngeneic Mouse Model for Efficacy Assessment
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
CT26 cells are cultured and harvested.
-
A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of the mice.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally, typically on a daily (QD) schedule.[6][7]
-
Control groups may receive a vehicle control.
-
For combination studies, an anti-PD-1 antibody is administered, often intraperitoneally, at a specified dose and schedule.[6][7]
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animal body weight is monitored as an indicator of toxicity.
-
In some studies, upon completion, tumors are excised for further analysis, such as RNA sequencing and RT-PCR, to assess the infiltration and activation status of immune cells.[6][7]
-
Caption: A typical experimental workflow for in vivo efficacy studies.
Alternative Approaches and Competing Therapies
While small molecule inhibitors of Cbl-b are a promising new class of cancer immunotherapy, other strategies targeting this pathway and alternative immunotherapies are also under investigation.
-
RNA Interference (siRNA): This approach uses small interfering RNA to silence the expression of the Cbl-b gene. This method has been shown to increase immune cell activation against cancer cells.[15]
-
Adoptive Cell Therapy: This involves genetically modifying a patient's own T cells to enhance their anti-tumor activity. Knocking down Cbl-b in these cells before re-infusion is a strategy being explored to improve their efficacy.[14]
-
Other Small Molecule Inhibitors: Several companies are developing their own Cbl-b inhibitors, including:
The development of oral small molecule inhibitors like this compound offers potential advantages in terms of ease of administration and the ability to be combined with other therapies.
Conclusion
The in vivo validation of Cbl-b inhibitors demonstrates their potential as a potent new class of cancer immunotherapy. As a monotherapy, this compound and similar compounds show significant tumor growth inhibition. When combined with established checkpoint inhibitors like anti-PD-1, they have the potential to induce complete and durable tumor regression. The oral bioavailability of these new agents further enhances their clinical potential. Continued research and clinical trials will be crucial to fully elucidate the therapeutic benefits of Cbl-b inhibition in a range of cancer types.
References
- 1. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. nurixtx.com [nurixtx.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 16. researchgate.net [researchgate.net]
- 17. imtm.cz [imtm.cz]
Safety Operating Guide
Proper Disposal Procedures for Cbl-b-IN-26: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Cbl-b-IN-26, a potent small molecule inhibitor. As a novel research chemical, this compound should be treated as a hazardous compound in all laboratory operations. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on established best practices for the handling and disposal of potent, non-volatile small molecule inhibitors in a laboratory setting.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols, and refer to the manufacturer-provided SDS when available.
Quantitative Data Summary: Handling Potent Small Molecule Inhibitors
The following table summarizes key handling, storage, and safety parameters applicable to research compounds like this compound, based on general laboratory chemical safety standards.
| Parameter | Information | Source(s) |
| Hazard Classification | Assume hazardous. Potentially toxic. Novel compounds with limited toxicological data should be handled as if they are highly toxic. | [2][3] |
| Personal Protective Equipment (PPE) | ANSI-approved safety goggles, lab coat, and chemically resistant nitrile gloves are mandatory. For handling powders or creating solutions, work within a certified chemical fume hood. | [1] |
| Storage Temperature | Refer to the manufacturer's recommendation. Typically, -20°C or -80°C for long-term storage of stock solutions to maintain stability. | [4] |
| Waste Classification | Hazardous Chemical Waste. Must be disposed of through an approved waste disposal program and must not be discarded in regular trash or down the drain. | [2][5][6] |
| Waste Segregation | Segregate waste streams. Halogenated and non-halogenated solvent waste should be collected separately. Solid waste (gloves, tips) should be collected separately from liquid waste. Do not mix with incompatible chemicals. | [5][7] |
| Spill Response | Use absorbent pads for liquid spills within a fume hood. For powder spills, gently cover with damp paper towels to avoid raising dust, then clean the area. All cleanup materials must be disposed of as hazardous waste. | [7] |
Experimental Protocol: Hazardous Waste Collection for this compound
This protocol details the methodology for the collection and preparation of this compound waste for disposal via your institution's EHS department. Chemical deactivation is not recommended without a validated procedure from the manufacturer or peer-reviewed literature, as incomplete reactions can produce other hazardous compounds.
Objective: To safely collect and label all waste streams contaminated with this compound for proper disposal.
Materials:
-
Designated hazardous waste containers (liquid and solid) compatible with the waste type.
-
Hazardous waste labels provided by your institution's EHS department.
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves.
-
Chemical fume hood.
Methodology:
-
Container Preparation:
-
Obtain separate, designated waste containers for liquid and solid waste.[1]
-
For liquid waste (e.g., unused solutions, rinsate), use a sealable, chemically compatible container (e.g., a high-density polyethylene carboy).[5]
-
For solid waste (e.g., contaminated gloves, pipette tips, vials, paper towels), use a clearly marked, lined container or a designated hazardous waste pail.[1]
-
-
Labeling:
-
As soon as you begin using a container for waste, affix a hazardous waste label from your EHS department.[7]
-
Clearly write the full chemical name, "this compound," and list all other constituents, including solvents and their approximate percentages. Do not use abbreviations.[2][5]
-
Record the date when waste was first added (the "accumulation start date").[2]
-
Include the Principal Investigator's name, lab location, and contact information.[2]
-
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, working solutions, and the first rinse of any "empty" container, in the designated liquid waste container.[5] Keep the container securely capped when not in use.[5]
-
Solid Waste: Place all disposable materials that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper, contaminated bench paper) into the designated solid waste container.[1]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Storage:
-
Disposal Request:
Mandatory Visualizations
The diagrams below illustrate the key pathways and workflows for the safe handling and disposal of this compound.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. odu.edu [odu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Personal protective equipment for handling Cbl-b-IN-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Cbl-b-IN-26, a potent inhibitor of the Cbl-b E3 ubiquitin ligase. Given that the full toxicological properties of this compound may not be fully understood, it is imperative to treat it as a potentially hazardous substance and adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Single pair of nitrile gloves.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety glasses. |
| Weighing and Aliquoting (Solid Form) | - Gloves: Double-gloving with two pairs of nitrile gloves. Change immediately upon contamination.- Lab Coat: Disposable or dedicated non-absorbent lab coat.- Eye Protection: Chemical splash goggles for a complete seal.- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.- Ventilation: Must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with two pairs of nitrile gloves.- Lab Coat: Standard laboratory coat.- Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.- Ventilation: All work should be conducted in a chemical fume hood. |
| Disposal of Waste | - Gloves: Double-gloving with heavy-duty nitrile gloves.- Lab Coat: Disposable or dedicated lab coat.- Eye Protection: Chemical splash goggles or face shield. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 3035443-17-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the supplier's certificate of analysis), you will need X mg.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to minimize freeze-thaw cycles and protect from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Storage Conditions: Store the aliquots at -20°C or -80°C as recommended by the supplier.
General Protocol for In Vitro Cell-Based Assay
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay Endpoint: Perform the desired downstream analysis, such as a cell viability assay, western blot for target engagement, or a functional assay.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. A common procedure is to rinse with a suitable organic solvent (like ethanol or isopropanol) to remove the compound, followed by a standard washing procedure. The initial solvent rinse must be collected as hazardous liquid waste.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.
PPE Selection Logic
The choice of PPE is dictated by the potential routes of exposure associated with the task.
Caption: A decision-making diagram for selecting appropriate PPE based on task-specific risks.
By implementing these safety protocols, researchers can minimize the risks associated with handling the potent research compound this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the supplier's most recent safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
